Product packaging for Fast Yellow AB(Cat. No.:CAS No. 79873-36-2)

Fast Yellow AB

Cat. No.: B3430084
CAS No.: 79873-36-2
M. Wt: 401.3 g/mol
InChI Key: FPVGTPBMTFTMRT-UHFFFAOYSA-L
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Description

Fast Yellow AB (E-105) is used for the quality control in food products. It belongs to the class of water-soluble food color additives. These synthetic food colors are commonly used for the maintenance and improvement of color appearance in foods. This compound is one of the most recalcitrant of the azo dyes due to the arrangement of withdrawing substituents.>Fast yellow is an organic sodium salt that is 4-aminoazobenzene-3,4'-disulfonic acid in which the protons of both of the sulfo groups have been replaced by sodium ions. It is used as a biological stain. It was formerly used as a food coloring agent (E105), but its use in food or drinks is now forbidden. It has a role as a histological dye. It contains a 4-aminoazobenzene-3,4'-disulfonate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3Na2O6S2 B3430084 Fast Yellow AB CAS No. 79873-36-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;2-amino-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate
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InChI

InChI=1S/C12H11N3O6S2.2Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2
Source PubChem
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InChI Key

FPVGTPBMTFTMRT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9N3Na2O6S2
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DSSTOX Substance ID

DTXSID00889458
Record name C.I. Acid Yellow 9
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Molecular Weight

401.3 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name C.I. Acid Yellow 9
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CAS No.

2706-28-7, 79873-36-2
Record name C.I. Acid Yellow 9
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Record name Benzenesulfonic acid, 2-amino-5-(2-(4-sulfophenyl)diazenyl)-, sodium salt (1:?)
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Record name Benzenesulfonic acid, 2-amino-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2)
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Record name C.I. Acid Yellow 9
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Record name Disodium 2-amino-5-[(4-sulphonatophenyl)azo]benzenesulphonate
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Record name ACID YELLOW 9
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Fast Yellow AB via Diazotization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fast Yellow AB (also known as C.I. Acid Yellow 9), an azo dye, through the well-established process of diazotization and azo coupling. This document details the chemical principles, experimental protocols, and key physicochemical data relevant to its synthesis and characterization.

Introduction

This compound (2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid) is a water-soluble azo dye.[1] Historically, it was used as a food colorant (E105), but this application has been discontinued in Europe and the USA due to toxicological concerns.[1][2] In contemporary chemical science, this compound serves as an analytical reference standard and a model compound for environmental studies concerning the degradation of azo dyes.[2]

The synthesis of this compound is a classic example of azo dye formation, involving two primary steps:

  • Diazotization: A primary aromatic amine, 4-aminobenzenesulfonic acid (sulfanilic acid), is converted into a diazonium salt using nitrous acid.

  • Azo Coupling: The resulting diazonium salt, an electrophile, undergoes an electrophilic aromatic substitution reaction with a coupling agent, 2-aminobenzenesulfonic acid (orthanilic acid).[2]

The overall reaction is highly dependent on temperature and pH control to ensure the stability of the intermediate diazonium salt and to optimize the yield of the final product.[2]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

PropertyValueReference(s)
IUPAC Name2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid[1]
SynonymsC.I. Acid Yellow 9, C.I. 13015, Food Yellow 2[1][3]
CAS Number2706-28-7[3]
Molecular FormulaC₁₂H₁₁N₃O₆S₂ (Acid form)[1]
Molecular Weight357.36 g/mol (Acid form)[1]
Molecular FormulaC₁₂H₉N₃Na₂O₆S₂ (Disodium salt)[3]
Molecular Weight401.33 g/mol (Disodium salt)[3]
AppearanceRed-light yellow solid[3]

Table 2: Spectroscopic and Purity Data for this compound

ParameterValueReference(s)
Maximum Absorbance (λmax)390 nm (in basic solution), ~500 nm (in acidic solution)[4]
Purity (Commercial Standard)~90% (by dye content)[4]

Table 3: Representative Reaction Parameters for Azo Dye Synthesis

ParameterRepresentative ValueReaction ContextReference(s)
Yield 58.3%Synthesis of p-(4-amino-3-methoxyphenylazo)benzene sulfonic acid[5]
83-84%Synthesis of a direct dye from o-tolidine and Chicago acid
Diazotization Temperature 0-5 °CGeneral condition for diazonium salt stability[2]
Coupling pH AlkalineGeneral condition for optimal azo coupling[2]

Synthesis Pathway and Mechanism

The synthesis of this compound proceeds via a two-stage mechanism. First, sulfanilic acid is diazotized, followed by the coupling of the resulting diazonium salt with orthanilic acid.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Disclaimer: The following protocol is a representative procedure adapted from established methods for the diazotization of sulfanilic acid and subsequent azo coupling.[6] Researchers should conduct their own risk assessments and optimizations.

Materials and Reagents:

  • 4-Aminobenzenesulfonic acid (Sulfanilic acid)

  • 2-Aminobenzenesulfonic acid (Orthanilic acid)

  • Sodium nitrite (NaNO₂)

  • Sodium carbonate (Na₂CO₃)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

Procedure:

Part A: Preparation of the Diazonium Salt of Sulfanilic Acid

  • In a 100 mL beaker, dissolve 2.0 g of anhydrous sodium carbonate in 25 mL of distilled water.

  • To this solution, add 4.8 g of sulfanilic acid. Heat the mixture gently in a water bath until all the sulfanilic acid dissolves, forming a clear solution of sodium sulfanilate.

  • Cool the solution to room temperature, then add 1.8 g of sodium nitrite and stir until it is completely dissolved.

  • Cool the resulting solution to 0-5 °C in an ice-water bath.

  • In a separate beaker, prepare a solution of 5 mL of concentrated HCl in 20 g of crushed ice.

  • Slowly, and with constant stirring, add the cold sodium sulfanilate/nitrite solution to the iced HCl solution. Maintain the temperature below 5 °C throughout the addition.

  • A fine white precipitate of the 4-sulfobenzenediazonium salt will form. Keep this suspension in the ice bath for the next step.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 4.5 g of 2-aminobenzenesulfonic acid in 50 mL of a 1 M sodium hydroxide solution.

  • Cool this solution to 5 °C in an ice-water bath.

  • While maintaining vigorous stirring and a temperature below 10 °C, slowly add the cold diazonium salt suspension (from Part A) to the solution of 2-aminobenzenesulfonic acid.

  • An intense yellow-orange color should develop, indicating the formation of this compound.

  • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • "Salt out" the dye by adding approximately 10-15 g of sodium chloride (NaCl) to the reaction mixture and stirring until it dissolves. This decreases the solubility of the dye, promoting precipitation.

  • Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter with a small amount of cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from a minimal amount of hot water to improve purity, if necessary.

  • Dry the purified product in a desiccator or a low-temperature oven.

  • Calculate the final yield and characterize the product using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HPLC).

Experimental Workflow

The logical flow of the synthesis and analysis process is depicted below.

Workflow cluster_synthesis Synthesis cluster_workup Work-Up & Purification cluster_analysis Analysis prep_sulf Prepare Sodium Sulfanilate Solution diazotization Diazotization (0-5 °C) prep_sulf->diazotization coupling Azo Coupling (<10 °C) diazotization->coupling prep_orth Prepare Orthanilic Acid Solution prep_orth->coupling salting_out Salting Out (Precipitation) coupling->salting_out filtration Vacuum Filtration salting_out->filtration recrystallization Recrystallization (Optional) filtration->recrystallization drying Drying recrystallization->drying yield_calc Yield Calculation drying->yield_calc characterization Spectroscopic Characterization (UV-Vis, HPLC) drying->characterization

References

Toxicological Profile of the Former Food Dye E105 (Fast Yellow AB): A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a comprehensive overview of the available toxicological data for the former food dye E105, also known as Fast Yellow AB. Due to its delisting from approved food additives lists in Europe and the USA, publicly available, detailed toxicological studies and quantitative data are scarce. This guide synthesizes the existing information and provides context based on the broader class of azo dyes.

Introduction

This compound (E105) is a synthetic monoazo dye formerly used as a food coloring agent.[1][2][3][4][5][6] Its use in food and beverages is now prohibited in both Europe and the United States due to safety concerns based on toxicological data.[1][2][3][4][5][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) postponed a decision on the Acceptable Daily Intake (ADI) for this compound in 1977, and its specifications were officially withdrawn in 1984.[7] Consequently, a formal toxicological monograph was never prepared by JECFA, leading to a lack of comprehensive, publicly accessible safety data.[7] This document aims to collate the available information on the toxicological properties of E105 and related azo dyes.

Physicochemical Properties

PropertyValue
Chemical Name Disodium 5-amino-2-(4-sulfophenylazo)benzenesulfonate
Synonyms C.I. Food Yellow 2, Acid Yellow G, E105[7]
CAS Number 2706-28-7[2][4]
Molecular Formula C₁₂H₉N₃Na₂O₆S₂[6][8]
Molecular Weight 401.3 g/mol [6]
Color Yellow[1]
Class Monoazo dye[7]

Toxicological Data Summary

For context, toxicological evaluations of other azo dyes often include the following parameters. However, it is crucial to note that these values are not for E105 and are provided for illustrative purposes only.

ParameterTypical Data for Other Azo Dyes (Examples)
Acute Oral LD₅₀ (Rat) >2,000 mg/kg body weight for many food-grade azo dyes
NOAEL (Chronic Rat Study) Varies widely depending on the specific dye
Acceptable Daily Intake (ADI) Typically in the range of 0-10 mg/kg body weight for approved azo dyes

Metabolism and Toxicokinetics

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-). This process is primarily carried out by azoreductases, enzymes produced by microorganisms in the gut, and to a lesser extent, by hepatic enzymes.[9][10][11][12]

The metabolism of this compound is presumed to follow this general pathway, leading to the formation of aromatic amines. Due to its chemical structure, the expected metabolites would be sulfonated aromatic amines.[10]

Metabolism E105 This compound (E105) AzoReduction Azo Bond Reduction (Azoreductases in gut microbiota) E105->AzoReduction Intestinal Metabolism Metabolites Sulfonated Aromatic Amines AzoReduction->Metabolites

Fig. 1: Proposed metabolic pathway of this compound.

The toxicological concern with azo dyes often stems from the potential carcinogenicity of the resulting aromatic amines.[9][10][13]

Genotoxicity and Carcinogenicity

While specific genotoxicity and carcinogenicity studies for this compound are not publicly available, azo dyes as a class have been subject to extensive testing. Concerns about the genotoxic and carcinogenic potential of their aromatic amine metabolites are a primary reason for the stringent regulation and delisting of some of these compounds.[14]

Experimental Protocols for Genotoxicity Assessment

Standard genotoxicity assays are employed to evaluate the potential of a substance to induce genetic mutations. A typical battery of tests for a food additive would include:

  • Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

  • In Vitro Micronucleus Assay: This assay assesses chromosomal damage in cultured mammalian cells by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[15][16][17][18][19]

  • In Vivo Genotoxicity Assay: If in vitro tests are positive, an in vivo assay, such as the rodent bone marrow micronucleus test, is often conducted to evaluate genotoxicity in a whole animal system.

GenotoxicityWorkflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Ames Ames Test (Bacterial Reverse Mutation) PositiveResult Positive Result Ames->PositiveResult Mutation NegativeResult Negative Result Ames->NegativeResult No Mutation Micronucleus_in_vitro In Vitro Micronucleus Assay (Mammalian Cells) Micronucleus_in_vitro->PositiveResult Chromosomal Damage Micronucleus_in_vitro->NegativeResult No Chromosomal Damage Micronucleus_in_vivo In Vivo Micronucleus Assay (Rodent Bone Marrow) FurtherTesting Further Investigation/ Risk Assessment Micronucleus_in_vivo->FurtherTesting TestSubstance Test Substance (e.g., this compound) TestSubstance->Ames TestSubstance->Micronucleus_in_vitro PositiveResult->Micronucleus_in_vivo NegativeResult->FurtherTesting

Fig. 2: General experimental workflow for genotoxicity assessment.
Carcinogenicity Bioassays

Long-term carcinogenicity studies in animals, typically rodents, are required for food additives with potential for long-term human exposure.

Typical Protocol for a 2-Year Rodent Carcinogenicity Bioassay:

  • Test Animals: Two rodent species (e.g., rats and mice), with equal numbers of males and females in each group.

  • Dose Groups: At least three dose levels of the test substance administered in the diet, plus a control group. The highest dose should be a maximum tolerated dose (MTD).

  • Duration: 18-24 months for mice and 24 months for rats.

  • Endpoints:

    • Survival and clinical observations.

    • Body weight and food consumption.

    • Hematology and clinical chemistry at multiple time points.

    • Gross pathology at necropsy.

    • Histopathological examination of all organs and tissues.

    • Statistical analysis of tumor incidence.

Signaling Pathways

There is no specific information available in the reviewed literature regarding the direct effects of this compound on cellular signaling pathways. Toxicological effects of chemicals can be mediated through various pathways, including those involved in oxidative stress, inflammation, and apoptosis. However, without specific studies on E105, any discussion of its impact on signaling pathways would be speculative.

Conclusion

The former food dye E105 (this compound) was delisted due to toxicological concerns. The lack of a prepared JECFA toxicological monograph and the withdrawal of its specifications have resulted in a scarcity of publicly available quantitative toxicological data and detailed experimental protocols specific to this substance. The primary toxicological concern for azo dyes, in general, relates to the potential for their metabolic cleavage into potentially carcinogenic aromatic amines. The information provided in this guide is based on the limited data available for E105 and general knowledge of the toxicological evaluation of azo dyes. Further research into archived regulatory agency files may be necessary to uncover the original studies that led to its prohibition.

References

In-Depth Spectroscopic Analysis of Acid Yellow 9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 9, a monoazo dye, is utilized in various industrial applications. A thorough understanding of its spectroscopic properties is crucial for quality control, stability testing, and interaction studies, particularly in the context of drug development where off-target effects and metabolic fate are of concern. This technical guide provides a comprehensive overview of the spectroscopic analysis of Acid Yellow 9, detailing experimental protocols and summarizing key data for researchers.

Chemical Structure and Properties

  • Chemical Name: Disodium 2-amino-5-[(E)-(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate

  • C.I. Name: Acid Yellow 9

  • CAS Number: 2706-28-7

  • Molecular Formula: C₁₂H₉N₃Na₂O₆S₂

  • Molecular Weight: 401.33 g/mol

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of Acid Yellow 9 is particularly informative regarding its electronic transitions and its response to environmental pH changes. The dye exhibits characteristic absorption bands in the UV and visible regions, primarily arising from π-π* and n-π* transitions within the azobenzene chromophore.

Spectral Data

The absorption maxima (λmax) of Acid Yellow 9 are highly dependent on the pH of the solution, leading to distinct color changes. This behavior is attributed to the protonation and deprotonation of the amino group and the azo bridge.

pHλmax (nm)Observed ColorElectronic Transition
Basic~390Yellown-π
Acidic (pH 1.40 - 0.44)~500Redπ-π
Highly Acidic (in multilayer films)~650BlueProtonated azo group
UV Region (Basic)~263Colorlessπ-π* (aromatic system)
UV Region (Acidic)~307Colorlessπ-π* (aromatic system)

Table 1: pH-dependent UV-Vis absorption maxima of Acid Yellow 9 in aqueous solution. Data compiled from Anson, T.A., et al. (2020).[1]

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption spectrum of Acid Yellow 9 and its pH-dependent shifts.

Materials:

  • Acid Yellow 9 (dye content ≥ 90%)

  • Spectrophotometer (e.g., Varian Cary 300 Bio)

  • 1 cm path length quartz cuvettes

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Distilled or deionized water

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 0.1 mM stock solution of Acid Yellow 9 in distilled water.

  • pH Adjustment: Prepare a series of solutions at different pH values by adding appropriate amounts of 1 M HCl or 1 M NaOH to aliquots of the stock solution. Measure the final pH of each solution using a calibrated pH meter.

  • Spectroscopic Measurement:

    • Use distilled water as a blank to zero the spectrophotometer.

    • Record the UV-Vis absorption spectrum of each pH-adjusted solution from 200 to 800 nm.

  • Data Analysis: Identify the λmax for each spectrum and correlate it with the corresponding pH.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the Acid Yellow 9 molecule. The vibrational frequencies of specific bonds can be used for structural confirmation.

Expected Vibrational Frequencies
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3300-NH₂N-H stretching
1620 - 1580Aromatic C=CC=C stretching
~1600-N=N-Azo stretching
1200 - 1100-SO₃⁻S=O asymmetric stretching
1050 - 1000-SO₃⁻S=O symmetric stretching
850 - 800Aromatic C-HC-H out-of-plane bending

Table 2: Predicted FT-IR vibrational frequencies for the key functional groups in Acid Yellow 9.

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of Acid Yellow 9 for functional group analysis.

Materials:

  • Acid Yellow 9 (solid powder)

  • FT-IR spectrometer with a suitable accessory (e.g., KBr pellet press or ATR)

  • Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (KBr Pellet Method):

  • Sample Preparation: Mix a small amount of finely ground Acid Yellow 9 powder (approx. 1-2 mg) with about 200 mg of dry KBr powder in an agate mortar.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of Acid Yellow 9 in solution. Both ¹H and ¹³C NMR would provide valuable information on the chemical environment of the protons and carbon atoms, respectively.

Predicted Chemical Shifts

Specific experimental NMR data for Acid Yellow 9 is not available in the reviewed literature. However, general chemical shift regions for the types of protons and carbons present in the molecule can be estimated.

¹H NMR:

  • Aromatic Protons: 6.5 - 8.5 ppm

  • -NH₂ Protons: Broad signal, chemical shift is concentration and solvent dependent.

¹³C NMR:

  • Aromatic Carbons: 110 - 150 ppm

  • Carbon attached to -SO₃⁻: May be shifted downfield.

  • Carbon attached to -N=N-: May be shifted downfield.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of Acid Yellow 9 for structural confirmation.

Materials:

  • Acid Yellow 9

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard (e.g., TMS or DSS)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of Acid Yellow 9 in a deuterated solvent in an NMR tube. Add a small amount of an internal standard.

  • Spectral Acquisition:

    • Tune and shim the NMR spectrometer.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum (often requires longer acquisition times).

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Correlate the chemical shifts in both spectra to the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of Acid Yellow 9 and to study its fragmentation patterns, which can aid in structural elucidation and the identification of degradation products.

Fragmentation Pattern

Electrospray ionization (ESI) is a suitable technique for analyzing sulfonated azo dyes like Acid Yellow 9. In negative-ion mode ESI-MS, the molecular ion [M-2Na+2H]²⁻ or [M-Na+H]⁻ would be expected. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation. A key fragmentation pathway for azo dyes is the cleavage of the azo bond (-N=N-).

Experimental Protocol: LC-MS/MS

Objective: To determine the mass-to-charge ratio of Acid Yellow 9 and identify its fragmentation products.

Materials:

  • Acid Yellow 9

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source.

  • HPLC grade solvents (e.g., water, acetonitrile, methanol)

  • Volatile buffer or ion-pairing agent (e.g., ammonium acetate or formic acid)

Procedure:

  • Sample Preparation: Prepare a dilute solution of Acid Yellow 9 in a suitable solvent mixture compatible with LC-MS.

  • Chromatographic Separation (Optional but Recommended):

    • Inject the sample into the LC system.

    • Use a suitable reversed-phase column (e.g., C18) and a gradient elution program to separate the dye from any impurities.

  • Mass Spectrometric Analysis:

    • Introduce the eluent from the LC into the ESI source of the mass spectrometer.

    • Acquire full scan mass spectra in negative ion mode to identify the molecular ion.

    • Perform MS/MS experiments on the parent ion to obtain the fragmentation pattern.

  • Data Analysis: Analyze the mass spectra to determine the m/z of the parent and fragment ions and propose a fragmentation pathway.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for studying the azo bond and changes in the molecule's electronic structure upon protonation.

Raman Spectral Data

The Raman spectrum of Acid Yellow 9 shows characteristic bands that change with pH, indicating protonation of the azo bond.

Wavenumber (cm⁻¹)AssignmentObservation with Decreasing pH
1563C=N stretchingIncreases in intensity
1420Protonated -N=N- stretchingIncreases in intensity
1176Protonated -N=N- stretchingIncreases in intensity
1153C-N stretchingDecreases in intensity

Table 3: Key Raman bands of Acid Yellow 9 and their response to decreasing pH. Data from Anson, T.A., et al. (2020).[1]

Experimental Protocol: Raman Spectroscopy

Objective: To obtain the Raman spectrum of Acid Yellow 9 and observe pH-dependent changes.

Materials:

  • Acid Yellow 9

  • Confocal Raman microscope

  • Laser source (e.g., 532 nm)

  • Microscope slides

  • pH solutions (as prepared for UV-Vis)

Procedure:

  • Sample Preparation:

    • For solution-state measurements, place a drop of the pH-adjusted Acid Yellow 9 solution on a microscope slide.

    • For solid-state or film studies, deposit a thin film of the dye on a suitable substrate.

  • Spectral Acquisition:

    • Focus the laser on the sample using the microscope objective.

    • Acquire the Raman spectrum, ensuring an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

  • Data Analysis: Identify the characteristic Raman bands and analyze any shifts or intensity changes as a function of pH.

Visualizations

Experimental_Workflow_UV_Vis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Stock 0.1 mM AY9 Stock pH_Series pH-Adjusted Solutions Stock->pH_Series Aliquot & add HCl/NaOH Spectrometer UV-Vis Spectrometer pH_Series->Spectrometer Measure Record Spectra (200-800 nm) Spectrometer->Measure Blank Zero with DI Water Blank->Spectrometer Identify_Lambda Identify λmax Measure->Identify_Lambda Correlate Correlate λmax with pH Identify_Lambda->Correlate

Caption: Workflow for pH-dependent UV-Vis spectroscopic analysis of Acid Yellow 9.

Fragmentation_Pathway_AY9 Parent Acid Yellow 9 [M-2Na+2H]²⁻ or [M-Na+H]⁻ Fragment1 Fragment 1 (Sulfonated Aniline Derivative) Parent->Fragment1 Azo Bond Cleavage Fragment2 Fragment 2 (Sulfonated Phenyl Diazene Derivative) Parent->Fragment2 Azo Bond Cleavage

Caption: Proposed primary fragmentation pathway of Acid Yellow 9 in MS/MS.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of Acid Yellow 9. The presented data and experimental protocols for UV-Vis, FT-IR, NMR, Mass Spectrometry, and Raman Spectroscopy offer a comprehensive resource for researchers. The pH-dependent spectral shifts observed in UV-Vis and Raman spectroscopy are particularly noteworthy, highlighting the sensitivity of the dye's electronic structure to its chemical environment. These spectroscopic techniques are indispensable for the characterization, quality control, and investigation of the interactions of Acid Yellow 9 in various scientific and industrial applications.

References

Fast Yellow AB (CAS: 2706-28-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Azo Dye Also Known as Acid Yellow 9

Abstract

Fast Yellow AB, also identified by the Colour Index name Acid Yellow 9 and CAS number 2706-28-7, is a synthetic azo dye. Historically used as a food additive under the E number E105, its application in food products has since been discontinued in Europe and the USA due to toxicological concerns. It continues to find use in the textile industry for dyeing wool, in cosmetics, and as a biological stain. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and toxicological profile of this compound, with a focus on its metabolic fate and the mechanisms of its biological activity. This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment.

Chemical and Physical Properties

This compound is a water-soluble anionic dye. Its chemical structure features an azobenzene backbone with two sulfonic acid groups, which contribute to its solubility in aqueous media.

PropertyValueReference
Chemical Name Disodium 4-amino-1,1'-azobenzene-3,4'-disulphonate
Synonyms Acid Yellow 9, C.I. 13015, Food Yellow 2, E105[1]
CAS Number 2706-28-7[1]
Molecular Formula C₁₂H₉N₃Na₂O₆S₂
Molecular Weight 401.3 g/mol [1]
Appearance Yellow to orange powder
Water Solubility Soluble
λmax 420 nm[2][3][4]

Synthesis

The synthesis of this compound is described as involving a diazotization reaction of an aromatic amine followed by an azo coupling reaction. Specifically, it is synthesized through the diazotization of 4-aminobenzenesulfonic acid and subsequent azo coupling with another aromatic compound.[1]

DOT Script for Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-aminobenzenesulfonic_acid 4-aminobenzenesulfonic acid diazotization Diazotization 4-aminobenzenesulfonic_acid->diazotization aromatic_compound Aromatic Compound azo_coupling Azo Coupling aromatic_compound->azo_coupling diazotization->azo_coupling Fast_Yellow_AB This compound azo_coupling->Fast_Yellow_AB

Caption: General synthesis workflow for this compound.

Analytical Methodologies

The detection and quantification of this compound in various matrices are crucial for regulatory and research purposes. High-Performance Liquid Chromatography (HPLC) and spectrophotometry are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC methods, often coupled with mass spectrometry (HPLC/MS), provide sensitive and specific determination of this compound.

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable. For higher specificity and identification of degradation products, a mass spectrometer (MS) detector is recommended.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is common. The specific gradient program will depend on the sample matrix and desired separation.[1]

  • Detection: UV detection is performed at the maximum absorbance wavelength (λmax) of this compound, which is approximately 420 nm.[2][3][4]

  • Sample Preparation: The sample preparation protocol is matrix-dependent. For food samples, a solid-phase extraction (SPE) step may be necessary to remove interfering substances and concentrate the analyte.[5]

DOT Script for HPLC Analysis Workflow

G Sample Sample Sample_Preparation Sample_Preparation Sample->Sample_Preparation e.g., SPE HPLC_Injection HPLC_Injection Sample_Preparation->HPLC_Injection C18_Column C18_Column HPLC_Injection->C18_Column Mobile Phase Gradient Detection Detection C18_Column->Detection UV/Vis or MS Data_Analysis Data_Analysis Detection->Data_Analysis

Caption: General workflow for HPLC analysis of this compound.

Spectrophotometry

Spectrophotometry offers a simpler and more cost-effective method for the quantification of this compound, particularly in less complex matrices.

Experimental Protocol: Spectrophotometric Determination of this compound

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., deionized water).

    • Measure the absorbance of each standard solution at the λmax of 420 nm.[2][3][4]

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution, performing any necessary dilutions to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at 420 nm.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Toxicology and Metabolism

The primary toxicological concern associated with this compound, as with many azo dyes, is related to its metabolic activation by intestinal microflora.

Acute Toxicity

While comprehensive acute toxicity data for this compound is limited, a majority of azo dyes exhibit low acute oral toxicity, with LD50 values generally falling between 250 and 2,000 mg/kg body weight in rodents.[6] An oral LD50 of 14800 mg/kg in rats has been reported for a related compound, 4-aminoazobenzene-3,4'-disulfonic acid.[7]

Metabolism and Carcinogenicity

The metabolism of azo dyes is a critical factor in their toxicity. Ingested azo dyes are poorly absorbed in the upper gastrointestinal tract. Upon reaching the anaerobic environment of the lower gut, they are metabolized by intestinal bacteria. The key metabolic step is the reductive cleavage of the azo bond (-N=N-) by bacterial azoreductases. This enzymatic reaction breaks the dye molecule into its constituent aromatic amines.

The aromatic amines produced from the metabolism of this compound are of toxicological significance, as many aromatic amines are known to be genotoxic and carcinogenic. These amines can be absorbed into the bloodstream and undergo further metabolic activation in the liver, potentially leading to the formation of DNA adducts and initiating carcinogenesis.

DOT Script for Metabolic Pathway of Azo Dyes

G Azo_Dye_Ingestion Azo_Dye_Ingestion Intestinal_Microbiota Intestinal_Microbiota Azo_Dye_Ingestion->Intestinal_Microbiota Gut Lumen Aromatic_Amines Aromatic_Amines Intestinal_Microbiota->Aromatic_Amines Azoreductase (Reductive Cleavage) Systemic_Circulation Systemic_Circulation Aromatic_Amines->Systemic_Circulation Absorption Liver_Metabolism Liver_Metabolism Systemic_Circulation->Liver_Metabolism Further Activation Toxic_Effects Toxic_Effects Liver_Metabolism->Toxic_Effects e.g., Carcinogenesis

Caption: Metabolic pathway of azo dyes in the gastrointestinal tract.

Conclusion

This compound (CAS 2706-28-7) is a well-characterized azo dye with a history of use in various industries. While it possesses properties that make it an effective colorant, its potential for metabolic activation to carcinogenic aromatic amines by the gut microbiota has led to its prohibition as a food additive. Understanding its chemical properties, analytical methodologies for its detection, and its toxicological profile is essential for assessing its risk to human health and the environment. Further research into the specific long-term toxicity of this compound and its metabolic products would be beneficial for a more complete risk assessment.

References

"solubility and stability of Fast Yellow AB"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Fast Yellow AB

Introduction

This compound, also known by its E number E105, is a water-soluble monoazo dye.[1] Historically, it was utilized as a colorant in textiles, cosmetics, and food products.[2] However, due to toxicological findings, its application in food and beverages has been discontinued in Europe and the United States.[2][3][4] In contemporary chemical and environmental sciences, this compound serves as a crucial analytical reference standard and a model compound for wastewater remediation studies.[2] Its structure, featuring two sulfonic acid groups, is key to its high water solubility.[2] The "Fast" in its name refers to its permanence and resistance to fading or washing out.[2][5] This guide provides a detailed overview of the solubility and stability of this compound, intended for researchers, scientists, and professionals in drug development.

Solubility of this compound

This compound is characterized by its notable solubility in aqueous and some organic solvents, a property conferred by the presence of sulfonic acid groups in its molecular structure.[2]

Solvent Solubility Notes
Water18.40%Soluble.[1][6]
Ethanol18.40%Soluble.[6]

Stability of this compound

The stability of this compound is influenced by several environmental factors, including pH, light, and temperature. While the term "fast" suggests a high degree of permanence, the molecule is susceptible to degradation under specific conditions.[2][5]

pH Stability

The pH of the medium is a critical factor in the degradation of this compound. Studies on its degradation have shown that the efficiency of the process is highly pH-dependent.

pH Degradation Efficiency Conditions
873.15%Sonophotocatalytic degradation.[7]
12Most efficientUsing an Ag-ZnO catalyst.[2]

Under alkaline conditions, the production of hydroxyl radicals (OH⁻) is favored, which are potent oxidizing agents that can break the azo bond (-N=N-) in the dye molecule, leading to its degradation.[7]

Light Stability (Photostability)

While generally considered light-fast, this compound is susceptible to photocatalytic degradation. This process involves the use of light to initiate chemical reactions that break down the dye molecule, often in the presence of a photocatalyst.[2]

Thermal Stability

This compound undergoes thermal degradation, although detailed kinetic data is limited.[2] For comparison, a similar azo dye, Sunset Yellow, is thermally stable up to 330°C after the evaporation of absorbed water.[8]

Degradation Pathways and Products

The degradation of this compound primarily occurs through the cleavage of its azo bond, which is a characteristic feature of this class of dyes.[2] This process can be initiated through various methods, including advanced oxidation processes (AOPs) and biological treatments.[2]

Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading this compound. These processes generate highly reactive and non-selective hydroxyl radicals (•OH) that attack the dye's molecular structure.[2] The disulfonated structure of this compound enhances its susceptibility to radical attack.[2] The azo bond is particularly vulnerable to cleavage by these radicals, leading to the breakdown of the molecule.[2]

The efficiency of AOPs can be significantly enhanced by the addition of oxidizing agents like hydrogen peroxide (H₂O₂). For instance, the degradation of this compound can increase from 32.5% in the absence of an oxidizing agent to 88.9% with the addition of H₂O₂.[2]

Biological Treatment

Biological treatment of this compound, a disulfonated azo dye, is known to produce sulfonated aromatic amines.[2] These metabolites are generally more persistent in the environment compared to the parent dye due to the presence of the sulfonic groups.[2] The initial breakdown of this compound (4-aminoazobenzene-3,4′-disulfonic acid) is expected to yield sulfanilic acid and other related sulfonated amines.[2]

G Fast_Yellow_AB This compound (4-aminoazobenzene-3,4′-disulfonic acid) Azo_Bond_Cleavage Azo Bond (-N=N-) Cleavage (Initiated by •OH radicals, light, or microbes) Fast_Yellow_AB->Azo_Bond_Cleavage Sulfonated_Aromatic_Amines Sulfonated Aromatic Amines (e.g., Sulfanilic Acid) Azo_Bond_Cleavage->Sulfonated_Aromatic_Amines Further_Degradation Further Degradation Products Sulfonated_Aromatic_Amines->Further_Degradation

Caption: General degradation pathway of this compound.

Experimental Protocols

The study of this compound's solubility, stability, and degradation involves various analytical techniques and experimental setups.

Analytical Methods for Characterization

Advanced analytical techniques are employed to identify and quantify this compound and its degradation products.[2]

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS), HPLC-DAD-MS is the gold standard for the analysis of organic dyes.[2] It allows for the separation, spectrophotometric characterization, and definitive identification of the dye and its metabolites.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of volatile degradation products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed for the structural elucidation of degradation products.[2]

Sonophotocatalytic Degradation Experimental Workflow

A common method to study the degradation of this compound is through sonophotocatalysis. A typical experimental workflow is outlined below.

G cluster_prep Preparation cluster_degradation Degradation Process cluster_analysis Analysis Prepare_Dye_Solution Prepare aqueous solution of this compound Add_Photocatalyst Add Ag-impregnated ZnO photocatalyst Prepare_Dye_Solution->Add_Photocatalyst Adjust_pH Adjust pH of the solution Add_Photocatalyst->Adjust_pH Add_Oxidizing_Agent Add oxidizing agent (e.g., H₂O₂) Adjust_pH->Add_Oxidizing_Agent Sonophotocatalysis Subject the mixture to sonophotocatalysis (Ultrasound + Light) Add_Oxidizing_Agent->Sonophotocatalysis Take_Samples Take samples at regular intervals Sonophotocatalysis->Take_Samples Centrifuge_Samples Centrifuge samples to remove catalyst Take_Samples->Centrifuge_Samples Analyze_Supernatant Analyze supernatant using UV-Vis spectrophotometry or HPLC Centrifuge_Samples->Analyze_Supernatant

Caption: Experimental workflow for sonophotocatalytic degradation.

Methodology Details:

A study on the sonophotocatalytic degradation of this compound utilized a silver-impregnated ZnO photocatalyst.[9] The experiment investigated the effects of various parameters:

  • pH: The pH of the dye solution was varied from 2 to 12 to find the optimal condition for degradation.[7][9]

  • Catalyst Dosage: The amount of the Ag-ZnO photocatalyst was varied to determine the most effective dosage.[7]

  • Initial Dye Concentration: The initial concentration of this compound was varied to study its effect on degradation efficiency.[9]

  • Oxidizing Agents: The effect of adding oxidizing agents like hydrogen peroxide was studied to enhance the degradation process.[7][9]

  • Scavengers: The role of reactive oxygen species was confirmed by using radical scavengers, which were found to decrease the degradation efficiency.[7][9]

The degradation was monitored by measuring the change in the concentration of this compound over time using UV-Vis spectroscopy or HPLC.[7][9]

Conclusion

This compound is a water-soluble dye with good stability under certain conditions, as indicated by its name. However, it is susceptible to degradation under the influence of factors such as alkaline pH, light (in the presence of a photocatalyst), and advanced oxidation processes. The primary degradation pathway involves the cleavage of the azo bond, leading to the formation of more persistent sulfonated aromatic amines. A thorough understanding of these solubility and stability characteristics is essential for its application as an analytical standard and for the development of effective remediation strategies for wastewaters contaminated with this and similar azo dyes.

References

An In-depth Technical Guide to Fast Yellow AB: Synonyms, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fast Yellow AB, a synthetic azo dye, was historically utilized as a colorant in various consumer products, including food, textiles, and cosmetics. However, due to toxicological concerns, its application in food products has been prohibited in many parts of the world, including Europe and the United States.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its synonyms and alternative names, chemical and physical properties, and historical usage. Furthermore, it presents detailed, representative experimental protocols for its synthesis and analysis by High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), methods commonly employed for the detection of azo dyes. This document is intended to serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, food science, and toxicology.

Nomenclature and Synonyms

This compound is known by a variety of names across different industries and regulatory bodies. A comprehensive list of its synonyms and identifiers is provided below for clear identification and reference.

Identifier Type Identifier
IUPAC Name 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid[2][3]
Common Synonyms Fast Yellow, Acid Yellow, Food Yellow 2[2][3]
E Number E105[2]
C.I. Name Acid Yellow 9, C.I. 13015[4][5]
CAS Number 2706-28-7 (acid form)[6], 79873-36-2 (disodium salt)[1][7]
Molecular Formula C12H11N3O6S2[3]
Molecular Weight 357.36 g/mol [3]
Alternative Names 4-Amino-1,1′-azobenzene-3,4′-disulfonic acid sodium salt, Yellow Fast, Cilefa Yellow R, Fast Yellow S, Fast Yellow Y, Acid Yellow AT, Lacquer Yellow T, Amacid Yellow RG, Acid Yellow Geigy, Fast Yellow Extra, Golden Yellow Ruaf, Kiton Yellow Extra, Acilan Yellow Extra, Hexacol Acid Yellow G, C.I. Food Yellow 2, Acetyl Yellow G, Acid Yellow G, C.I. Acid Yellow 9, disodium salt

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

Property Value
Appearance Yellow solid
Solubility Soluble in water
Molecular Formula C12H11N3O6S2[3]
Molar Mass 357.36 g/mol [3]
Class Azo dye

Historical Use and Regulation

This compound was synthesized through the diazotization of 4-aminobenzenesulfonic acid followed by an azo coupling reaction with 2-aminobenzenesulfonic acid.[1] It was historically used as a colorant in textiles, cosmetics, and food products, where it was designated by the E number E105.[1] The term "Fast" in its name refers to its stability and resistance to fading. However, toxicological studies revealed potential adverse health effects, leading to its prohibition in food and beverages in Europe and the United States.[1][2][3] It has been implicated in non-atopic asthma.[2][3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization and azo coupling. The following is a representative protocol based on general methods for azo dye synthesis.[1]

Materials:

  • 4-aminobenzenesulfonic acid

  • 2-aminobenzenesulfonic acid

  • Sodium nitrite (NaNO2)

  • Sodium carbonate (Na2CO3)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Distilled water

  • Saturated sodium chloride (NaCl) solution

Procedure:

Step 1: Diazotization of 4-aminobenzenesulfonic acid

  • In a beaker, dissolve 2.8 mmol of 4-aminobenzenesulfonic acid and 0.13 g of sodium carbonate in 5 mL of water, heating gently in a water bath to obtain a clear solution.

  • In a separate test tube, prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.

  • In another test tube, place approximately 0.5 mL of concentrated HCl and cool it in an ice-water bath.

  • Remove the 4-aminobenzenesulfonic acid solution from the heat and add the sodium nitrite solution to it all at once.

  • Pour the resulting mixture into the cooled, concentrated HCl. Keep the mixture in the ice-water bath to allow for the precipitation of the diazonium salt. This reaction should be performed at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1]

Step 2: Azo Coupling

  • Prepare a solution of 2-aminobenzenesulfonic acid in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the 2-aminobenzenesulfonic acid solution with constant stirring, while maintaining a low temperature with an ice bath.

  • Continue stirring the reaction mixture for a period of time to ensure complete coupling. The formation of the yellow dye will be observed.

  • Filter the precipitated this compound using vacuum filtration.

  • Wash the solid product with a saturated NaCl solution to remove impurities.

  • Allow the solid to air dry.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a representative protocol for the analysis of this compound in a liquid sample, based on general methods for the analysis of food dyes.[8][9]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (e.g., 20 mM, pH 6.8)

  • This compound analytical standard

  • Distilled water (HPLC grade)

Procedure:

1. Preparation of Mobile Phase:

  • Prepare the ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in distilled water and adjusting the pH to 6.8 with acetic acid or ammonium hydroxide.

  • Filter the buffer and acetonitrile through a 0.45 µm filter before use.

  • The mobile phase will be a gradient of acetonitrile and the ammonium acetate buffer.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the analytical standard and dissolving it in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations ranging from, for example, 0.1 to 10 µg/mL.

3. Sample Preparation:

  • For liquid samples, filter through a 0.45 µm syringe filter prior to injection.

  • If the sample is solid, an appropriate extraction procedure will be necessary.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient elution is typically used. For example:

    • Start with 10% acetonitrile and 90% ammonium acetate buffer.

    • Linearly increase the acetonitrile concentration to 90% over 15 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate the column for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Diode Array Detector (DAD) set to monitor at the maximum absorbance wavelength of this compound (around 420 nm). A spectral scan can also be performed to confirm the identity of the peak.

5. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Analysis of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

The following is a representative protocol for the analysis of this compound, based on general HPTLC methods for azo dyes.[10][11][12]

Instrumentation:

  • HPTLC applicator

  • HPTLC developing chamber

  • HPTLC scanner (densitometer)

  • HPTLC plates (e.g., silica gel 60 F254)

Reagents:

  • Developing solvent: A mixture of organic solvents, for example, ethyl acetate:methanol:water:acetic acid (65:25:15:10, v/v/v/v).

  • This compound analytical standard.

  • Solvent for dissolving standard and sample (e.g., methanol).

Procedure:

1. Preparation of HPTLC Plate:

  • Handle the HPTLC plate carefully to avoid contaminating the silica gel layer.

  • Mark the origin line and the solvent front line with a soft pencil.

2. Sample and Standard Application:

  • Prepare a standard solution of this compound in methanol (e.g., 100 ng/µL).

  • Prepare the sample solution. If solid, perform an extraction with a suitable solvent.

  • Apply the standard and sample solutions as bands or spots onto the origin line of the HPTLC plate using an automated applicator.

3. Chromatogram Development:

  • Pour the developing solvent into the HPTLC chamber and allow it to saturate for about 20-30 minutes.

  • Place the HPTLC plate in the developing chamber.

  • Allow the solvent to ascend the plate up to the solvent front line.

  • Remove the plate from the chamber and dry it in a stream of warm air.

4. Densitometric Analysis:

  • Scan the dried plate using an HPTLC scanner at the wavelength of maximum absorbance for this compound (around 420 nm).

  • The software will generate a chromatogram with peaks corresponding to the separated components.

5. Quantification:

  • Quantify the amount of this compound in the sample by comparing the peak area of the sample spot/band with that of the standard spot/band. A calibration curve can be prepared by applying different amounts of the standard solution.

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the two-step chemical synthesis of this compound from its precursor molecules.

Synthesis_of_Fast_Yellow_AB cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 4-aminobenzenesulfonic_acid 4-aminobenzenesulfonic acid diazonium_salt Diazonium salt intermediate 4-aminobenzenesulfonic_acid->diazonium_salt NaNO2_HCl NaNO2, HCl 0-5 °C Fast_Yellow_AB This compound diazonium_salt->Fast_Yellow_AB 2-aminobenzenesulfonic_acid 2-aminobenzenesulfonic acid 2-aminobenzenesulfonic_acid->Fast_Yellow_AB

Caption: Synthesis pathway of this compound.

Experimental Workflow for HPLC Analysis

This diagram outlines the key steps involved in the quantitative analysis of this compound using High-Performance Liquid Chromatography.

HPLC_Workflow Start Start Sample_Prep Sample Preparation (Filtration/Extraction) Start->Sample_Prep Standard_Prep Standard Preparation (Stock & Working Solutions) Start->Standard_Prep HPLC_System HPLC Analysis (C18 Column, Gradient Elution) Sample_Prep->HPLC_System Standard_Prep->HPLC_System Detection DAD Detection (~420 nm) HPLC_System->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification End End Quantification->End

Caption: HPLC analysis workflow for this compound.

References

A Technical Guide to the Photophysical Properties of Fast Yellow AB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fast Yellow AB, also known as Acid Yellow 6 and Food Yellow 2, is an azo dye with a history of use as a colorant in various industries. While its application in food products has been discontinued due to toxicological concerns, its distinct photophysical properties continue to make it a subject of interest in analytical chemistry and environmental science.[1] This technical guide provides an in-depth overview of the core photophysical characteristics of this compound, including its absorption and emission profiles. It also details relevant experimental protocols and explores the biological interaction with azoreductase enzymes, a key aspect for researchers in drug development and toxicology.

Introduction

This compound (CAS No: 2706-28-7) is a water-soluble anionic azo dye.[1] Its molecular structure, characterized by the presence of an azo (-N=N-) chromophore and sulfonic acid groups, dictates its interaction with light and its solubility. Understanding the photophysical properties of such compounds is crucial for a range of applications, from dye degradation studies to potential, albeit limited, biological applications. For drug development professionals, the metabolism of azo compounds by enzymes such as azoreductases is of particular importance, as it can lead to the formation of potentially bioactive or toxic aromatic amines.

Photophysical Properties

The interaction of this compound with light is fundamental to its color and potential applications. The key photophysical parameters are summarized below.

Absorption Spectroscopy

This compound exhibits a characteristic absorption spectrum in the visible region. There is some discrepancy in the reported maximal absorption wavelength (λmax) in the literature. Some sources indicate a λmax of approximately 420 nm.[1] Another source, referring to "Fast Yellow" or "Acid Yellow 9" (a synonym for this compound), reports an absorbance peak at 491 nm.[2] This discrepancy may be attributable to variations in solvent, pH, or the specific isomeric form of the dye.

Table 1: Summary of Quantitative Photophysical Data for this compound

ParameterValueNotes
Maximum Absorption Wavelength (λmax) ~420 nm[1] or 491 nm[2]Discrepancy in literature; likely solvent and pH-dependent.
Molar Absorptivity (ε) Data not available in cited literature.This value is crucial for quantitative analysis using the Beer-Lambert law.
Fluorescence Emission Maximum Data not available in cited literature.Azo dyes are often weakly fluorescent or non-fluorescent.
Fluorescence Quantum Yield (ΦF) Data not available in cited literature.Expected to be low for many azo dyes due to efficient non-radiative decay pathways.
Fluorescence Lifetime (τF) Data not available in cited literature.Consistent with a low quantum yield.

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key photophysical properties of azo dyes like this compound.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar absorptivity of a compound.

Objective: To measure the absorbance of this compound at different wavelengths and determine its λmax and molar absorptivity.

Materials:

  • This compound

  • Spectrophotometer grade solvent (e.g., water, ethanol)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a specific volume of the chosen solvent to prepare a stock solution of known concentration.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-700 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

  • Sample Measurement: Record the absorption spectra of each of the diluted solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the absorbance value at λmax for each concentration, plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting straight line will be the molar absorptivity (ε) when the path length (l) is 1 cm.

experimental_workflow_uv_vis cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Prepare Serial Dilutions stock->dilutions blank Measure Blank (Solvent) dilutions->blank sample Measure Sample Absorbance blank->sample plot Plot Absorbance vs. Concentration sample->plot calculate Calculate Molar Absorptivity (ε) plot->calculate

Biological Interactions: Azoreductase Metabolism

For professionals in drug development, the metabolic fate of compounds is a primary concern. Azo dyes like this compound can be metabolized by azoreductase enzymes, which are present in various microorganisms, including gut microbiota, and in the liver. This metabolic process involves the reductive cleavage of the azo bond.

The Azoreductase Pathway

The enzymatic reduction of this compound breaks the molecule into two aromatic amines. This is a critical transformation as the resulting amines may have different biological activities and toxicological profiles compared to the parent dye molecule.

azoreductase_pathway Fast_Yellow_AB This compound (Azo Dye) Azoreductase Azoreductase (e.g., in gut microbiota, liver) Fast_Yellow_AB->Azoreductase Aromatic_Amines Aromatic Amine 1 + Aromatic Amine 2 Biological_Effects Potential Toxic or Bioactive Effects Aromatic_Amines->Biological_Effects Azoreductase->Aromatic_Amines

Conclusion

The photophysical properties of this compound are centered around its strong absorption in the visible spectrum, a characteristic feature of azo dyes. While there is a need for more definitive quantitative data on its molar absorptivity and fluorescence characteristics, the existing information provides a solid foundation for its use as a model compound in various studies. For the drug development community, the most relevant aspect of this compound is its susceptibility to metabolism by azoreductases, a process that underscores the importance of considering the metabolic fate of azo compounds in biological systems. Further research to fully characterize its photophysical parameters and to investigate the biological activities of its metabolic products would be of significant value.

References

Unveiling the Chromatic Shift: A Technical Guide to the pH-Dependent Color Change Mechanism of Fast Yellow AB

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the intricate mechanism behind the color change of the pH indicator Fast Yellow AB has been compiled for researchers, scientists, and professionals in drug development. This document elucidates the underlying chemical principles, presents quantitative data, and provides detailed experimental protocols to facilitate a deeper understanding and application of this azo dye in scientific research.

Core Mechanism: A Tale of Two Tautomers

This compound, scientifically known as 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid, is a synthetic azo dye that exhibits a distinct color change in response to shifts in pH.[1][2][3] This property allows it to serve as a visual pH indicator in various chemical analyses.[4] The fundamental principle governing this chromatic transition is the phenomenon of azo-hydrazone tautomerism .[5]

Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of this compound, the molecule exists in two principal tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms is highly dependent on the hydrogen ion concentration (pH) of the solution.

  • In acidic to neutral conditions , the equilibrium favors the azo tautomer . This form possesses an extended π-conjugated system involving the -N=N- (azo) group, which acts as the primary chromophore. The specific arrangement of this conjugated system results in the absorption of light in the violet-blue region of the visible spectrum, causing the solution to appear yellow.

  • In alkaline conditions , the equilibrium shifts towards the hydrazone tautomer . This structural rearrangement is triggered by the deprotonation of a functional group within the molecule, which in turn alters the electronic distribution across the chromophore. The hydrazone form has a different conjugated system, leading to a shift in the maximum absorption of light towards longer wavelengths (a bathochromic shift). This change in light absorption results in a visible color change, typically to a reddish or brownish hue.

The interconversion between the azo and hydrazone forms is a reversible process, allowing this compound to indicate pH changes in both directions.

Quantitative Analysis of the Color Transition

ParameterValue
IUPAC Name 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid
Synonyms Fast Yellow, Acid Yellow, Food Yellow 2, C.I. 13015
Chemical Formula C₁₂H₁₁N₃O₆S₂
Molar Mass 357.36 g/mol
CAS Number 2706-28-7
pKa Data not available in the searched literature
pH Transition Range Data not available in the searched literature
λmax (Acidic Form) Data not available in the searched literature
λmax (Basic Form) Data not available in the searched literature

Visualizing the Mechanism and Workflow

To illustrate the chemical transformations and the experimental workflow for characterizing the pH-dependent properties of this compound, the following diagrams are provided.

G Mechanism of Color Change in this compound cluster_acidic Acidic/Neutral pH cluster_basic Alkaline pH Azo Azo Tautomer (Yellow) Hydrazone Hydrazone Tautomer (Red/Brown) Azo->Hydrazone + OH⁻ - H₂O Hydrazone->Azo + H⁺

Caption: Tautomeric equilibrium of this compound with pH.

G Experimental Workflow for pKa Determination prep Prepare Buffer Solutions (Varying pH) add Add Constant Concentration of this compound prep->add measure_abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) add->measure_abs measure_ph Measure pH (pH Meter) add->measure_ph plot Plot Absorbance vs. pH measure_abs->plot measure_ph->plot calc Calculate pKa (from inflection point) plot->calc

Caption: Spectrophotometric pKa determination workflow.

Experimental Protocols

While specific experimental protocols for this compound were not found, a general and widely accepted method for the spectrophotometric determination of the pKa of an acid-base indicator is described below. This protocol can be adapted for the characterization of this compound.

Objective

To determine the acid dissociation constant (pKa) of this compound using UV-Visible spectrophotometry.

Materials
  • This compound

  • Buffer solutions of varying pH (e.g., citrate, phosphate, borate buffers covering a wide pH range)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Cuvettes

Methodology
  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in deionized water.

  • Preparation of Test Solutions:

    • Prepare a series of buffer solutions with different, precisely known pH values.

    • To a set of volumetric flasks, add a constant and accurate volume of the this compound stock solution.

    • Dilute each flask to the mark with a different buffer solution. This will create a series of solutions with a constant indicator concentration but varying pH.

    • Prepare two additional solutions: one with a highly acidic pH (e.g., using 0.1 M HCl) to ensure the indicator is fully in its acidic form, and one with a highly alkaline pH (e.g., using 0.1 M NaOH) to ensure it is fully in its basic form.

  • Spectrophotometric Measurements:

    • Record the full UV-Vis absorption spectrum for the highly acidic and highly basic solutions to determine the wavelength of maximum absorbance (λmax) for both the acidic (HIn) and basic (In⁻) forms of the indicator.

    • Measure the absorbance of each of the buffered solutions at the λmax of the basic form (or acidic form, consistently).

  • pH Measurements:

    • Use a calibrated pH meter to accurately measure the pH of each of the buffered indicator solutions.

  • Data Analysis:

    • The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log([In⁻]/[HIn]) where the ratio of the concentrations of the basic to acidic forms can be calculated from the absorbance values: [In⁻]/[HIn] = (A - A_HIn) / (A_In⁻ - A) where:

      • A is the absorbance of the buffered solution at the chosen λmax.

      • A_HIn is the absorbance of the fully acidic solution at the same λmax.

      • A_In⁻ is the absorbance of the fully basic solution at the same λmax.

    • A graphical method can also be employed by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the indicator.[6][7][8]

Conclusion

The color change of this compound is a direct consequence of a pH-dependent equilibrium between its azo and hydrazone tautomers. This shift in molecular structure alters the electronic configuration of the chromophore, leading to a change in the wavelength of light absorbed and thus a visible color transition. While specific quantitative data for this compound remains elusive in the current body of literature, the provided experimental protocol offers a robust framework for its determination, enabling researchers to precisely characterize and effectively utilize this indicator in their work. Further investigation into the specific pKa and spectral properties of this compound would be a valuable contribution to the field of analytical chemistry.

References

"environmental fate of sulfonated azo dyes"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Environmental Fate of Sulfonated Azo Dyes

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonated azo dyes represent the largest class of synthetic colorants used across various industries. Their widespread use and the presence of sulfonic acid groups (–SO₃H) lead to high water solubility and environmental persistence. This technical guide provides a comprehensive overview of the environmental fate of these compounds, focusing on their transformation through biotic and abiotic pathways. It details the sequential anaerobic-aerobic biodegradation mechanism, summarizes quantitative degradation data, and outlines key experimental protocols for research and analysis. The guide is intended to serve as a critical resource for professionals involved in environmental science, toxicology, and the development of safer chemical entities.

Introduction to Sulfonated Azo Dyes

Azo dyes are characterized by one or more azo bonds (–N=N–) linking aromatic structures. The addition of sulfonate groups enhances their solubility in water, making them ideal for dyeing textiles and other materials. However, this property also facilitates their dispersal in aquatic environments upon release in industrial effluents. The complex aromatic structures and the electron-withdrawing nature of the sulfonate groups make these dyes resistant to conventional aerobic wastewater treatment processes and abiotic degradation, leading to their persistence and accumulation.[1][2] A primary concern is the reductive cleavage of the azo bond, which breaks the molecule into constituent aromatic amines. While this process results in decolorization, the resulting amines can be more toxic, mutagenic, and carcinogenic than the parent dye.[3][4]

Biodegradation Pathways

The complete mineralization of sulfonated azo dyes is a multi-step process that typically requires a sequence of anaerobic and aerobic conditions.[5]

Step 1: Anaerobic Reductive Cleavage

Under anaerobic or anoxic conditions, the primary and rate-limiting step in biodegradation is the reductive cleavage of the azo bond.[6] This reaction is catalyzed by non-specific microbial enzymes, primarily azoreductases, which are produced by a wide range of bacteria.[7] These enzymes transfer electrons from donors (like NADH or FADH₂) to the azo linkage, which acts as the terminal electron acceptor. This breaks the –N=N– bond, resulting in the formation of colorless aromatic amines.[8] The sulfonate groups typically remain attached to the aromatic rings, yielding sulfonated aromatic amines.

dot

Biodegradation_Step1 Dye Sulfonated Azo Dye (Colored, Parent Compound) Amines Sulfonated Aromatic Amines (Colorless, Potentially Toxic) Dye->Amines Reductive Cleavage of Azo Bond (-N=N-) Anaerobic Anaerobic Conditions (Low Oxygen) Anaerobic->Dye Environment For Enzyme Microbial Azoreductases (e.g., NADH-dependent) Enzyme->Dye Catalyzes

Caption: Anaerobic reductive cleavage of a sulfonated azo dye.

Step 2: Aerobic Degradation of Aromatic Amines

The aromatic amines generated during the anaerobic stage are often resistant to further degradation under the same conditions and can accumulate.[5] However, these intermediates are susceptible to degradation by a different set of microorganisms under aerobic conditions.[3] Aerobic degradation involves oxidative enzymes like monooxygenases and dioxygenases, which catalyze ring hydroxylation and subsequent cleavage of the aromatic ring. This process can ultimately lead to the complete mineralization of the amines into carbon dioxide, water, sulfate, and ammonia.[8] This sequential anaerobic-aerobic process is the most effective strategy for the complete removal of sulfonated azo dyes from wastewater.[5]

dot

Biodegradation_Step2 Amines Sulfonated Aromatic Amines Mineralization Mineralization Products (CO₂, H₂O, SO₄²⁻, NH₃) Amines->Mineralization Aromatic Ring Cleavage Aerobic Aerobic Conditions (Oxygen Rich) Aerobic->Amines Environment For Enzyme Oxidative Enzymes (e.g., Oxygenases) Enzyme->Amines Catalyzes

Caption: Aerobic degradation of sulfonated aromatic amines.

Abiotic Degradation

While biological processes are dominant, abiotic factors can also contribute to the transformation of sulfonated azo dyes, though often to a lesser extent.

  • Photolysis: This process involves the degradation of dyes by sunlight (UV irradiation). The azo bond can be susceptible to photochemical cleavage. The degradation efficiency is influenced by factors like pH, light intensity, and the presence of photosensitizing substances.[9] Hydroxyl radicals are often the dominant reactive species involved in photodegradation.[9]

  • Hydrolysis: The chemical bonds in azo dyes, including the azo linkage, are generally stable to hydrolysis under typical environmental pH conditions. However, some reactive dyes are designed to hydrolyze to form covalent bonds with fibers, and this reactivity can play a role in their environmental fate.

  • Advanced Oxidation Processes (AOPs): In engineered treatment systems, AOPs like the Fenton reaction (Fe²⁺/H₂O₂) generate highly reactive hydroxyl radicals (•OH) that can rapidly oxidize and mineralize azo dyes. Studies on Reactive Black 5 have shown that Fenton's reagent can achieve over 97% degradation in 30 minutes under optimal conditions.[10]

Quantitative Data on Biodegradation

The efficiency of azo dye degradation is highly dependent on the specific dye, microbial species, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Biodegradation of Direct Red 81 (DR81)

Microorganism/ConsortiumInitial Dye Conc. (mg/L)ConditionsTimeDecolorization Efficiency (%)Reference
Bacillus pumilus (free cells)100Aerobic, 30°C5 days17[11]
Aspergillus clavatus (free cells)100Aerobic, 30°C, + Yeast Extract5 days99[11]
Novel Bacterial Consortium NBNJ6200Static, 37°C, pH 7.035 h90[12]
Halotolerant Mixed Cultures400Static, 30°C, in wastewater24 h>80[13]
Halotolerant Mixed Cultures600Static, 30°C, in wastewater24 h>70[13]
Meyerozyma guilliermondii150 (0.015%)Shaking, 30°C, pH 548 h88.7[14]

Table 2: Biodegradation of Reactive Black 5 (RB5)

Microorganism/SystemInitial Dye Conc. (mg/L)ConditionsTimeDecolorization Efficiency (%)Reference
Shewanella sp. SR1Not specifiedAnaerobic, 10-30°C, + GlucoseNot specified87.6[8]
Fenton Oxidation (Fe²⁺/H₂O₂)40pH 3.5, 30°C30 min97[10]
Nanocrystalline FeSiB Powder40Reduction process, 25°C3-5 min99[15]
Coriolopsis gallica (laccase)25pH 4.2, 55°C, + HBT mediator120 min82[16]
Anaerobic SBR -> Aerobic MBRNot specifiedTwo-stage systemNot specified~99.9[17]

Table 3: Biodegradation of Other Sulfonated Azo Dyes

Dye NameMicroorganism/ConsortiumInitial Dye Conc. (mg/L)ConditionsTimeDecolorization Efficiency (%)Reference
Direct Blue 151Alkaliphilic Consortium200Shaking, 36°C, pH 9.55 days97.6[18]
Direct Red 31Alkaliphilic Consortium200Shaking, 36°C, pH 9.55 days95.3[18]
Reactive Orange 122Streptomyces albidoflavus200Shaking, 35°C, pH 6Not specified59.9[19]
Direct Blue 15Streptomyces albidoflavus200Shaking, 35°C, pH 6Not specified61.7[19]

Key Experimental Protocols

This section provides detailed methodologies for common experiments used to assess the environmental fate of sulfonated azo dyes.

Protocol: Bacterial Decolorization Assay

This protocol is used to assess the ability of a bacterial culture or consortium to decolorize an azo dye in a liquid medium.

  • Preparation of Inoculum: A pure bacterial culture or consortium is grown in a suitable nutrient broth (e.g., Luria-Bertani or Nutrient Broth) to the late exponential phase (e.g., overnight at 30-37°C with shaking).[19][20]

  • Preparation of Assay Medium: A mineral salt medium (MSM) is prepared and sterilized. A concentrated, sterile stock solution of the target azo dye is added to the cooled medium to achieve the desired final concentration (e.g., 50-200 mg/L).[18] A suitable carbon source (e.g., glucose) may be added to facilitate co-metabolism.[8]

  • Inoculation and Incubation: The assay medium is inoculated with a standard amount of the bacterial culture (e.g., 1-5% v/v).[20] An uninoculated flask serves as an abiotic control. For anaerobic/anoxic conditions, flasks are incubated statically.[12] For aerobic conditions, flasks are incubated on an orbital shaker (e.g., 120-150 rpm).[19] Incubation is carried out at the optimal temperature for the microorganism (e.g., 30-37°C).[12]

  • Sampling and Analysis: At regular time intervals (e.g., 0, 12, 24, 48 hours), aliquots are withdrawn from the flasks. The samples are centrifuged (e.g., 5,000-10,000 x g for 15 min) to pellet the bacterial cells.[19]

  • Quantification: The absorbance of the supernatant is measured using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax).[11] The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

dot

Decolorization_Workflow start Start prep_inoculum Prepare Inoculum (Grow Bacteria) start->prep_inoculum inoculate Inoculate Medium with Bacteria prep_inoculum->inoculate prep_media Prepare Assay Medium (MSM + Dye) prep_media->inoculate incubate Incubate (Static/Shaking, Temp) inoculate->incubate sample Withdraw Aliquots at Time Intervals incubate->sample centrifuge Centrifuge to Pellet Cells sample->centrifuge measure Measure Supernatant Absorbance (λmax) centrifuge->measure calculate Calculate % Decolorization measure->calculate end End calculate->end

Caption: General workflow for a bacterial decolorization assay.

Protocol: Extraction and Analysis of Aromatic Amines by GC-MS

This protocol is based on standard methods (e.g., EN 14362-1) for determining aromatic amines released from azo dyes in a sample matrix.[21]

  • Reductive Cleavage: The sample containing the azo dye is treated with a reducing agent, typically sodium dithionite (Na₂S₂O₄), in a buffered solution (e.g., citrate buffer at pH 6) at an elevated temperature (e.g., 70°C) to cleave the azo bonds and release the aromatic amines.[21][22]

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: The aqueous solution containing the amines is extracted with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). The phases are separated, and the organic layer containing the amines is collected.[22][23]

    • SPE: The aqueous solution is passed through an SPE cartridge (e.g., diatomaceous earth). The amines are retained on the sorbent and then eluted with an organic solvent.[23]

  • Concentration: The organic extract is concentrated to a small volume, often using a gentle stream of nitrogen or a rotary evaporator, to increase the concentration of the analytes.

  • GC-MS Analysis:

    • Injection: A small volume (e.g., 1 µL) of the concentrated extract is injected into the Gas Chromatograph (GC).

    • Separation: The amines are separated based on their boiling points and interaction with the GC column (e.g., Rxi-35Sil MS).[21]

    • Detection & Quantification: The separated compounds enter the Mass Spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectra allow for the identification of specific amines by comparison to a spectral library. Quantification is performed by comparing the peak area to that of a calibration curve generated from known standards.[22][24]

Protocol: Acute Toxicity Testing with Daphnia magna

This protocol assesses the acute toxicity of the parent dye and its degradation products to a standard aquatic invertebrate, Daphnia magna.[25]

  • Test Organism Culturing: A healthy culture of Daphnia magna is maintained under controlled laboratory conditions. Neonates (less than 24 hours old) are used for the test.[25]

  • Preparation of Test Solutions: The parent dye or the treated effluent (after filtration to remove bacteria) is diluted with a standard reconstituted water to create a series of concentrations (e.g., 100%, 75%, 50%, 25%, 12.5%, etc.). A control with only reconstituted water is included.[26]

  • Test Procedure: A set number of daphnid neonates (e.g., 5-10) are placed into beakers containing each test concentration and the control.[25] The beakers are incubated for a standard period, typically 24 or 48 hours, under controlled light and temperature.

  • Endpoint Measurement: After the exposure period, the number of immobilized or dead daphnids in each beaker is counted. Immobility is defined as the inability to swim after gentle agitation.

  • Data Analysis: The results are used to calculate the EC₅₀ (Median Effective Concentration), which is the concentration of the substance that causes immobility in 50% of the test organisms within the specified time. A lower EC₅₀ value indicates higher toxicity.[27]

Conclusion

The environmental fate of sulfonated azo dyes is a complex interplay of biotic and abiotic processes. The primary pathway for their complete removal involves a sequential anaerobic-aerobic biodegradation, which first cleaves the azo bond to form aromatic amines and then degrades these potentially hazardous intermediates. While abiotic methods like photolysis and AOPs can contribute to their degradation, microbial action remains the cornerstone of their environmental breakdown. Understanding these pathways and possessing robust analytical and experimental protocols are essential for assessing the environmental risk of these compounds, developing effective bioremediation strategies, and guiding the design of more environmentally benign dyes.

References

Methodological & Application

Application Notes and Protocols for the Photocatalytic Degradation of Fast Yellow AB using Ag-ZnO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fast Yellow AB is a water-soluble azo dye widely used in various industries, including textiles and food.[1] The release of such dyes into wastewater poses a significant environmental challenge due to their complex structure, low biodegradability, and potential toxicity.[2] Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using semiconductor materials, have emerged as a promising technology for the degradation of these organic pollutants.[1][3]

Zinc oxide (ZnO) is a versatile, n-type semiconductor photocatalyst known for its high photosensitivity, thermal stability, low toxicity, and biocompatibility.[4][5] However, its efficiency is often limited by the rapid recombination of photogenerated electron-hole pairs.[2] To overcome this, ZnO can be modified by depositing noble metals, such as silver (Ag), on its surface.[6] The resulting Ag-ZnO composite material exhibits enhanced photocatalytic activity.[6][7] The silver nanoparticles act as electron traps, promoting the separation of charge carriers and thereby increasing the quantum efficiency of the photocatalytic process.[2] This modification also shifts the absorption region of ZnO from the UV to the visible spectrum, allowing for more efficient use of light energy.[4][8]

These notes provide detailed protocols for the synthesis of Ag-ZnO photocatalysts and their application in the degradation of this compound. The accompanying data highlights the key parameters influencing degradation efficiency.

Experimental Protocols

Protocol 1: Synthesis of Ag-ZnO Photocatalyst

Two common methods for synthesizing Ag-ZnO nanoparticles are presented below.

Method A: Wet Impregnation [5]

  • Prepare a ZnO Suspension: Disperse a calculated amount of ZnO powder in deionized water to form a suspension.

  • Add Silver Precursor: To the ZnO suspension, add a specific volume of silver nitrate (AgNO₃) solution dropwise while stirring continuously. The amount of AgNO₃ should correspond to the desired weight percentage of Ag in the final composite (e.g., 5% Ag-ZnO).[5]

  • Stir and Heat: Stir the mixture vigorously for several hours at room temperature to ensure uniform deposition of silver ions.

  • Evaporate Solvent: Heat the suspension to 110 °C with continuous stirring to evaporate the water.[5]

  • Dry and Calcine: Dry the resulting powder in a desiccator for 4 hours, followed by calcination in a muffle furnace at 500 °C to promote the formation of metallic Ag nanoparticles on the ZnO surface.[5]

  • Process Final Product: Sieve the final Ag-ZnO photocatalyst powder to obtain a uniform particle size (e.g., <150 μm) and store it in an airtight container.[5]

Method B: Precipitation-Irradiation [2]

  • Prepare Precursor Solution: Create an aqueous solution mixture containing zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and silver nitrate (AgNO₃).

  • Induce Precipitation: Titrate the solution mixture with a 0.1M sodium hydroxide (NaOH) solution until a pH of 10 is reached, causing the precipitation of zinc hydroxide and silver compounds.[2]

  • Wash Precipitate: Filter the resulting precipitate and wash it thoroughly with deionized water to remove any unreacted precursors and excess NaOH.

  • Photoreduction: Irradiate the washed precipitate under UV light. This step facilitates the photoreduction of Ag⁺ ions to metallic Ag nanoparticles.[2]

  • Dry: Dry the final Ag/ZnO photocatalyst in an oven to remove residual water.

G

Protocol 2: Characterization of the Ag-ZnO Photocatalyst

To confirm the successful synthesis and determine the properties of the Ag-ZnO composite, the following characterization techniques are recommended:

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the synthesized catalyst.[4]

  • Energy-Dispersive X-ray (EDX) Analysis: To confirm the elemental composition and verify the presence and uniform distribution of Ag on the ZnO surface.[4][5]

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present on the surface of the photocatalyst.[4]

  • UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS): To determine the light absorption properties and estimate the band gap energy of the material. This analysis can confirm the shift in absorption from the UV to the visible region after Ag impregnation.[4]

  • X-ray Diffraction (XRD): To analyze the crystalline structure and phase purity of the Ag-ZnO composite.[7]

Protocol 3: Photocatalytic Degradation of this compound

This protocol outlines the procedure for evaluating the photocatalytic performance of Ag-ZnO in degrading this compound.

  • Prepare Dye Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

  • Experimental Setup:

    • Use a batch immersion well-type photocatalytic reactor.[9] The reactor should be equipped with a light source (e.g., UV lamp or solar simulator).[7][10]

    • Maintain a constant temperature during the experiment by circulating water through the reactor's double-walled vessel.[9]

  • Reaction Mixture Preparation:

    • Add a specific volume of the this compound stock solution to the reactor and dilute with deionized water to the desired initial concentration (e.g., 20 mg/L).

    • Adjust the pH of the solution to the optimal level using dilute HCl or NaOH. For this compound, the optimal degradation is observed at pH 12.[8][11][12]

    • Add the Ag-ZnO photocatalyst to the solution at the desired dosage (e.g., 0.06 g per 50 mL).[7]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Initiate Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Continue stirring to keep the catalyst suspended.

  • Sample Collection: Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 0, 10, 20, 30, 60 minutes).

  • Sample Analysis:

    • Centrifuge or filter the collected aliquots to remove the catalyst particles.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorption wavelength (λ_max) of this compound.[5][10]

  • Calculate Degradation Efficiency: Calculate the percentage of dye degradation using the following formula:

    • Degradation (%) = [(A₀ - Aₜ) / A₀] × 100

    • Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.

G

Data Presentation

The efficiency of photocatalytic degradation is highly dependent on various experimental parameters.

Table 1: Optimal Conditions for Degradation of this compound using Ag-ZnO

Parameter Optimal Value Rationale Source
pH 12 The surface of the catalyst and the generation of hydroxyl radicals are pH-dependent. At high pH, there is a greater concentration of OH⁻ ions, which are primary precursors to highly reactive •OH radicals. [8][11][12]

| Ag Content | 5% | An optimal amount of Ag nanoparticles effectively traps electrons, enhancing charge separation. Excess Ag can block active sites on the ZnO surface. |[4][5] |

Table 2: Effect of Oxidizing Agents and Scavengers on this compound Degradation Data from sonophotocatalytic experiments, which illustrate the underlying chemical interactions.

Condition Degradation Efficiency Time (min) Source
No Additives 32.5% 60 [4][8][11]
+ H₂O₂ (7 mmol) 88.9% 60 [4][8]
+ Chloride Scavengers 45.75% 60 [4][8]

| + Sulfate Scavengers | 51.3% | 60 |[4][8] |

Note: Oxidizing agents like hydrogen peroxide (H₂O₂) can significantly enhance degradation by generating additional hydroxyl radicals.[1] Conversely, scavengers (ions like chlorides and sulfates) can reduce efficiency by consuming these reactive radicals.[4][8]

Table 3: Comparative Degradation Efficiency of this compound

Process Catalyst Degradation Efficiency Source
Photocatalysis Ag-ZnO 33% [8][11][12]
Sonophotocatalysis Ag-ZnO 88.9% [8][11][12]

| Photocatalysis | Pure ZnO | Lower than Ag-ZnO |[13][14] |

Note: The combination of ultrasound (sonolysis) with photocatalysis (sonophotocatalysis) can synergistically enhance degradation rates.[4] Ag-ZnO consistently shows higher activity than unmodified ZnO due to improved electron-hole separation.[2][13]

Mechanism of Photocatalytic Degradation

The enhanced photocatalytic activity of Ag-ZnO is attributed to the following mechanism:

  • Electron-Hole Pair Generation: When ZnO absorbs photons with energy equal to or greater than its band gap, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving behind holes (h⁺) in the VB.[7]

  • Charge Separation: The Ag nanoparticles deposited on the ZnO surface have a lower Fermi level. This creates a Schottky barrier at the Ag-ZnO interface, which effectively traps the photoinduced electrons from the ZnO conduction band.[2] This process inhibits the rapid recombination of electrons and holes.

  • Generation of Reactive Oxygen Species (ROS):

    • The trapped electrons on the Ag nanoparticles react with adsorbed oxygen molecules to form superoxide radicals (•O₂⁻).

    • The holes in the ZnO valence band react with water molecules or hydroxide ions (OH⁻) adsorbed on the catalyst surface to generate highly reactive hydroxyl radicals (•OH).[7]

  • Dye Degradation: The highly oxidative ROS (primarily •OH and h⁺) attack the this compound molecules adsorbed on the photocatalyst's surface, breaking down the complex azo bond (-N=N-) and aromatic rings, leading to their mineralization into simpler, non-toxic compounds like CO₂, H₂O, and mineral acids.[1][15]

G

References

Application Notes & Protocols: Sonophotocatalytic Degradation of Azo Dyes in Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Azo dyes represent the largest class of synthetic dyes used in industries such as textiles, paper, and printing.[1][2] Their release into water bodies is a significant environmental concern due to their complex aromatic structures, which make them resistant to conventional wastewater treatment methods, and their potential toxicity, mutagenicity, and carcinogenicity.[1][2][3] Advanced Oxidation Processes (AOPs) have emerged as effective alternatives for the complete mineralization of these refractory pollutants.[4] Among these, sonophotocatalysis, which combines ultrasound (sonolysis) and photocatalysis, has garnered significant attention for its synergistic effect, leading to enhanced degradation rates of azo dyes.[5] This document provides detailed protocols and application data for the sonophotocatalytic degradation of common azo dyes using semiconductor catalysts like Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO).

Mechanism of Sonophotocatalytic Degradation

The enhanced efficiency of sonophotocatalysis stems from the synergistic interaction between sonolysis and photocatalysis. The process is primarily driven by the generation of highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH).

  • Photocatalysis: A semiconductor catalyst (e.g., TiO₂, ZnO) absorbs photons with energy equal to or greater than its band gap, generating electron-hole pairs (e⁻/h⁺). These charge carriers react with water and dissolved oxygen to produce ROS.[6]

  • Sonolysis: High-frequency ultrasound induces acoustic cavitation—the formation, growth, and violent collapse of microbubbles in the liquid. This collapse creates localized "hot spots" with extreme temperatures and pressures, leading to the pyrolytic decomposition of water molecules into H• and •OH radicals.[7]

  • Synergy: Ultrasound enhances the photocatalytic process by:

    • Increasing the mass transfer of dye molecules to the catalyst surface.

    • Deagglomerating catalyst particles, thereby increasing the available active surface area.

    • Continuously cleaning and activating the catalyst surface.

    • Generating additional •OH radicals, augmenting the overall oxidative capacity of the system.[5]

The following diagram illustrates the fundamental mechanism.

Sonophotocatalysis_Mechanism cluster_catalyst Semiconductor Catalyst (e.g., TiO₂, ZnO) cluster_sonolysis Sonolysis (Ultrasound) Catalyst Catalyst Particle VB Valence Band (h⁺) CB Conduction Band (e⁻) H2O_photo H₂O VB->H2O_photo Oxidation O2 O₂ CB->O2 Reduction US Acoustic Cavitation Bubble H2O_sono H₂O US->H2O_sono Collapse OH_sono •OH H2O_sono->OH_sono Pyrolysis AzoDye Azo Dye (-N=N-) OH_sono->AzoDye Attack UV Light (UV/Visible) UV->Catalyst Excitation Degradation Degradation Products (CO₂, H₂O, mineral acids) AzoDye->Degradation OH_photo •OH OH_photo->AzoDye Attack O2_superoxide •O₂⁻ O2_superoxide->AzoDye Attack O2->O2_superoxide H2O_photo->OH_photo

Mechanism of sonophotocatalytic degradation of azo dyes.

Experimental Protocols

This section outlines a general protocol for conducting a sonophotocatalytic degradation experiment. Parameters should be optimized for specific dyes and catalysts.

Materials and Reagents
  • Azo Dye: e.g., Methyl Orange (MO), Congo Red (CR).

  • Photocatalyst: e.g., TiO₂ (P25), nano-ZnO (commercial or synthesized).[8][9]

  • Oxidant (Optional): e.g., Sodium Persulfate (Na₂S₂O₈), Hydrogen Peroxide (H₂O₂).[8]

  • Reagents for pH adjustment: 0.1 M HCl, 0.1 M NaOH.

  • Solvent: Deionized or double-distilled water.[8]

Equipment
  • Sonophotocatalytic Reactor: A batch reactor equipped with an ultrasonic transducer (bath or probe type, e.g., 35 kHz) and a light source (e.g., UV lamp, solar simulator).[8]

  • UV-Vis Spectrophotometer: For measuring dye concentration.[8]

  • TOC Analyzer: For measuring the extent of mineralization.[10]

  • pH Meter

  • Magnetic Stirrer

  • Analytical Balance

Protocol for Sonophotocatalytic Degradation of Methyl Orange

This protocol is adapted from methodologies for degrading Methyl Orange (MO).[8][11]

  • Preparation of Stock Solution: Prepare a stock solution of Methyl Orange (e.g., 100 mg/L) in deionized water.

  • Reactor Setup:

    • Add a specific volume of the MO stock solution (e.g., 100 mL) to the reactor vessel. Dilute to the desired initial concentration (e.g., 10-20 mg/L).

    • Add the photocatalyst (e.g., 1 g/L of synthesized nano-ZnO).[8]

    • If using an optional oxidant, add it to the solution (e.g., 1500 mg/L of Sodium Persulfate).[8]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure adsorption-desorption equilibrium is reached between the dye and the catalyst surface.

  • Initiation of Degradation:

    • Turn on the ultrasonic bath/probe (e.g., 35 kHz, 330 W) and the light source (e.g., UV lamp, 253.7 nm) simultaneously.[8]

    • Maintain a constant temperature, if required, using a water-cooling jacket.

  • Sample Collection: Withdraw aliquots (e.g., 3-5 mL) at regular time intervals (e.g., 0, 10, 20, 30, 60 min).

  • Sample Analysis:

    • Immediately centrifuge or filter the collected samples to remove catalyst particles.

    • Measure the absorbance of the supernatant at the maximum wavelength of the dye (λ_max for Methyl Orange is ~464 nm) using a UV-Vis spectrophotometer.

    • Calculate the degradation efficiency (%) using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • Mineralization Analysis (Optional): Measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of conversion to CO₂ and H₂O.[10]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_degradation 3. Degradation Process cluster_analysis 4. Analysis cluster_results 5. Results arrow arrow prep_solution Prepare Azo Dye Stock Solution add_reagents Add Dye & Catalyst to Reactor prep_solution->add_reagents prep_catalyst Weigh Catalyst (e.g., ZnO, TiO₂) prep_catalyst->add_reagents adjust_ph Adjust pH add_reagents->adjust_ph equilibrium Stir in Dark (Adsorption Equilibrium) adjust_ph->equilibrium start_process Turn on Ultrasound & Light Source equilibrium->start_process collect_samples Collect Aliquots at Time Intervals start_process->collect_samples separate_catalyst Centrifuge/Filter Samples collect_samples->separate_catalyst uv_vis UV-Vis Analysis (Degradation %) separate_catalyst->uv_vis toc TOC Analysis (Mineralization %) separate_catalyst->toc data_proc Process Data & Plot Kinetics uv_vis->data_proc toc->data_proc

References

Application Notes and Protocols for the Microbial Degradation of Fast Yellow AB by Pseudomonas fluorescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the microbial degradation of the azo dye Fast Yellow AB using the bacterium Pseudomonas fluorescens. The information is compiled from studies on the degradation of various azo dyes by Pseudomonas species, offering a foundational methodology for investigating this specific interaction.

Introduction

Azo dyes, characterized by the presence of one or more azo bonds (-N=N-), represent a significant class of synthetic colorants used in various industries, including textiles and food.[1][2] Their release into the environment is a major concern due to their persistence and potential toxicity.[1][2][3] Microbial degradation, particularly by versatile bacteria like Pseudomonas fluorescens, offers a promising, eco-friendly approach for the bioremediation of azo dye-contaminated wastewater.[1][2][4] Pseudomonas fluorescens is known for its ability to decolorize and degrade various azo dyes, often initiating the process through the enzymatic cleavage of the azo bond.[1][2][4]

This compound, historically used as a food colorant (E105), is a water-soluble azo dye.[5] Due to toxicological concerns, its use in food has been banned in many regions.[5] Understanding its biodegradation pathway is crucial for developing effective remediation strategies.

Data Presentation

The following tables summarize quantitative data from studies on the degradation of various azo dyes by Pseudomonas species, which can serve as a reference for optimizing the degradation of this compound.

Table 1: Optimal Conditions for Azo Dye Degradation by Pseudomonas spp.

ParameterOptimal ValuePseudomonas SpeciesAzo DyeReference
pH 7.0Pseudomonas spp.Textile Effluent Azo Dyes[4]
7.0Pseudomonas aeruginosaBrown 706[6]
Temperature 37°CPseudomonas aeruginosaBrown 706[6]
37°CPseudomonas fluorescensSilk Dyeing Effluent[1][2]
Incubation Time 72 hoursPseudomonas aeruginosaBrown 706[6]
Carbon Source GlucosePseudomonas fluorescensSilk Dyeing Effluent[1][2]

Table 2: Decolorization Efficiency of Pseudomonas fluorescens for Azo Dyes

Azo Dye SourceConcentrationIncubation TimeDecolorization Efficiency (%)Reference
Silk Dyeing Effluent10%20 days85%[1][2]
Silk Dyeing Effluent25%5 days91%[1][2]
Silk Dyeing Effluent100% (crude)5 days68%[1][2]

Experimental Protocols

The following are detailed protocols for key experiments involved in studying the degradation of this compound by Pseudomonas fluorescens.

Protocol 1: Bacterial Culture and Inoculum Preparation
  • Strain Maintenance: Maintain cultures of Pseudomonas fluorescens on nutrient agar slants.[2]

  • Inoculum Preparation:

    • Aseptically transfer a loopful of P. fluorescens from a slant to a flask containing sterile nutrient broth.

    • Incubate the flask at 37°C on a rotary shaker until a desired optical density (e.g., 1.0 at 540 nm) is reached.[7] This culture will serve as the inoculum for the degradation studies.

Protocol 2: Azo Dye Degradation (Decolorization) Assay
  • Medium Preparation: Prepare a mineral salts medium (MSM) containing this compound at the desired concentration (e.g., 10-100 mg/L). The medium should be supplemented with a carbon source like glucose (e.g., 0.5 g/L) to enhance degradation.[6][8]

  • Inoculation: Inoculate the MSM containing this compound with the prepared P. fluorescens inoculum (e.g., 10% v/v).[7]

  • Incubation:

    • Incubate the flasks under static conditions at 37°C.[1][2][7] Static conditions are often initially employed to facilitate the anaerobic cleavage of the azo bond.[7]

    • Some protocols may involve a sequential static-shaking incubation to promote further degradation of the aromatic amines formed after the initial azo bond cleavage.[7]

  • Monitoring Decolorization:

    • At regular time intervals (e.g., every 24 hours), withdraw an aliquot of the culture medium.

    • Centrifuge the aliquot to pellet the bacterial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

    • Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 3: Extraction and Analysis of Metabolites
  • Extraction:

    • After significant decolorization, centrifuge the culture medium at high speed (e.g., 10,000 rpm for 20 minutes) to remove bacterial cells.[7]

    • Extract the metabolites from the cell-free supernatant using an equal volume of an organic solvent like ethyl acetate by vigorous shaking.[6]

    • Separate the organic layer and evaporate the solvent to obtain a solid extract of the metabolites.[6]

  • Analytical Techniques:

    • Thin Layer Chromatography (TLC): Use TLC to qualitatively separate the parent dye from its degradation products. A suitable mobile phase solvent system can be developed, for example, a mixture of isopropanol, methanol, ethyl acetate, water, and glacial acetic acid.[4]

    • High-Performance Liquid Chromatography (HPLC): HPLC is used to confirm the degradation of the parent dye and to identify and quantify the intermediate metabolites. The disappearance of the peak corresponding to this compound and the appearance of new peaks at different retention times indicates degradation.[1][2][7]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification of volatile and semi-volatile degradation products.[5][7]

Visualizations

The following diagrams illustrate the experimental workflow and a proposed logical pathway for the degradation of this compound by Pseudomonas fluorescens.

Experimental_Workflow cluster_prep Preparation cluster_degradation Degradation cluster_analysis Analysis P_fluorescens Pseudomonas fluorescens Culture Inoculum Inoculum Preparation P_fluorescens->Inoculum Incubation Incubation (Static/Shaking) Inoculum->Incubation FY_Medium This compound Medium FY_Medium->Incubation Sampling Periodic Sampling Incubation->Sampling Centrifugation Centrifugation Sampling->Centrifugation UV_Vis UV-Vis Spectrophotometry (Decolorization %) Centrifugation->UV_Vis Extraction Metabolite Extraction Centrifugation->Extraction TLC TLC Analysis Extraction->TLC HPLC HPLC Analysis Extraction->HPLC GC_MS GC-MS Analysis Extraction->GC_MS

Caption: Experimental workflow for studying the degradation of this compound.

Degradation_Pathway Fast_Yellow_AB This compound (Azo Dye) Azo_Cleavage Azo Bond Cleavage (Azoreductase) Fast_Yellow_AB->Azo_Cleavage Aromatic_Amines Formation of Aromatic Amines Azo_Cleavage->Aromatic_Amines Deamination Deamination & Ring Opening Aromatic_Amines->Deamination Intermediates Intermediate Metabolites Deamination->Intermediates Mineralization Mineralization Intermediates->Mineralization End_Products CO2 + H2O + Biomass Mineralization->End_Products

Caption: Proposed degradation pathway of this compound by P. fluorescens.

References

Application Notes and Protocols: Trichrome Staining for Connective Tissue Visualization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Trichrome staining is invaluable in various research and development areas, including fibrosis research, wound healing studies, and the assessment of tissue architecture in response to drug candidates.[1][2][3] The technique allows for the qualitative and semi-quantitative assessment of collagen deposition, a key indicator of tissue remodeling and pathology.

Principle of Trichrome Staining

Trichrome staining procedures utilize a multi-step process involving the sequential application of different anionic dyes to selectively color various tissue components.[1] The core principle relies on the differential porosity and dye affinity of tissues. Smaller dye molecules will initially permeate and stain most tissue elements. Subsequently, a polyacid solution, such as phosphotungstic or phosphomolybdic acid, is used to de-stain the collagen fibers. This is followed by the application of a larger dye molecule that specifically binds to and stains the collagen, typically in blue or green.[4] An acid-resistant nuclear stain, like Weigert's hematoxylin, is used to stain the cell nuclei, often in black or dark purple.

Experimental Protocol: Masson's Trichrome Stain

This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections.

Materials and Reagents:

  • Paraffin-embedded tissue sections (5 µm)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Bouin's Solution (Mordant)

  • Weigert's Iron Hematoxylin

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic/Phosphotungstic Acid Solution

  • Aniline Blue Solution

  • 1% Acetic Acid Solution

  • Resinous mounting medium

Equipment:

  • Microscope slides

  • Staining jars

  • Coplin jars

  • Water bath or oven (56-60°C)

  • Fume hood

  • Microscope

Reagent Preparation:

ReagentComposition
Bouin's Solution Saturated aqueous Picric Acid: 75 ml, Formalin (37-40%): 25 ml, Glacial Acetic Acid: 5 ml
Weigert's Iron Hematoxylin Solution A: 1g Hematoxylin in 100 ml 95% Ethanol. Solution B: 4 ml 29% Ferric Chloride in 95 ml distilled water with 1 ml concentrated Hydrochloric Acid. Mix equal parts of A and B immediately before use.
Biebrich Scarlet-Acid Fuchsin 90 ml 1% aqueous Biebrich Scarlet, 10 ml 1% aqueous Acid Fuchsin, 1 ml Glacial Acetic Acid.
Phosphomolybdic/Phosphotungstic Acid 5g Phosphomolybdic Acid and 5g Phosphotungstic Acid in 200 ml distilled water.
Aniline Blue Solution 2.5g Aniline Blue in 100 ml distilled water with 2 ml Glacial Acetic Acid.
1% Acetic Acid Solution 1 ml Glacial Acetic Acid in 99 ml distilled water.

Staining Procedure:

StepReagentTimePurpose
1Xylene2 x 3 minDeparaffinization
2100% Ethanol2 x 2 minRehydration
395% Ethanol2 minRehydration
470% Ethanol2 minRehydration
5Distilled Water5 minRinse
6Bouin's Solution (56°C)1 hourMordanting
7Running Tap Water5-10 minRemoval of Picric Acid
8Weigert's Hematoxylin10 minNuclear Staining
9Running Tap Water10 minBlueing
10Distilled Water2 minRinse
11Biebrich Scarlet-Acid Fuchsin5 minCytoplasmic & Muscle Staining
12Distilled WaterRinseRinse
13Phosphomolybdic/Phosphotungstic Acid10-15 minDifferentiation
14Aniline Blue5 minCollagen Staining
15Distilled WaterRinseRinse
161% Acetic Acid3-5 minDifferentiation
1795% Ethanol30 secDehydration
18100% Ethanol2 x 1 minDehydration
19Xylene2 x 2 minClearing
20Mounting Medium-Coverslipping

Expected Results:

Tissue ComponentStained Color
NucleiBlack/Dark Purple
Cytoplasm, Muscle, ErythrocytesRed
CollagenBlue

Experimental Workflow Diagram

TrichromeStainingWorkflow cluster_prep Tissue Preparation cluster_mordant Mordanting cluster_staining Staining cluster_finish Finishing Deparaffinize Deparaffinize (Xylene) Rehydrate Rehydrate (Ethanol Series) Deparaffinize->Rehydrate Wash_H2O Wash (Distilled Water) Rehydrate->Wash_H2O Bouin Bouin's Solution Wash_H2O->Bouin Wash_Tap Wash (Tap Water) Bouin->Wash_Tap Hematoxylin Weigert's Hematoxylin Wash_Tap->Hematoxylin Blueing Blueing (Tap Water) Hematoxylin->Blueing Biebrich Biebrich Scarlet- Acid Fuchsin Blueing->Biebrich Differentiate1 Phosphomolybdic/ Phosphotungstic Acid Biebrich->Differentiate1 Aniline Aniline Blue Differentiate1->Aniline Differentiate2 1% Acetic Acid Aniline->Differentiate2 Dehydrate Dehydrate (Ethanol Series) Differentiate2->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Mount Mount Clear->Mount

Figure 1. Experimental workflow for Masson's Trichrome staining.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak Nuclear Staining Hematoxylin solution is old or overused.Prepare fresh Weigert's hematoxylin.
Pale Red Staining Biebrich Scarlet-Acid Fuchsin solution is depleted or staining time was too short.Use fresh staining solution or increase staining time.
Poor Collagen Staining Incomplete removal of Biebrich Scarlet-Acid Fuchsin.Increase time in Phosphomolybdic/Phosphotungstic acid.
Faded Blue Staining Over-differentiation in acetic acid.Reduce time in 1% Acetic Acid solution.[5]
Yellow Hue in Sections Incomplete removal of picric acid from Bouin's fixative.Ensure thorough washing in running tap water after mordanting.[5]

Safety Precautions:

Always handle reagents in a well-ventilated area or under a fume hood. Bouin's solution contains picric acid, which can be explosive when dry, and formalin, which is a carcinogen.[4] Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Staining Collagen in Histology with a Focus on Fast Yellow AB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization and quantification of collagen, the most abundant protein in the extracellular matrix, is crucial for understanding tissue architecture, fibrosis, and the effects of therapeutic interventions. While several histological stains are routinely used for this purpose, this document provides an overview of the application of Fast Yellow AB for collagen staining, alongside a more common and quantitatively robust alternative, the Sirius Red/Fast Green method.

This compound (also known as Acid Yellow 9, C.I. 13015) is an azo dye.[1][2][3] Its use as a food colorant (E105) has been discontinued due to toxicological concerns.[2][3][4] In histology, this compound is not a common standalone stain for collagen but has been documented as a component of the Wallart & Honette's trichrome staining method, where it imparts a yellow color to collagen fibers.[5][6]

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Common Names This compound, Fast Yellow, Acid Yellow 9, Food Yellow 2[1][5]
C.I. Number 13015[1][5]
Molecular Formula C₁₂H₁₁N₃O₆S₂[7]
Molecular Weight 357.36 g/mol [7]
Appearance Yellow Powder
Solubility Soluble in water

Experimental Protocols

Protocol 1: this compound for Collagen Staining (as part of Wallart & Honette's Trichrome Stain)

This protocol is adapted from the established Wallart & Honette's trichrome stain, which differentiates collagen from other tissue components.[6]

Principle: This trichrome method utilizes a sequence of dyes to selectively stain different tissue elements. This compound, in this context, is used to stain collagen yellow, providing contrast to cytoplasm and elastic fibers which are stained red and pink, respectively.[6]

Materials:

  • Paraffin-embedded tissue sections (5 µm) on slides

  • Xylene

  • Ethanol (graded series: 100%, 95%, 70%)

  • Distilled water

  • Acid-resistant nuclear stain (e.g., Weigert's iron hematoxylin)

  • Solution A (composition not detailed in the immediate search result, but typically a plasma stain like Biebrich scarlet-acid fuchsin in trichrome methods)

  • Solution B (composition not detailed, likely a differentiating or mordant solution such as phosphomolybdic/phosphotungstic acid)

  • Solution C: this compound solution

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate sections through a graded series of ethanol to distilled water.

  • Nuclear Staining:

    • Stain nuclei with an acid-resistant nuclear stain.[6]

    • Rinse well with tap water.[6]

  • Cytoplasmic and Muscle Staining:

    • Place slides in Solution A for 5 minutes.[6]

    • Rinse quickly with distilled water.[6]

  • Differentiation/Mordanting:

    • Place slides in Solution B for 5 minutes.[6]

  • Collagen Staining:

    • Using a pipette, apply Solution C (this compound) to the slide and leave for 30 seconds.[6]

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol.[6]

    • Clear with xylene and mount with a resinous medium.[6]

Expected Results:

  • Collagen: Yellow[6]

  • Cytoplasm: Red[6]

  • Elastic fibers: Pink[6]

  • Nuclei: Black[6]

Protocol 2: A Common Alternative - Sirius Red/Fast Green Staining for Quantitative Collagen Analysis

Due to the limited application and quantitative data for this compound, the Sirius Red/Fast Green method is presented as a more robust alternative for both visualization and quantification of collagen.[8][9]

Principle: Sirius Red F3B specifically binds to the [Gly-X-Y]n helical structure of fibrillar collagens, staining them red. Fast Green FCF counterstains non-collagenous proteins green. This differential staining allows for the quantification of collagen and non-collagenous proteins by eluting the dyes and measuring their absorbance.[8]

Materials:

  • Paraffin-embedded tissue sections or cultured cell layers

  • Picro-Sirius Red Solution (0.1% Sirius Red in saturated picric acid)

  • Fast Green Solution (0.1% Fast Green in distilled water)

  • 0.01 N HCl

  • Dye Extraction Buffer (e.g., 0.1 N NaOH in methanol)

  • Spectrophotometer

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize and rehydrate tissue sections as described in Protocol 1.

  • Staining:

    • Incubate slides in Picro-Sirius Red Solution for 60 minutes.

    • Wash with two changes of 0.01 N HCl.

    • Counterstain with Fast Green Solution for 10-15 minutes.

    • Rinse thoroughly with distilled water.

  • Qualitative Assessment (Microscopy):

    • Dehydrate sections, clear in xylene, and mount for microscopic examination.

  • Quantitative Assessment (Dye Elution):

    • Add Dye Extraction Buffer to the stained sections or cell layers.

    • Incubate until the dyes are fully eluted.

    • Transfer the eluate to a microplate.

    • Read the optical density (OD) at 540 nm (for Sirius Red) and 605 nm (for Fast Green) using a spectrophotometer.[8][9]

Expected Results:

  • Collagen: Red[10]

  • Non-collagenous proteins: Green[10]

Data Presentation

Quantitative Analysis of Sirius Red/Fast Green Staining

The eluted dye concentrations can be used to determine the amount of collagen and non-collagenous protein in the sample.

ParameterWavelengthCalculation Notes
Sirius Red (Collagen) 540 nmThe absorbance at 540 nm is proportional to the amount of collagen.
Fast Green (Non-collagenous protein) 605 nmThe absorbance at 605 nm is proportional to the amount of non-collagenous protein.

Note: For precise quantification, a standard curve should be generated using known concentrations of collagen and a non-collagenous protein standard.

Visualizations

Experimental Workflow

G Histological Staining Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (5µm) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinization Deparaffinization & Rehydration Mounting->Deparaffinization Nuclear_Stain Nuclear Staining Deparaffinization->Nuclear_Stain Primary_Stain Primary Stain (e.g., this compound or Sirius Red) Nuclear_Stain->Primary_Stain Counterstain Counterstain (e.g., Fast Green) Primary_Stain->Counterstain Dehydration_Clearing Dehydration & Clearing Counterstain->Dehydration_Clearing Dye_Elution Dye Elution (Quantitative) Counterstain->Dye_Elution Microscopy Microscopy (Qualitative) Dehydration_Clearing->Microscopy Spectrophotometry Spectrophotometry Dye_Elution->Spectrophotometry

Caption: A generalized workflow for histological staining of collagen.

Signaling Pathways

Collagen Synthesis Signaling Pathway

G TGF-β Signaling Pathway in Collagen Synthesis TGFB TGF-β1 TGFBR TGF-β Receptor Complex TGFB->TGFBR Smad23 Smad2/3 Phosphorylation TGFBR->Smad23 Smad_complex Smad2/3/4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Transcription Gene Transcription (COL1A1, COL1A2) Nucleus->Transcription Collagen_mRNA Collagen mRNA Transcription->Collagen_mRNA RER Rough Endoplasmic Reticulum Collagen_mRNA->RER Procollagen Procollagen Synthesis RER->Procollagen Secretion Secretion Procollagen->Secretion Collagen_Fibers Collagen Fiber Assembly Secretion->Collagen_Fibers

Caption: TGF-β signaling leading to collagen synthesis.

Collagen Degradation Signaling Pathway

G MMP-Mediated Collagen Degradation Inflammatory_Signal Inflammatory Signals (e.g., TNF-α, IL-1β) Cell Fibroblast / Macrophage Inflammatory_Signal->Cell MAPK_AP1 MAPK & AP-1 Pathways Cell->MAPK_AP1 MMP_Gene MMP Gene Transcription (e.g., MMP-1, MMP-8, MMP-13) MAPK_AP1->MMP_Gene Pro_MMP Pro-MMPs MMP_Gene->Pro_MMP Active_MMP Active MMPs (Collagenases) Pro_MMP->Active_MMP Activation Collagen_Fibril Intact Collagen Fibril Active_MMP->Collagen_Fibril Cleavage Cleaved_Collagen Cleaved Collagen Fragments Collagen_Fibril->Cleaved_Collagen Further_Degradation Further Degradation (Gelatinases, Phagocytosis) Cleaved_Collagen->Further_Degradation

Caption: MMP-mediated pathway for collagen degradation.

References

Application Note: Quantification of Fast Yellow AB in Soft Drinks by High-Performance Thin-Layer Chromatography (HPTLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of Fast Yellow AB in soft drinks. This compound (E105) is an azo dye that is no longer permitted for use in food and beverages in many regions, including Europe and the USA, due to toxicological concerns.[1][2] Therefore, this method is intended for research, monitoring, and food safety enforcement purposes. The described protocol provides a reliable and cost-effective approach for the separation and quantification of this compound, ensuring consumer safety and regulatory compliance.

Introduction

Food colorants are widely used in the food and beverage industry to enhance the visual appeal of products.[3] However, the use of certain synthetic dyes, such as the azo dye this compound, has been prohibited due to potential health risks.[1][2] Regulatory bodies worldwide mandate strict monitoring of food products to prevent the use of such banned additives. HPTLC offers a powerful analytical technique for the rapid and simultaneous screening of multiple samples, making it a suitable method for food analysis.[4] This method provides a validated protocol for the extraction and quantification of this compound from soft drink matrices.

Experimental

1. Materials and Reagents

  • Standards: this compound analytical standard.

  • Solvents: Methanol, acetonitrile, ethyl acetate, acetic acid (all HPLC grade).

  • Stationary Phase: HPTLC plates, Silica gel 60 F254, 20x10 cm.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (C18).

  • Chemicals: Ammonium acetate.

2. Standard Solution Preparation

A stock solution of this compound (100 µg/mL) is prepared in methanol. Working standard solutions are prepared by diluting the stock solution with methanol to obtain concentrations in the range of 10-100 ng/µL.

3. Sample Preparation

  • Degassing: Carbonated soft drink samples are degassed by ultrasonication for 15-20 minutes.

  • Dilution: The degassed sample is diluted with a methanol-ammonium acetate buffer (pH 6.8) in a 1:1 ratio.[5]

  • Solid Phase Extraction (SPE): The diluted sample is passed through a pre-conditioned C18 SPE cartridge to remove interfering matrix components and concentrate the analyte. The cartridge is then washed with water, and the dye is eluted with methanol.

  • Final Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a known volume of methanol.

4. HPTLC Method

  • Stationary Phase: HPTLC plates Silica gel 60 F254 (20x10 cm)

  • Mobile Phase: Ethyl acetate – methanol – water – acetic acid (65:23:11:1, v/v/v/v)[5]

  • Application: 5 µL of the standard and sample solutions are applied as 8 mm bands on the HPTLC plate using an automated applicator.

  • Development: The plate is developed in a twin-trough chamber, pre-saturated with the mobile phase, up to a distance of 80 mm.

  • Drying: The plate is dried in a stream of warm air.

  • Densitometric Analysis: The chromatogram is scanned at the maximum absorbance wavelength of this compound, which is approximately 420 nm.[6] Quantification is performed by measuring the peak area and comparing it with the calibration curve obtained from the standard solutions.

Method Validation

The HPTLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[4] The validation parameters include:

  • Linearity: The linearity of the method is assessed by plotting the peak area against the concentration of the standard solutions.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio.

  • Accuracy: The accuracy is evaluated by performing recovery studies on spiked samples.

  • Precision: The precision of the method is determined by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision).

  • Specificity: The specificity is confirmed by comparing the UV-Vis spectra of the analyte in the sample with that of the standard.

Results

The quantitative data for the validation of the HPTLC method for this compound should be summarized in the following tables.

Table 1: Linearity Data for this compound

Concentration (ng/spot)Mean Peak Area
10[Insert Data]
20[Insert Data]
40[Insert Data]
60[Insert Data]
80[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) [Insert Data]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range (ng/spot)10 - 100
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD) (ng/spot)[Insert Data]
Limit of Quantification (LOQ) (ng/spot)[Insert Data]
Accuracy (% Recovery)[Insert Data]
Intra-day Precision (%RSD)[Insert Data]
Inter-day Precision (%RSD)[Insert Data]

Experimental Workflow Diagram

HPTLC_Workflow cluster_prep Sample and Standard Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis Soft_Drink Soft Drink Sample Degas Degas Sample (Ultrasonication) Soft_Drink->Degas Dilute Dilute with Buffer Degas->Dilute SPE Solid Phase Extraction (C18) Dilute->SPE Concentrate Evaporate and Reconstitute SPE->Concentrate Prepared_Sample Prepared Sample Solution Concentrate->Prepared_Sample Apply_Sample Apply Sample and Standards to HPTLC Plate Prepared_Sample->Apply_Sample Standard This compound Standard Stock_Solution Prepare Stock Solution (100 µg/mL) Standard->Stock_Solution Working_Standards Prepare Working Standards (10-100 ng/µL) Stock_Solution->Working_Standards Working_Standards->Apply_Sample Develop Develop Plate in Mobile Phase Apply_Sample->Develop Dry Dry the Plate Develop->Dry Scan Densitometric Scanning at 420 nm Dry->Scan Calibration_Curve Generate Calibration Curve Scan->Calibration_Curve Quantification Quantify this compound in Sample Scan->Quantification Calibration_Curve->Quantification Report Report Results Quantification->Report

Caption: Experimental workflow for the quantification of this compound in soft drinks by HPTLC.

Conclusion

The developed HPTLC method is simple, precise, and accurate for the quantification of the banned food dye this compound in soft drinks. The method is suitable for routine monitoring and can be a valuable tool for regulatory laboratories to ensure food safety. The use of HPTLC provides a cost-effective and high-throughput alternative to other chromatographic techniques.

References

Application Notes and Protocols: Fast Yellow AB as a Model Pollutant for Advanced Oxidation Processes (AOPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fast Yellow AB as a model pollutant for evaluating the efficacy of various Advanced Oxidation Processes (AOPs). This document includes detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and potential degradation pathways.

Introduction to this compound and AOPs

This compound, a water-soluble azo dye, is a well-established model pollutant in environmental remediation studies. Its strong color, complex aromatic structure, and resistance to conventional wastewater treatment methods make it an ideal candidate for assessing the performance of AOPs. AOPs are a class of powerful water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants.

Key AOPs for this compound Degradation:

  • Sonophotocatalysis: This process combines ultrasonic waves and photocatalysis to enhance the generation of ROS. The ultrasonic waves facilitate the deagglomeration of the catalyst and the production of additional radicals through cavitation.

  • Fenton and Photo-Fenton Processes: These methods utilize Fenton's reagent, a mixture of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), to produce hydroxyl radicals. The efficiency of the Fenton process can be enhanced by UV-Vis irradiation (photo-Fenton), which promotes the regeneration of Fe²⁺ and the photolysis of H₂O₂.

  • Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic molecules or decompose in water to form hydroxyl radicals, leading to the degradation of pollutants.

Quantitative Data Summary

The following tables summarize the quantitative data for the degradation of this compound and similar azo dyes using various AOPs.

Table 1: Sonophotocatalytic Degradation of this compound using Ag-impregnated ZnO [1][2][3]

ParameterConditionDegradation Efficiency (%)Time (min)Reference
pH 873.1560Ali et al., 2023
1288.960Ali et al., 2023
Catalyst Dosage 0.09 g/50 mL74.2060Ali et al., 2023
Oxidizing Agent (H₂O₂) 0 mmol32.560Ali et al., 2023
3 mmol68.360Ali et al., 2023
5 mmol80.860Ali et al., 2023
7 mmol88.960Ali et al., 2023
Scavenger (Sulfates) 0 M88.960Ali et al., 2023
1.5 M51.360Ali et al., 2023
Process Comparison Photocatalysis3360Ali et al., 2023
Sonophotocatalysis88.960Ali et al., 2023

Table 2: Fenton and Photo-Fenton Degradation of Similar Azo Dyes

Azo DyeAOPpH[Fe²⁺][H₂O₂]Degradation Efficiency (%)Time (min)Reference
Acid Light Yellow 2GFenton30.1 mmol/L0.6 mmol/L94.665Gao et al., 2017[4]
Reactive Yellow 86Photo-Fenton--->9020Kim et al., 2004[5]
Aniline YellowPhoto-Fenton5--94-Pagalan Jr et al., 2024[6]
Reactive Black 5Fenton3--97.5-Lucas & Peres, 2006[7]
Reactive Black 5Photo-Fenton3--98.1-Lucas & Peres, 2006[7]

Table 3: Ozonation of Similar Azo Dyes

Note: Specific data for this compound is limited. The following data for other yellow azo dyes is provided for context.

Azo DyeOzonation ConditionpHDegradation Efficiency (%)Time (min)Reference
Direct Yellow 12O₃ (500 mg/h)9~10020El Nemr et al., 2016[8]
Direct Yellow 12O₃/UV9~10010El Nemr et al., 2016[8]
Indigo-dyeing wastewaterO₃ (1320 mg/h)495 (Color Removal)60Anonymous, 2010[9]

Experimental Protocols

Sonophotocatalytic Degradation of this compound

This protocol is adapted from Ali et al., 2023.[1][2][3]

Materials:

  • This compound dye

  • Ag-impregnated ZnO photocatalyst

  • Deionized water

  • Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH) and Sulfuric acid (H₂SO₄) for pH adjustment

  • Ultrasonic bath

  • Tungsten lamp (100 W)

  • UV-Vis Spectrophotometer

  • Magnetic stirrer

  • Beakers, pipettes, and other standard laboratory glassware

Procedure:

  • Catalyst Synthesis (Ag-impregnated ZnO):

    • Prepare a slurry of ZnO in deionized water.

    • Add a solution of AgNO₃ to the ZnO slurry.

    • Stir the mixture at 900 rpm for 60 minutes.

    • Dry the mixture in an oven at 110 °C for 12 hours.

    • Calcinate the dried powder in a desiccator at 500 °C for 4 hours.

    • Grind the resulting Ag-impregnated ZnO catalyst to a fine powder.[1]

  • Degradation Experiment:

    • Prepare a 50 mL aqueous solution of this compound at the desired concentration (e.g., 10-100 mg/L).

    • Add the optimized amount of Ag-ZnO photocatalyst (e.g., 0.09 g).

    • Adjust the pH of the solution to the desired value (e.g., pH 12 for optimal degradation) using NaOH or H₂SO₄.

    • If applicable, add the desired concentration of H₂O₂ (e.g., 7 mmol).

    • Place the beaker in an ultrasonic bath and position the tungsten lamp above it.

    • Turn on the ultrasonic bath and the lamp to initiate the sonophotocatalytic reaction.

    • Maintain constant stirring throughout the experiment.

    • Withdraw aliquots (e.g., 5 mL) at regular time intervals (e.g., 0, 10, 20, 30, 40, 50, 60 min).

    • Filter the aliquots to remove the catalyst particles.

    • Analyze the concentration of this compound in the filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax = 420 nm).[3]

  • Data Analysis:

    • Calculate the degradation efficiency using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration and Cₜ is the concentration at time t.

Generalized Fenton/Photo-Fenton Degradation of Azo Dyes

This is a generalized protocol based on studies of similar azo dyes and may require optimization for this compound.[4][7]

Materials:

  • This compound dye

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized water

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • UV lamp (for photo-Fenton)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

Procedure:

  • Experiment Setup:

    • Prepare a known concentration of this compound solution.

    • Adjust the pH to 3 using H₂SO₄.

    • Add the desired amount of FeSO₄·7H₂O and stir until dissolved.

    • For photo-Fenton, turn on the UV lamp.

    • Initiate the reaction by adding the required volume of H₂O₂.

  • Monitoring and Analysis:

    • Collect samples at different time intervals.

    • Quench the reaction in the samples by adding a suitable reagent (e.g., sodium sulfite) to remove residual H₂O₂.

    • Measure the absorbance of the samples at the λmax of this compound to determine the concentration and calculate the degradation efficiency.

Generalized Ozonation of Azo Dyes

This is a generalized protocol and should be optimized for this compound.[9][10]

Materials:

  • This compound dye

  • Ozone generator

  • Gas diffuser

  • Reaction vessel (e.g., glass column)

  • Potassium iodide (KI) solution for ozone trapping

  • UV-Vis Spectrophotometer

Procedure:

  • Experiment Setup:

    • Fill the reaction vessel with a known concentration of this compound solution.

    • Adjust the pH as needed.

    • Bubble ozone gas through the solution using a gas diffuser at a controlled flow rate.

    • Vent the off-gas through a KI trap to measure residual ozone.

  • Monitoring and Analysis:

    • Collect samples from the reactor at various time points.

    • Immediately analyze the samples for this compound concentration using a UV-Vis spectrophotometer to determine the degradation efficiency.

Visualizations

Experimental Workflow for Sonophotocatalytic Degradation

Sonophotocatalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution Prepare this compound Solution Catalyst_Addition Add Ag-ZnO Catalyst Dye_Solution->Catalyst_Addition pH_Adjustment Adjust pH Catalyst_Addition->pH_Adjustment Oxidant_Addition Add H2O2 (optional) pH_Adjustment->Oxidant_Addition Ultrasonication Ultrasonic Bath Oxidant_Addition->Ultrasonication Sampling Collect Aliquots Ultrasonication->Sampling Irradiation Visible Light Irradiation Irradiation->Sampling Stirring Magnetic Stirring Stirring->Sampling Filtration Filter Catalyst Sampling->Filtration Spectrophotometry UV-Vis Analysis (420 nm) Filtration->Spectrophotometry Calculation Calculate Degradation % Spectrophotometry->Calculation

Caption: Workflow for the sonophotocatalytic degradation of this compound.

Proposed Degradation Pathway of this compound

Disclaimer: The following is a proposed degradation pathway based on the known chemistry of azo dye degradation by AOPs. The specific intermediates for this compound require experimental confirmation.

The degradation is initiated by the attack of hydroxyl radicals (•OH) on the azo bond (-N=N-) and the aromatic rings.

Degradation_Pathway FY_AB This compound Azo_Cleavage Azo Bond Cleavage FY_AB->Azo_Cleavage •OH attack Hydroxylation Hydroxylation of Aromatic Rings FY_AB->Hydroxylation •OH attack Intermediate1 Sulfanilic Acid Derivative Azo_Cleavage->Intermediate1 Intermediate2 Aminophenol Derivative Azo_Cleavage->Intermediate2 Ring_Opening Aromatic Ring Opening Hydroxylation->Ring_Opening Intermediate1->Ring_Opening Intermediate2->Ring_Opening Smaller_Organics Smaller Organic Acids (e.g., oxalic acid, formic acid) Ring_Opening->Smaller_Organics Mineralization Mineralization Smaller_Organics->Mineralization End_Products CO2 + H2O + SO4^2- + NO3^- Mineralization->End_Products

Caption: Proposed degradation pathway of this compound by AOPs.

Logical Relationship of AOP Components

AOP_Components cluster_inputs Inputs AOPs Advanced Oxidation Processes ROS Reactive Oxygen Species (ROS) (e.g., •OH) AOPs->ROS Degradation Degradation Products ROS->Degradation attacks Pollutant This compound Pollutant->Degradation Mineralization Mineralization (CO2, H2O, etc.) Degradation->Mineralization Energy Energy (UV, Ultrasound) Energy->AOPs Catalyst Catalyst (e.g., Ag-ZnO, Fe^2+) Catalyst->AOPs Oxidant Oxidant (e.g., H2O2, O3) Oxidant->AOPs

Caption: Logical relationship of components in AOPs for pollutant degradation.

References

Application Notes and Protocols: Preparation of Fast Yellow AB Stock Solution for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Yellow AB, also known as Acid Yellow 9, is an azo dye that has transitioned from its historical use as a food colorant to a valuable tool in modern scientific research.[1] Due to toxicological concerns, its application in food and beverages is now prohibited in Europe and the United States.[1][2] Today, this compound serves primarily as an analytical reference standard for the quantification of azo dyes in various consumer products and as a model compound in environmental science studies, particularly in the investigation of wastewater remediation technologies.[1] Its utility also extends to analytical chemistry as a pH indicator.[1]

The term "Fast" in its name refers to its permanence and resistance to fading or washing out.[1] This document provides detailed application notes and protocols for the preparation of this compound stock solutions for various experimental applications.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
IUPAC Name 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid[1]
Synonyms Acid Yellow 9, C.I. 13015, Food Yellow 2[1]
CAS Number 79873-36-2 (disodium salt)[1]
Molecular Formula C₁₂H₁₁N₃O₆S₂[1]
Molecular Weight 357.36 g/mol [2]
Appearance Fine crystalline powder[3]
Solubility (Aqueous) 18.40%[4]
Solubility (Ethanol) 18.40%[4]
λmax (Water) 420 nm[1]
Shelf Life (Solid) 2 years under recommended conditions[3]

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a standard aqueous stock solution of this compound.

Materials and Equipment
  • This compound powder (analytical standard grade)

  • Deionized or distilled water

  • Volumetric flasks

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath (optional)

  • 0.22 µm syringe filter (for HPLC applications)

Protocol
  • Determine the Desired Concentration: Based on the experimental requirements, calculate the mass of this compound powder needed. For a 1 mg/mL (1000 ppm) stock solution, weigh 10 mg of the powder.

  • Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a volumetric flask of the desired final volume.

    • Add a small amount of deionized or distilled water to the flask to wet the powder.

    • Gently swirl the flask to initiate dissolution.

    • For complete dissolution, add the remaining volume of water. The sulfonic acid groups in its structure are key to its water solubility.[1]

    • If necessary, use a magnetic stirrer at a low speed or place the flask in an ultrasonic bath for a few minutes to aid dissolution.

  • Volume Adjustment: Once the powder is completely dissolved, carefully add deionized or distilled water to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Filtration (for HPLC): For applications such as High-Performance Liquid Chromatography (HPLC), filter the stock solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.[5]

Storage and Stability
  • Storage: Store the stock solution in a well-sealed, light-protected container (e.g., an amber glass bottle) at 2-8°C.

  • Stability: While the solid form is stable for up to two years under recommended conditions, aqueous solutions should be prepared fresh when possible.[3] If stored, monitor for any signs of precipitation or color change before use. Periodic analysis by HPLC is recommended to confirm stability for long-term studies.[1]

Experimental Applications and Protocols

As an Analytical Standard in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This compound is frequently used as a reference standard for the quantification of azo dyes in various samples.

hplc_workflow prep Stock Solution Preparation dil Working Standard Dilution prep->dil hplc RP-HPLC Analysis dil->hplc sample_prep Sample Preparation sample_prep->hplc data Data Acquisition & Analysis hplc->data

Caption: Workflow for HPLC analysis using this compound standard.

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the matrix and other dyes being analyzed.

  • Detection: Monitor the absorbance at the λmax of this compound, which is 420 nm.[1]

  • Calibration: Prepare a series of working standards by diluting the stock solution to known concentrations. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Prepare the sample by dissolving or extracting it in a suitable solvent, followed by filtration. Inject the prepared sample into the HPLC system and determine the concentration of this compound by comparing its peak area to the calibration curve.

As a pH Indicator

This compound can be used as a pH indicator due to its ability to change color in response to varying pH levels.[1]

ph_indicator acid Acidic pH color_change Color Change acid->color_change transition Transition Range transition->color_change basic Basic pH basic->color_change

Caption: pH-dependent color change of an indicator.

  • Prepare an Indicator Solution: Dilute the stock solution of this compound with deionized water to a suitable working concentration (e.g., 0.1%).

  • Add to Sample: Add a few drops of the indicator solution to the sample solution being tested.

  • Observe Color Change: The color of the solution will change as the pH transitions through the indicator's range. While the specific pH range and color change for this compound are not extensively documented in readily available literature, azo dyes typically exhibit a color change from a yellowish hue in acidic to neutral solutions to a reddish or different shade of yellow in more alkaline conditions. A study on the degradation of this compound found it to be most efficient at a pH of 12.[1] It is recommended to determine the specific transition range empirically for precise applications.

In Environmental Science Studies

This compound is a model compound for studying the degradation of azo dyes in wastewater treatment processes, such as photocatalysis.

photocatalysis_workflow prep Prepare this compound Solution add_catalyst Add Photocatalyst prep->add_catalyst irradiate Irradiate with Light Source add_catalyst->irradiate sample Take Aliquots at Time Intervals irradiate->sample analyze Analyze Degradation (UV-Vis at 420 nm) sample->analyze

Caption: Workflow for a photocatalytic degradation experiment.

  • Reaction Setup: Prepare a solution of this compound of a known concentration (e.g., 10-50 mg/L) from the stock solution.

  • Catalyst Addition: Add a specific amount of the photocatalyst being investigated to the solution.

  • Irradiation: Expose the solution to a light source (e.g., UV or visible light) while stirring.

  • Monitoring Degradation: At regular time intervals, take aliquots of the solution, centrifuge or filter to remove the catalyst, and measure the absorbance at 420 nm using a UV-Vis spectrophotometer.

  • Data Analysis: The decrease in absorbance over time indicates the degradation of this compound. The degradation efficiency can be calculated from the change in absorbance. Studies have shown that the degradation is influenced by factors such as pH, catalyst dosage, and the presence of oxidizing agents.[6]

Safety Precautions

  • This compound is harmful and has been implicated in non-atopic asthma.[2]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the powder and solutions.

  • Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

By following these application notes and protocols, researchers can effectively prepare and utilize this compound stock solutions for a variety of scientific applications.

References

Application Notes and Protocols for Fast Yellow AB in Textile Dyeing Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Fast Yellow AB (C.I. 13015), also known as E105, is an azo dye with documented toxicity.[1][2] Its use in food and textiles is restricted or banned in many jurisdictions, including Europe and the USA, due to health concerns, including its implication in non-atopic asthma.[1][2] These application notes are for research and informational purposes only. Appropriate safety measures, including the use of personal protective equipment and proper disposal methods, are imperative when handling this chemical.

Introduction

This compound is a synthetic monoazo dye, historically used for coloring textiles, particularly protein fibers like wool and silk.[3] The term "Fast" in its name indicates its good colorfastness, meaning it is resistant to fading from washing or light exposure.[4] As an acid dye, its application relies on an acidic dye bath to facilitate the electrostatic interaction between the anionic dye molecules and the cationic amino groups in protein fibers. Due to its toxicological profile, current research involving this compound is often focused on its detection, degradation, and the development of safer alternatives.[5]

Chemical and Physical Properties

PropertyValue
CI Name Acid Yellow 9
CI Number 13015
CAS Number 2706-28-7[6][7][8]
Molecular Formula C₁₂H₁₁N₃O₆S₂
Molecular Weight 357.36 g/mol
Appearance Yellow powder
Solubility Water-soluble

Application in Textile Dyeing (Historical Context)

While detailed contemporary research on the application of this compound is limited due to its toxicity, historical application methods for acid dyes on protein fibers provide a framework for its use in a research context. The following protocols are representative of general acid dyeing procedures for wool and silk and should be adapted with caution.

Quantitative Dyeing Parameters (Representative)

The following table outlines representative parameters for dyeing wool and silk with an acid dye like this compound. These values are based on general knowledge of textile dyeing and should be optimized for specific research purposes.

ParameterWoolSilk
Dye Concentration (% owf) 0.5 - 3.00.5 - 2.5
Liquor Ratio 1:20 - 1:401:30 - 1:50
pH 4.5 - 5.55.0 - 6.0
Dyeing Temperature 85 - 100°C80 - 90°C
Dyeing Time 45 - 75 minutes45 - 60 minutes
Auxiliaries Acetic Acid (for pH control), Sodium Sulfate (leveling agent)Acetic Acid (for pH control), Sodium Sulfate (leveling agent)

% owf: on the weight of fiber

Experimental Protocol for Dyeing Wool

This protocol describes a laboratory-scale exhaustion dyeing method for wool fibers.

Materials:

  • Wool yarn or fabric

  • This compound

  • Acetic acid (glacial)

  • Sodium sulfate (anhydrous)

  • Distilled water

  • Beakers

  • Heating mantle with magnetic stirrer

  • Thermometer

  • pH meter

Procedure:

  • Scouring: Wash the wool material in a solution of non-ionic detergent at 40-50°C for 30 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dye Bath Preparation:

    • Calculate the required amount of this compound based on the desired depth of shade (% owf).

    • Prepare a stock solution of the dye by dissolving the powder in a small amount of hot distilled water.

    • Fill a beaker with the required volume of distilled water (to achieve the desired liquor ratio).

    • Add the dye stock solution to the beaker.

    • Add sodium sulfate (e.g., 5-10% owf) to act as a leveling agent.

    • Adjust the pH of the dye bath to 4.5 - 5.5 using a dilute solution of acetic acid.

  • Dyeing:

    • Introduce the pre-wetted wool into the dye bath at room temperature.

    • Gradually raise the temperature of the dye bath to 90-100°C over 30 minutes, with constant stirring.

    • Maintain this temperature for 45-60 minutes, continuing to stir.

  • Rinsing and Drying:

    • Allow the dye bath to cool down to about 60°C before removing the wool.

    • Rinse the dyed wool thoroughly with warm water and then cold water until the rinse water is clear.

    • Squeeze out excess water and allow the wool to air dry at room temperature.

Experimental Protocol for Dyeing Silk

This protocol outlines a laboratory-scale method for dyeing silk fabric.

Materials:

  • Silk fabric

  • This compound

  • Acetic acid (glacial)

  • Sodium sulfate (anhydrous)

  • Distilled water

  • Beakers

  • Water bath with temperature control

  • Glass stirring rod

Procedure:

  • Degumming: To remove sericin, treat the silk in a mild soap solution at 90-95°C for 1-2 hours. Rinse thoroughly.

  • Dye Bath Preparation:

    • Prepare the dye bath as described in the wool dyeing protocol (Section 3.2.2).

    • Adjust the pH to 5.0 - 6.0 with dilute acetic acid.

  • Dyeing:

    • Immerse the pre-wetted silk in the dye bath at room temperature.

    • Slowly raise the temperature to 85-90°C over 30 minutes.

    • Maintain this temperature for 45-60 minutes with gentle stirring to ensure even dyeing.

  • Rinsing and Drying:

    • Let the dye bath cool gradually.

    • Rinse the dyed silk with lukewarm and then cold water until the water runs clear.

    • Gently squeeze out excess water and air dry away from direct sunlight.

Visualizations

Experimental Workflow for Acid Dyeing of Protein Fibers

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scouring Fiber Scouring/ Degumming dye_prep Dye Bath Preparation immersion Fiber Immersion (Room Temp) scouring->immersion heating Gradual Heating (to 80-100°C) immersion->heating dyeing Dyeing at Constant Temp heating->dyeing cooling Cooling dyeing->cooling rinsing Rinsing cooling->rinsing drying Drying rinsing->drying dye_fiber_interaction cluster_fiber Protein Fiber (e.g., Wool) cluster_dye Acid Dye Molecule (this compound) amino Protonated Amino Group (-NH3+) sulfonate Sulfonate Group (-SO3-) sulfonate->amino Ionic Bond (Electrostatic Attraction)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for Fast Yellow AB Photocatalytic Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photocatalytic degradation of Fast Yellow AB, with a specific focus on pH optimization.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low degradation efficiency Suboptimal pH.The pH of the reaction mixture is a critical parameter. For this compound degradation using an Ag-impregnated ZnO photocatalyst, the optimal pH has been observed to be around 8, achieving a degradation of 73.15%.[1][2] However, another study suggests an optimal pH of 12.[3] It is recommended to perform a systematic study within a pH range of 2 to 12 to determine the optimal pH for your specific experimental setup.[1][2]
Catalyst agglomeration.In acidic mediums (low pH), the photocatalyst particles may agglomerate, which reduces the available surface area for the reaction.[1] If you are working in an acidic range and observing low efficiency, consider increasing the pH.
Repulsion between dye and catalyst.At a pH significantly above the optimal value, the surface of the catalyst can become highly hydroxylated and negatively charged. This can lead to electrostatic repulsion of the negatively charged this compound molecules, thereby decreasing the degradation efficiency.[1]
Inconsistent results Fluctuations in pH during the experiment.The pH of the solution can change during the photocatalytic degradation process. It is advisable to monitor the pH at regular intervals and adjust it if necessary using dilute acid or base (e.g., 0.1 M H₂SO₄ or 0.1 M NaOH).[4]
Presence of interfering substances (scavengers).Ions such as chlorides and sulfates can act as scavengers for hydroxyl radicals, reducing the degradation efficiency. For instance, the presence of chlorides increased the degradation time for this compound from 30 to 60 minutes, and sulfates also negatively impacted the process.[2] Ensure the purity of your reagents and water.
Slow reaction rate Insufficient generation of hydroxyl radicals.The generation of highly reactive hydroxyl radicals (•OH) is a key step in the photocatalytic degradation of azo dyes like this compound.[1][5] In alkaline conditions, the presence of more hydroxide ions (OH⁻) can favor the production of these radicals.[1][6] Consider moderately increasing the pH to enhance radical generation.
Electron-deficient azo bonds.In an acidic medium, H⁺ ions can interact with the azo bonds (-N=N-) of the dye, making them more electron-deficient and thus more susceptible to attack by hydroxyl radicals.[1][5] However, this must be balanced against the potential for catalyst agglomeration at low pH.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the photocatalytic degradation of this compound?

A1: The optimal pH for this compound degradation can vary depending on the specific photocatalyst used. Research has shown an optimal pH of 8 for degradation using an Ag-impregnated ZnO photocatalyst.[1][2] Another source indicates an optimal pH of 12 with an Ag-ZnO catalyst.[3] It is crucial to experimentally determine the optimal pH for your specific system by testing a range of pH values.

Q2: How does pH influence the mechanism of photocatalytic degradation?

A2: The pH of the solution plays a significant role by:

  • Influencing the generation of hydroxyl radicals: In alkaline solutions, the higher concentration of hydroxide ions (OH⁻) can lead to increased production of hydroxyl radicals (•OH), which are powerful oxidizing agents that break down the dye molecules.[1][6]

  • Altering the surface charge of the photocatalyst: The surface of the photocatalyst can become positively or negatively charged depending on the pH. This affects the adsorption of the dye molecules onto the catalyst surface, which is a crucial step for degradation.

  • Affecting the dye molecule itself: In acidic conditions, the azo bond of this compound can become protonated, making it more susceptible to nucleophilic attack by hydroxyl radicals.[1][5]

Q3: Why does the degradation efficiency decrease at very high or very low pH?

A3: At very low pH, the photocatalyst can agglomerate, reducing its effective surface area and thus its activity.[1] At very high pH, the surface of the catalyst can become excessively negatively charged, leading to electrostatic repulsion of the anionic this compound molecules, which hinders the degradation process.[1]

Q4: What role do oxidizing agents play in combination with pH optimization?

A4: The addition of an oxidizing agent like hydrogen peroxide (H₂O₂) can significantly enhance the degradation of this compound. In one study, the degradation increased from 32.5% in the absence of an oxidizing agent to 88.9% with its addition.[3][5] The presence of an oxidizing agent can increase the concentration of hydroxyl radicals, leading to a more efficient degradation process.

Data Presentation

Table 1: Effect of pH on the Degradation of this compound

pHPhotocatalystDegradation Efficiency (%)Reaction Time (min)Optimal pHReference
8Ag-impregnated ZnO73.15Not SpecifiedYes[1][2]
12Ag-ZnONot SpecifiedNot SpecifiedYes[3]
2-12Ag-impregnated ZnOVariedNot Specified8[1][2]

Experimental Protocols

Protocol 1: Determination of Optimal pH for Photocatalytic Degradation of this compound

  • Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 ppm).[6]

  • pH Adjustment: Prepare a series of reaction beakers, each containing the this compound solution. Adjust the pH of each solution to a different value within the desired range (e.g., 2, 4, 6, 8, 10, 12) using 0.1 M H₂SO₄ and 0.1 M NaOH.[4]

  • Catalyst Addition: Add a specific amount of the photocatalyst (e.g., 0.5 g/L of Ag-impregnated ZnO) to each beaker.[6]

  • Adsorption-Desorption Equilibrium: Stir the solutions in the dark for a period of time (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

  • Photocatalytic Reaction: Irradiate the solutions with a suitable light source (e.g., UV lamp).

  • Sampling: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a sample from each beaker.[4]

  • Sample Analysis: Centrifuge the samples to remove the photocatalyst particles.[4] Analyze the supernatant using a UV-Vis spectrophotometer at the maximum absorption wavelength of this compound to determine the change in concentration.

  • Data Analysis: Calculate the degradation efficiency at each pH value and time point to identify the optimal pH for the highest degradation rate.

Mandatory Visualization

G cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_dye Prepare this compound Solution ph_adjust Adjust pH of Dye Solution (e.g., pH 2, 4, 6, 8, 10, 12) prep_dye->ph_adjust prep_catalyst Prepare Photocatalyst Suspension add_catalyst Add Catalyst to Solution prep_catalyst->add_catalyst ph_adjust->add_catalyst dark_stir Stir in Dark (Adsorption-Desorption Equilibrium) add_catalyst->dark_stir irradiate Irradiate with Light Source dark_stir->irradiate sampling Collect Samples at Intervals irradiate->sampling centrifuge Centrifuge Samples sampling->centrifuge analyze Analyze Supernatant (UV-Vis) centrifuge->analyze determine_optimal Determine Optimal pH analyze->determine_optimal

Caption: Workflow for optimizing pH in photocatalytic degradation.

References

Technical Support Center: Fast Yellow AB Degradation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting experiments on the degradation of Fast Yellow AB, with a specific focus on the effect of catalyst dosage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst dosage for the degradation of this compound?

A1: The optimal dosage of a silver-impregnated zinc oxide (Ag-ZnO) photocatalyst for the sonophotocatalytic degradation of this compound has been found to be 0.09 g/50 mL (which is equivalent to 1.8 g/L).[1][2] At this concentration, a degradation of 74.20% was achieved.[1][2]

Q2: Why does the degradation rate of this compound decrease if I add more catalyst beyond the optimal dosage?

A2: Increasing the catalyst dosage beyond the optimal point can lead to a decrease in the degradation rate due to a few factors. Firstly, an excess of catalyst particles can lead to their accumulation or aggregation, which reduces the effective surface area exposed to the dye molecules.[1][2] Secondly, a higher concentration of the catalyst in the mixture increases the turbidity of the solution. This increased turbidity can scatter the incident light, reducing its penetration into the reaction mixture and thus decreasing the overall efficiency of the photocatalytic process.[1]

Q3: How does the initial concentration of this compound affect the degradation rate?

A3: The degradation rate of this compound is inversely related to its initial concentration. Higher initial dye concentrations lead to a decrease in degradation efficiency.[1][2] For instance, the highest degradation is observed at the lowest dye concentrations. This is because at higher concentrations, a limited number of hydroxyl radicals (•OH) are available for the degradation of a larger number of dye molecules.[1] Additionally, the dye itself can absorb light, which reduces the light penetration to the catalyst surface.

Q4: What is the role of pH in the degradation of this compound?

A4: pH is a critical parameter in the degradation of this compound. The optimal pH for the degradation of this compound using an Ag-ZnO catalyst is 8.[2] At this pH, a degradation of 73.15% was observed.[1][2] The pH affects the surface charge of the catalyst and the generation of reactive oxygen species like hydroxyl radicals, which are crucial for the degradation process.[2]

Q5: Can the addition of oxidizing agents improve the degradation rate?

A5: Yes, oxidizing agents can significantly enhance the degradation rate of this compound. In the absence of an oxidizing agent, the degradation of this compound was found to be 32.5%.[1][2][3][4] With the addition of an oxidizing agent like hydrogen peroxide (H₂O₂), the degradation can increase to as high as 88.9%.[1][2][3][4][5] Oxidizing agents promote the formation of hydroxyl radicals, which are potent species for breaking down the dye molecules.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low degradation efficiency despite using the recommended catalyst dosage. 1. Incorrect pH: The reaction medium is not at the optimal pH of 8.[2]2. Presence of Scavengers: Ions like chlorides and sulfates in the reaction mixture can act as scavengers for hydroxyl radicals, reducing the degradation efficiency.[1][2]3. Inadequate Light Source: The light source intensity is insufficient to activate the photocatalyst effectively.1. Adjust pH: Ensure the pH of the reaction mixture is adjusted to 8 before starting the experiment.[2]2. Use Purified Water: Use deionized or distilled water to prepare your solutions to avoid interfering ions.3. Check Light Source: Verify the intensity and wavelength of your light source are appropriate for the photocatalyst being used.
Degradation rate decreases after an initial increase with catalyst dosage. 1. Catalyst Aggregation: At higher concentrations, catalyst particles tend to aggregate, reducing the active surface area.[1][2]2. Light Scattering: Increased turbidity at high catalyst concentrations scatters the light, preventing it from reaching the catalyst surface effectively.[1]1. Optimize Catalyst Dosage: Perform a dosage optimization study to find the sweet spot for your specific experimental setup. For Ag-ZnO with this compound, this is around 0.09 g/50 mL.[1][2]2. Improve Dispersion: Use ultrasonication to ensure the catalyst is well-dispersed in the solution before starting the irradiation.
Inconsistent or non-reproducible results. 1. Inhomogeneous Catalyst Suspension: The catalyst is not uniformly suspended in the dye solution, leading to variations in local catalyst concentration.2. Fluctuations in Experimental Conditions: Variations in temperature, light intensity, or stirring rate between experiments.1. Continuous Stirring: Ensure continuous and vigorous stirring throughout the experiment to maintain a homogeneous suspension.2. Control Experimental Parameters: Maintain consistent temperature, light intensity, and stirring speed across all experiments.

Data Presentation

Table 1: Effect of Catalyst Dosage on this compound Degradation

Catalyst Dosage (g/50 mL)Degradation (%)
0.05Increasing Trend
0.09 74.20
>0.09Decreasing Trend
Data sourced from a sonophotocatalytic degradation study using Ag-impregnated ZnO.[1][2]

Table 2: Influence of Other Parameters on this compound Degradation

ParameterConditionDegradation (%)
pH 8 (Optimal)73.15[1][2]
Initial Dye Concentration 10 mg/L (Lowest tested)80.86[1][2]
**Oxidizing Agent (H₂O₂) **Absent32.5[1][2][3][4]
Present (7 mmol)88.9[1][2]
Scavengers (Chlorides) Absent88.9[1][2]
Present45.75[1][2]
Scavengers (Sulfates) Absent88.9[1][2]
Present51.3[2]

Experimental Protocols

Sonophotocatalytic Degradation of this compound using Ag-Impregnated ZnO

  • Preparation of Catalyst Suspension:

    • Weigh the desired amount of Ag-impregnated ZnO photocatalyst. The optimal dosage is 0.09 g for a 50 mL solution.[1][2]

    • Disperse the catalyst in 50 mL of an aqueous solution of this compound at the desired initial concentration (e.g., 10 mg/L).[1]

    • Use a magnetic stirrer to ensure a homogeneous suspension.

  • pH Adjustment:

    • Measure the pH of the suspension.

    • Adjust the pH to the optimal value of 8 using dilute solutions of HCl or NaOH.[2]

  • Sonophotocatalytic Reaction:

    • Place the reaction vessel in a sonicator bath.

    • Simultaneously, irradiate the suspension with a suitable light source (e.g., a UV lamp).

    • Maintain constant stirring and temperature throughout the experiment.

  • Sample Collection and Analysis:

    • At regular time intervals, withdraw aliquots of the suspension.

    • Centrifuge or filter the samples to remove the catalyst particles.

    • Analyze the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.

  • Calculation of Degradation Efficiency:

    • The percentage of degradation is calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 Where C₀ is the initial concentration of this compound and Cₜ is the concentration at time t.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Degradation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare this compound Solution mix Disperse Catalyst in Solution prep_solution->mix prep_catalyst Weigh Ag-ZnO Catalyst prep_catalyst->mix adjust_ph Adjust pH to 8 mix->adjust_ph sonicate_irradiate Sonication & Irradiation adjust_ph->sonicate_irradiate sampling Collect Samples at Intervals sonicate_irradiate->sampling separate Separate Catalyst (Centrifuge/Filter) sampling->separate measure Measure Absorbance (UV-Vis) separate->measure calculate Calculate Degradation % measure->calculate

Caption: Experimental workflow for the sonophotocatalytic degradation of this compound.

Troubleshooting_Guide Troubleshooting Logic for Low Degradation Rate start Low Degradation Rate Observed check_dosage Is Catalyst Dosage Optimal (e.g., ~1.8 g/L)? start->check_dosage check_ph Is pH at Optimal Value (e.g., pH 8)? check_dosage->check_ph Yes solution_dosage Adjust Dosage to Optimum. Perform Dosage Optimization. check_dosage->solution_dosage No check_dispersion Is Catalyst Well Dispersed? check_ph->check_dispersion Yes solution_ph Adjust pH to Optimal Value. check_ph->solution_ph No check_scavengers Is Water Source Free of Scavengers? check_dispersion->check_scavengers Yes solution_dispersion Improve Dispersion (e.g., Sonication). check_dispersion->solution_dispersion No solution_scavengers Use Purified Water. check_scavengers->solution_scavengers No further_investigation Investigate Other Factors (Light Intensity, Temperature). check_scavengers->further_investigation Yes

Caption: A logical workflow for troubleshooting low degradation rates in experiments.

References

Technical Support Center: Troubleshooting Fast Yellow AB Staining in Histology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during histological staining with Fast Yellow AB.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in histology?

This compound (Acid Yellow 9, C.I. 13015) is an acidic azo dye. In histology, it is not a commonly used stain but has been specified in the Wallart & Honette's trichrome staining method to selectively stain collagen yellow, providing a distinct contrast to the red-staining cytoplasm.[1]

Q2: What is the principle behind this compound's staining of collagen in trichrome methods?

In trichrome staining, a class of methods that uses two or more acid dyes, different tissue components are colored in contrasting hues. These methods often employ a polyacid (like phosphomolybdic acid or phosphotungstic acid) to act as a differentiator or a resist for one of the acid dyes. The binding of acid dyes to tissue is influenced by factors such as the dye's molecular size and the porosity of the tissue. Collagen is readily accessible to dyes, facilitating its staining. In the Wallart & Honette's trichrome stain, this compound is used to impart a yellow color to collagen.

Q3: How should this compound dye powder and staining solutions be stored?

It is advisable to store dye powders in well-sealed, dark glass bottles in a cool, dark, and ventilated area. The bottle size should be appropriate for the amount of dye to minimize air exposure, as oxygen can react with the dye. Staining solutions, especially aqueous ones, can be susceptible to fungal growth. To prevent this, small amounts of thymol or formol can be added. Alcoholic dye solutions are typically prepared with 90-96% ethanol. For optimal performance, it is often recommended to prepare staining solutions fresh. If storing solutions, keep them in dark, well-sealed bottles in a refrigerator to maintain stability.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in histological staining, particularly within the context of trichrome methods.

Problem 1: Weak or No Yellow Staining of Collagen

Q: My collagen fibers are not staining yellow or the staining is very faint. What are the possible causes and solutions?

A: Weak or absent yellow staining of collagen can be attributed to several factors, from reagent quality to procedural missteps.

Possible Causes and Solutions:

  • Improper Fixation: Trichrome stains are sensitive to the fixative used. While formalin-fixed tissues are suitable, fixation with solutions containing picric acid or mercuric chloride often enhances staining with acid dyes. For formalin-fixed tissues, a secondary fixation step in Bouin's fluid can be beneficial.[3][4]

  • Depleted or Incorrectly Prepared Staining Solution: The this compound solution may be old, depleted, or prepared with incorrect concentrations. It is recommended to use freshly prepared staining solutions. Ensure the dye is fully dissolved and the pH of the solution is appropriate, as the binding of acid dyes is pH-dependent.[2]

  • Insufficient Staining Time: The incubation time in the this compound solution may be too short. You can try increasing the staining duration to allow for better dye penetration and binding to the collagen fibers.

  • Excessive Washing/Differentiation: Overly vigorous or prolonged rinsing after the this compound step can wash out the dye. Ensure rinsing steps are performed as specified in the protocol. In trichrome stains, the subsequent application of other acidic dyes or differentiating agents can also remove the initial stain if not properly controlled.

Problem 2: Uneven or Patchy Yellow Staining

Q: The yellow staining in my collagen is uneven and patchy. How can I resolve this?

A: Uneven staining can result from issues during tissue processing and the staining procedure itself.

Possible Causes and Solutions:

  • Incomplete Deparaffinization: Residual paraffin wax on the tissue section will prevent the aqueous staining solution from penetrating evenly, leading to patchy staining. Ensure complete removal of wax by using fresh xylene and alcohols during the deparaffinization and rehydration steps.

  • Tissue Sections Drying Out: Allowing the tissue sections to dry at any stage during the staining process can cause uneven dye uptake and artifacts. Keep the slides moist throughout the procedure.

  • Contaminated Reagents: Contaminants in the staining solutions or rinsing baths can interfere with even staining. Always use clean glassware and fresh or filtered reagents.

Problem 3: Poor Contrast and Differentiation

Q: The yellow of the collagen is not well-differentiated from the red-stained cytoplasm. How can I improve the contrast?

A: Achieving sharp contrast is key in trichrome staining and depends on the careful balance of the different staining and differentiation steps.

Possible Causes and Solutions:

  • Inadequate Differentiation with Polyacid: In trichrome methods like Wallart & Honette's, a polyacid (e.g., phosphomolybdic acid) is used to decolorize certain components before the application of the counterstain. If this step is insufficient, the subsequent dye may not stain selectively. Ensure the concentration and incubation time in the polyacid solution are correct.

  • Incorrect pH of Staining Solutions: The pH of the dye solutions significantly impacts the binding of acid dyes to tissue proteins. An incorrect pH can lead to a lack of differential staining. It is crucial to prepare the solutions with the specified acidity.

  • Overstaining with the Red Counterstain: If the red counterstain (e.g., Acid Fuchsin) is too concentrated or applied for too long, it can overpower the yellow staining of the collagen. Consider optimizing the concentration or incubation time of the red dye.

Quantitative Data Summary

The following tables provide a summary of typical parameters for trichrome staining, which can be adapted for protocols using this compound.

Table 1: General Incubation Times for Trichrome Staining Steps

Staining StepTypical Incubation Time
Mordanting (e.g., Bouin's Fluid)1 hour at 56-60°C or overnight at room temperature
Nuclear Staining (e.g., Weigert's Hematoxylin)5 - 10 minutes
Plasma Stain (e.g., Biebrich Scarlet-Acid Fuchsin)10 - 15 minutes
Differentiation (e.g., Phosphotungstic/Phosphomolybdic Acid)10 - 15 minutes
Collagen Stain (e.g., Aniline Blue or this compound)5 - 10 minutes
Acetic Acid Rinse1 - 3 minutes

Note: These are general guidelines. Optimal times may vary depending on the specific protocol, tissue type, and fixation method.[5]

Table 2: Common Reagent Concentrations in Trichrome Stains

ReagentTypical Concentration
Weigert's HematoxylinWorking solution prepared from stock solutions
Biebrich Scarlet1% aqueous solution
Acid Fuchsin1% aqueous solution
Phosphotungstic/Phosphomolybdic Acid5% aqueous solution
Aniline Blue2.5% in 2% acetic acid
Acetic Acid1% aqueous solution

Note: These concentrations are for Masson's Trichrome and may need to be adjusted for other trichrome variants.[6]

Experimental Protocols

Wallart & Honette's Trichrome Stain for Collagen

This protocol is specifically designed to stain collagen yellow using this compound.

Reagents:

  • Solution A (Acid Fuchsin Solution):

    • Acid Fuchsin: 1.0 g

    • Acetic Acid, Glacial: 1.0 mL

    • Distilled Water: 100 mL

  • Solution B (this compound Solution):

    • This compound: 1.0 g

    • Acetic Acid, Glacial: 1.0 mL

    • Distilled Water: 100 mL

  • Solution C (Phosphomolybdic Acid Solution):

    • Phosphomolybdic Acid: 1.0 g

    • Distilled Water: 100 mL

  • Combined Staining Solution:

    • Solution A: 30 mL

    • Solution B: 30 mL

    • Solution C: 30 mL

    • Filter before use.

  • Acid-Resistant Nuclear Stain (e.g., Weigert's Iron Hematoxylin)

  • Xylene

  • Ethanol (absolute and graded concentrations)

  • Resinous Mounting Medium

Procedure:

  • Deparaffinize tissue sections and bring to water through graded alcohols.

  • Stain the nuclei with an acid-resistant nuclear stain according to the manufacturer's instructions.

  • Rinse well with tap water.

  • Place slides in Solution A (Acid Fuchsin Solution) for 5 minutes.

  • Rinse quickly with distilled water.

  • Place slides in Solution B (this compound Solution) for 5 minutes.

  • Using a pipette, apply the combined and filtered staining solution (a mixture of Solutions A, B, and C) onto the slide for 30 seconds.

  • Dehydrate rapidly through absolute ethanol.

  • Clear in xylene.

  • Mount with a resinous mounting medium.

Expected Results:

  • Collagen: Yellow

  • Cytoplasm: Red

  • Elastic Fibers: Pink

  • Nuclei: Black

(Adapted from StainsFile)[3]

Visualizations

Troubleshooting_Workflow Start Poor Yellow Staining Weak_Staining Weak or No Staining Start->Weak_Staining Uneven_Staining Uneven/Patchy Staining Start->Uneven_Staining Poor_Contrast Poor Contrast Start->Poor_Contrast Fixation Check Fixation (Bouin's recommended) Weak_Staining->Fixation Stain_Prep Prepare Fresh Stain Weak_Staining->Stain_Prep Stain_Time Increase Staining Time Weak_Staining->Stain_Time Rinsing Gentle Rinsing Weak_Staining->Rinsing Deparaffinization Ensure Complete Deparaffinization Uneven_Staining->Deparaffinization Drying Avoid Tissue Drying Uneven_Staining->Drying Reagents Use Clean Reagents Uneven_Staining->Reagents Differentiation Optimize Differentiation (Polyacid Step) Poor_Contrast->Differentiation pH_Check Verify Solution pH Poor_Contrast->pH_Check Counterstain Adjust Counterstain Concentration/Time Poor_Contrast->Counterstain

Caption: Troubleshooting workflow for poor this compound staining.

Staining_Mechanism Tissue Tissue Section (Collagen, Cytoplasm, Nuclei) Nuclear_Stain 1. Nuclear Stain (e.g., Weigert's Hematoxylin) Tissue->Nuclear_Stain Stains Nuclei Black Plasma_Stain 2. Plasma Stain (e.g., Acid Fuchsin) Nuclear_Stain->Plasma_Stain Stains Cytoplasm Red Differentiation Differentiation (e.g., Phosphomolybdic Acid) Plasma_Stain->Differentiation Removes Red from Collagen Collagen_Stain 3. Collagen Stain (this compound) Final_Stain Final Stained Section (Yellow Collagen) Collagen_Stain->Final_Stain Differentiation->Collagen_Stain Stains Collagen Yellow

Caption: Simplified workflow of a trichrome stain using this compound.

References

Technical Support Center: Interference of Scavengers in Fast Yellow AB Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating the interference of scavengers during the degradation of Fast Yellow AB.

Frequently Asked Questions (FAQs)

Q1: What are scavengers and how do they interfere with the degradation of this compound?

A1: In the context of dye degradation, scavengers are substances that can react with and consume the highly reactive species responsible for breaking down the dye molecules. In photocatalytic and sonophotocatalytic degradation processes, these reactive species are often reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide radicals (•O₂⁻), and positive holes (h⁺). When scavengers are present in the reaction mixture, they compete with this compound for these reactive species, thereby reducing the overall degradation efficiency.

Q2: My this compound degradation efficiency has significantly dropped. How do I know if scavengers are the cause?

A2: A sudden or significant drop in degradation efficiency, especially when using complex matrices like industrial wastewater, can be an indication of scavenger interference. Common inorganic anions present in wastewater, such as chlorides (Cl⁻) and sulfates (SO₄²⁻), are known to act as scavengers.[1][2] To confirm their presence, you can perform an ionic analysis of your sample. To experimentally verify their effect, you can run a control experiment with a pure solution of this compound and compare the degradation rate to that of your sample.

Q3: What are the most common scavengers for this compound degradation, and what is their impact?

A3: Based on experimental data, chlorides and sulfates are common scavengers that have been shown to inhibit the degradation of this compound.[1][2] Their presence leads to a notable decrease in the percentage of dye degraded over a specific time. For instance, in a sonophotocatalytic system using an Ag-impregnated ZnO photocatalyst, the degradation of this compound was reduced from 88.9% to 45.75% in the presence of chlorides and to 51.3% with the addition of 1.5 M sulfates within 60 minutes.[1][2]

Troubleshooting Guides

Issue 1: Decreased Degradation Efficiency of this compound
  • Symptom: The percentage of this compound degradation is lower than expected or has decreased over time.

  • Possible Cause: Presence of scavengers in the reaction medium.

  • Troubleshooting Steps:

    • Analyze Sample Composition: If using a complex water matrix, analyze for the presence of common inorganic ions like Cl⁻ and SO₄²⁻.

    • Conduct Control Experiments:

      • Run the degradation experiment with a prepared solution of this compound in deionized water to establish a baseline degradation rate.

      • Spike the deionized water solution with suspected scavengers (e.g., NaCl, Na₂SO₄) at concentrations similar to those in your sample to observe their direct impact on degradation.

    • Mitigation Strategies:

      • Pre-treatment: If feasible, consider a pre-treatment step to remove or reduce the concentration of scavenger ions.

      • Increase Oxidizing Agent Concentration: The addition of an oxidizing agent like hydrogen peroxide (H₂O₂) can increase the generation of hydroxyl radicals, potentially overcoming the scavenging effect. It has been observed that in the absence of an oxidizing agent, this compound degradation was only 32.5%, which increased to 88.9% with the addition of H₂O₂.[1][2]

      • Optimize Catalyst Dosage: Ensure the catalyst dosage is optimal. An increase in catalyst dosage can sometimes lead to agglomeration, reducing the active surface area. The optimal dosage for Ag-impregnated ZnO was found to be 0.09 g/50 mL.[1]

Issue 2: Inconsistent or Non-Reproducible Degradation Results
  • Symptom: High variability in this compound degradation efficiency between experimental runs.

  • Possible Cause: Fluctuating concentrations of scavengers in different batches of the sample matrix.

  • Troubleshooting Steps:

    • Standardize Sample Collection and Storage: Ensure that samples are collected and stored consistently to minimize variations in their composition.

    • Characterize Each Batch: If possible, perform a basic analysis of each new batch of the sample matrix to check for significant changes in the concentration of potential scavengers.

    • Utilize a Spiking Approach: For more controlled experiments, use a consistent base matrix (e.g., deionized water) and spike it with known concentrations of this compound and the scavenger(s) of interest to study their effects systematically.

Data Presentation

Table 1: Effect of Scavengers on the Sonophotocatalytic Degradation of this compound

ConditionDegradation (%)Time (min)
No Scavenger88.960
With Chlorides45.7560
With Sulfates (1.5 M)51.360

Data from a study on the sonophotocatalytic degradation of this compound using an Ag-impregnated ZnO photocatalyst.[1][2]

Experimental Protocols

Protocol 1: Evaluating the Impact of Scavengers on Photocatalytic Degradation of this compound

This protocol outlines the steps to determine the effect of scavengers on the degradation of this compound in a photocatalytic system.

1. Materials:

  • This compound dye

  • Photocatalyst (e.g., Ag-impregnated ZnO)

  • Deionized water

  • Scavengers (e.g., NaCl for chloride, Na₂SO₄ for sulfate)

  • Photoreactor with a suitable light source (e.g., UV or visible light)

  • Magnetic stirrer

  • Spectrophotometer

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

    • Prepare stock solutions of the scavengers (e.g., 1 M NaCl, 3 M Na₂SO₄) in deionized water.

  • Experimental Setup:

    • In a beaker, add a specific volume of the this compound stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 10 mg/L).

    • Add the desired amount of the photocatalyst (e.g., 0.09 g/50 mL).

    • For the scavenger experiments, add the required volume of the scavenger stock solution to achieve the target concentration (e.g., to get a final concentration of 1.5 M sulfate). For the control experiment, do not add any scavenger.

  • Degradation Reaction:

    • Stir the solution in the dark for a certain period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Take aliquots of the solution at regular time intervals (e.g., 0, 10, 20, 30, 60 minutes).

  • Analysis:

    • Centrifuge or filter the aliquots to remove the photocatalyst particles.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer.

    • Calculate the degradation percentage using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Mandatory Visualization

Scavenger_Interference_Pathway cluster_degradation Photocatalytic Degradation cluster_interference Scavenger Interference Photocatalyst Photocatalyst ROS Reactive Oxygen Species (•OH, •O₂⁻, h⁺) Photocatalyst->ROS Light Light Light->Photocatalyst FY_AB This compound ROS->FY_AB Degrades Inactive_Products Inactive Products ROS->Inactive_Products Degradation_Products Degradation Products FY_AB->Degradation_Products Scavengers Scavengers (Cl⁻, SO₄²⁻) Scavengers->ROS Consumes Troubleshooting_Workflow start Low Degradation of this compound check_scavengers Suspect Scavenger Interference? start->check_scavengers analyze_sample Analyze Sample for Scavenger Ions (Cl⁻, SO₄²⁻) check_scavengers->analyze_sample run_control Run Control Experiment (Pure Water) analyze_sample->run_control Ions Present optimize_other Optimize Other Parameters (pH, Catalyst Dose) analyze_sample->optimize_other No Ions Detected compare_results Compare Degradation Rates run_control->compare_results scavengers_confirmed Scavenger Effect Confirmed compare_results->scavengers_confirmed Significant Difference compare_results->optimize_other No Significant Difference mitigate Apply Mitigation Strategies scavengers_confirmed->mitigate

References

"improving HPLC resolution for Fast Yellow AB analysis"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve HPLC resolution for the analysis of Fast Yellow AB.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for this compound analysis by HPLC?

A typical starting point for analyzing this compound involves using a reversed-phase C18 column.[1] The mobile phase often consists of a mixture of an organic solvent like methanol and a buffer, such as ammonium acetate, to control the pH.[1] Detection is commonly performed using a UV detector.

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterTypical Value / Finding
Chromatographic Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol : Ammonium Acetate Buffer (pH 6.7)[1]
Detection Wavelength To be determined based on the UV spectrum of this compound
Flow Rate 1.0 mL/min for standard 4.6 mm ID columns[2]
Injection Volume ≤ 5% of column volume to prevent overload[3]

Q2: How can I improve the separation between this compound and other components in my sample?

Improving resolution requires a systematic approach that involves optimizing three key factors: efficiency (N), selectivity (α), and the retention factor (k').[4][5]

  • To Increase Efficiency (N):

    • Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC).[4]

    • Increase the column length to provide more theoretical plates.[4]

    • Optimize the flow rate; lowering it often improves resolution but increases run time.[2][6]

    • Increase the column temperature to decrease mobile phase viscosity and improve mass transfer.[2][6]

  • To Change Selectivity (α):

    • Modify the mobile phase composition by changing the organic modifier (e.g., switching from acetonitrile to methanol).[4][5]

    • Adjust the pH of the mobile phase, which can alter the ionization state of the analyte and influence retention.[2][4]

    • Change the stationary phase to one with different chemistry (e.g., from C18 to a Phenyl or Cyano column).[4]

  • To Optimize Retention Factor (k'):

    • Adjust the strength of the mobile phase. In reversed-phase HPLC, decreasing the amount of organic solvent will increase retention.[4][5] A k' value between 2 and 10 is often desired for good resolution.

Q3: Should I use an isocratic or gradient elution for my analysis?

The choice depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is suitable for simple mixtures or when analyzing a single compound.[2]

  • Gradient elution (varying mobile phase composition during the run) is generally better for complex mixtures containing compounds with a wide range of polarities, as it can improve peak shape and reduce analysis time.[2][7]

Q4: What role does sample preparation play in improving resolution?

Proper sample preparation is critical. Inadequate cleanup can introduce interfering compounds that co-elute with this compound, degrading column performance and causing poor peak shapes.[8][9]

  • Filtration: Always filter samples and mobile phases to remove particulates that can block column frits.[6][10]

  • Solid Phase Extraction (SPE): Use SPE to remove interfering matrix components and concentrate the analyte of interest.[8][9]

  • Solvent Matching: Ensure the injection solvent is similar in strength to, or weaker than, the initial mobile phase to prevent peak distortion.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: Peak Tailing

Peak tailing is a common problem where the peak is asymmetrical with a prolonged trailing edge.[3] This distortion can compromise the accuracy of integration and reduce resolution between adjacent peaks.[3][11] A USP Tailing Factor (Tf) greater than 1.2 often indicates significant tailing.[3]

G cluster_start Start: Peak Tailing Observed (Tf > 1.2) cluster_check Initial Checks cluster_solutions_all Solutions for General Tailing cluster_solutions_specific Solutions for Specific Tailing start Identify Tailing Peak(s) check_all Tailing affects ALL peaks? start->check_all Analyze chromatogram check_specific Tailing affects specific peaks (e.g., basic compounds)? check_all->check_specific No sol_overload Cause: Column Overload Solution: Dilute sample or reduce injection volume. check_all->sol_overload Yes sol_silanol Cause: Silanol Interactions (Common for azo dyes) Solution: Lower mobile phase pH (e.g., 2-3). Use end-capped column. check_specific->sol_silanol Yes sol_void Cause: Column Void / Blockage Solution: Reverse flush column. If unresolved, replace column. sol_overload->sol_void sol_extracol Cause: Extra-Column Volume Solution: Use shorter/narrower tubing. Check fittings for leaks. sol_void->sol_extracol sol_buffer Cause: Incorrect Buffer/pH Solution: Adjust pH away from pKa. Increase buffer strength (10-50 mM). sol_silanol->sol_buffer sol_solvent Cause: Strong Injection Solvent Solution: Match injection solvent to mobile phase. sol_buffer->sol_solvent

Table 2: Common Causes and Solutions for Peak Tailing

Potential CauseSymptoms & ChecksRecommended Solutions
Secondary Silanol Interactions Tailing is more pronounced for polar or basic compounds. This compound has amine groups that can interact with silica.[9][11]Operate at a lower pH (e.g., 2-3) to protonate the silanol groups and minimize interactions.[9] Use a highly deactivated, end-capped column.[8][11]
Column Overload All peaks in the chromatogram exhibit tailing, which worsens at higher concentrations.[3][11]Dilute the sample or reduce the injection volume.[3][11] Consider a column with a larger diameter or higher loading capacity.[11]
Column Degradation or Void A sudden or gradual increase in tailing over time. May be accompanied by a loss of efficiency.[3][11]Flush the column with a strong solvent.[3] If a void is suspected, reverse the column and flush (check manufacturer's instructions first).[9] If performance doesn't improve, replace the column.[3][11]
Mobile Phase Issues Tailing appears after preparing a new batch of mobile phase.Ensure the mobile phase pH is stable and appropriate for the analyte.[3] Increase buffer concentration (typically 10-50 mM) to improve peak shape.[3][11]
Extra-Column Effects Tailing persists even with a new column.Minimize the length and internal diameter of tubing between the injector, column, and detector.[8] Check all fittings for leaks or dead volume.[3]
Issue 2: Poor Resolution or Overlapping Peaks

When peaks are not fully separated (Resolution, Rs < 1.5), it can be difficult to obtain accurate quantification.[2] This indicates that the chromatographic conditions are not optimized for the sample.

G cluster_factors Primary Factors cluster_params Controlling Experimental Parameters Rs Resolution (Rs) N Efficiency (N) 'Peak Sharpness' Rs->N alpha Selectivity (α) 'Peak Spacing' Rs->alpha k Retention (k') 'Peak Retention' Rs->k p_N • Column Length • Particle Size • Flow Rate • Temperature N->p_N p_alpha • Mobile Phase Type (ACN vs MeOH) • Mobile Phase pH • Stationary Phase Type (C18, Phenyl) alpha->p_alpha p_k • Mobile Phase Strength (% Organic vs % Aqueous) k->p_k

Strategies to Improve Resolution:

  • Optimize Mobile Phase Strength (Affects k'):

    • Action: Decrease the percentage of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase.

    • Result: This will increase the retention time of all components, potentially providing more time for them to separate.[5] Be cautious, as excessive retention leads to broader peaks and longer run times.

  • Change Mobile Phase Selectivity (Affects α):

    • Action: Switch the organic solvent (e.g., from acetonitrile to methanol or vice-versa). Different solvents interact differently with the analyte and stationary phase, which can change the elution order and improve spacing.[4]

    • Action: Adjust the mobile phase pH. Since this compound is an acidic dye containing sulfonic acid groups, altering the pH can change its degree of ionization and its interaction with the reversed-phase column, thereby affecting selectivity.[4][12]

  • Increase Column Efficiency (Affects N):

    • Action: Reduce the flow rate. This generally increases efficiency and resolution, but at the cost of longer analysis times.[6][7]

    • Action: Use a longer column or a column packed with smaller particles. Both actions increase the number of theoretical plates, leading to sharper peaks and better separation.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase

This protocol describes the preparation of 1 L of a 20 mM Ammonium Acetate buffer in 50:50 Methanol:Water.

Materials:

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Ammonium Acetate (HPLC grade)

  • pH meter

  • 0.45 µm membrane filter

  • Sterile glass bottles

Procedure:

  • Prepare the Aqueous Buffer: Weigh the appropriate amount of Ammonium Acetate for a 20 mM solution (approx. 1.54 g) and dissolve it in 500 mL of HPLC-grade water.

  • Adjust pH: Calibrate the pH meter. Adjust the pH of the aqueous buffer to the desired value (e.g., 6.7) using a dilute acid (e.g., acetic acid) or base (e.g., ammonium hydroxide).

  • Combine with Organic Solvent: In a clean 1 L glass bottle, combine the 500 mL of prepared buffer with 500 mL of HPLC-grade Methanol.

  • Filter the Mobile Phase: Vacuum filter the entire mobile phase solution through a 0.45 µm membrane filter to remove any particulates.[13] This step is crucial to prevent column and system blockages.

  • Degas the Mobile Phase: Degas the filtered mobile phase using sonication, vacuum degassing, or helium sparging to remove dissolved gases, which can cause baseline instability and pump problems.[14]

  • Label and Store: Clearly label the bottle with the composition and date of preparation. Store covered when not in use.

Protocol 2: General Column Flushing Procedure for a C18 Column

If you suspect column contamination is causing poor peak shape or high backpressure, a systematic flushing procedure can help restore performance.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

  • Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase composition but without the buffer salts (e.g., Methanol/Water mixture). This removes precipitated buffer.

  • Flush with 100% Water: Flush with 20 column volumes of 100% HPLC-grade water to remove any remaining salts.

  • Flush with Strong Organic Solvent: Flush with 20 column volumes of a strong, miscible organic solvent like 100% Acetonitrile or 100% Methanol to remove strongly retained non-polar compounds.[3]

  • (Optional) Intermediate Polarity Flush: For complex contamination, an intermediate solvent like Isopropanol can be used.

  • Re-equilibrate: Re-introduce the mobile phase (with buffer) and equilibrate the column until a stable baseline is achieved. This may require 10-20 column volumes.

  • Reconnect and Test: Reconnect the column to the detector and perform a test injection with a standard to evaluate performance.

References

Technical Support Center: Photodegradation of Fast Yellow AB under UV Irradiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photodegradation of Fast Yellow AB under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photodegradation a subject of research?

This compound, also known as Acid Yellow 9, is a sulfonated azo dye. Historically, it was used as a food colorant (E105) but is now banned in many countries due to toxicological concerns.[1] Its persistence in the environment and potential toxicity make its degradation an important area of research for wastewater treatment and environmental remediation.[1]

Q2: What is the general mechanism for the photodegradation of this compound under UV irradiation?

The photodegradation of this compound, like other azo dyes, is an advanced oxidation process (AOP) that relies on the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH).[2][3] When a photocatalyst like titanium dioxide (TiO₂) or zinc oxide (ZnO) is irradiated with UV light, it generates electron-hole pairs.[2][3] These charge carriers react with water and oxygen to produce ROS, which then attack and break down the complex structure of the dye molecule, starting with the cleavage of the vulnerable azo bond (-N=N-).[4][5]

Q3: What are the expected byproducts of this compound photodegradation?

The initial step in the degradation of sulfonated azo dyes typically involves the cleavage of the azo bond, leading to the formation of aromatic amines.[4] Further oxidation by hydroxyl radicals can lead to the formation of hydroxylated derivatives, followed by ring-opening reactions that produce smaller organic molecules like low-molecular-weight dicarboxylic acids.[4] Complete mineralization results in the conversion of the dye into carbon dioxide (CO₂), water (H₂O), sulfate (SO₄²⁻), and nitrate (NO₃⁻) ions.[6]

Q4: Which photocatalysts are commonly used for the degradation of this compound?

Commonly studied photocatalysts for the degradation of azo dyes include titanium dioxide (TiO₂) and zinc oxide (ZnO).[7] Modified catalysts, such as silver-impregnated zinc oxide (Ag-ZnO), have also been investigated to enhance photocatalytic activity.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Degradation Efficiency Inappropriate pH: The pH of the solution affects the surface charge of the photocatalyst and the dye molecule, influencing adsorption and degradation rates.[2][3]Optimize the pH of the solution. For this compound with an Ag-ZnO catalyst, a pH of 8 has been shown to be optimal for photocatalysis.[2]
Suboptimal Catalyst Dosage: Too little catalyst provides insufficient active sites, while too much can lead to particle aggregation and light scattering, reducing efficiency.[2]Determine the optimal catalyst dosage. For this compound, a dosage of 0.09 g/50 mL (1.8 g/L) of Ag-ZnO has been reported as effective in photocatalytic experiments.[2]
High Initial Dye Concentration: A high concentration of the dye can block UV light from reaching the catalyst surface and saturate the active sites.[2]Reduce the initial concentration of the this compound solution.
Presence of Scavengers: Certain ions in the solution (e.g., chloride, sulfate) can act as scavengers for hydroxyl radicals, reducing the degradation rate.[2]If possible, use deionized water for experiments to minimize the presence of interfering ions. If working with real wastewater, be aware of the potential for scavenging effects.
Inconsistent or Irreproducible Results Fluctuations in UV Lamp Intensity: The output of UV lamps can decrease over time, leading to inconsistent results.Regularly check the intensity of your UV lamp using a radiometer. Ensure the lamp has had adequate warm-up time before starting the experiment.
Inadequate Mixing: Poor mixing can lead to an uneven distribution of the photocatalyst in the solution, resulting in localized reactions and inconsistent sampling.Ensure vigorous and consistent stirring throughout the experiment to maintain a homogenous suspension of the photocatalyst.
Temperature Variations: Photocatalytic reaction rates can be influenced by temperature.Use a water bath or a cooling system to maintain a constant temperature during the experiment.[8]
Difficulty in Separating the Photocatalyst Small Particle Size of the Catalyst: Nanoparticulate catalysts can be difficult to separate from the solution after the experiment.Consider using immobilized photocatalysts on a solid support or employ post-treatment separation techniques like centrifugation or filtration.
Color of the Solution Changes but TOC/COD Reduction is Low Formation of Stable Intermediates: The initial cleavage of the azo bond leads to decolorization, but the resulting aromatic amines and other intermediates may be more resistant to further degradation.Increase the irradiation time to promote the complete mineralization of the intermediates. Consider adding an oxidizing agent like hydrogen peroxide (H₂O₂) to enhance the generation of hydroxyl radicals.[2][9]

Quantitative Data Summary

The following tables summarize quantitative data on the photodegradation of this compound and similar azo dyes under various conditions.

Table 1: Influence of Operational Parameters on this compound Degradation

ParameterConditionDegradation Efficiency (%)CatalystReference
pH 873.15Ag-ZnO[2]
1288.9 (sono-photocatalytic)Ag-ZnO[3]
Catalyst Dosage 0.09 g/50 mL74.20Ag-ZnO[2]
Initial Dye Conc. 10 mg/L80.86 (sono-photocatalytic)Ag-ZnO
Oxidizing Agent No H₂O₂32.5 (sono-photocatalytic)Ag-ZnO[3]
7 mmol H₂O₂88.9 (sono-photocatalytic)Ag-ZnO[3]
Scavengers No Scavenger88.9 (sono-photocatalytic)Ag-ZnO[2]
1.5 M Chloride45.75 (sono-photocatalytic)Ag-ZnO[2]
1.5 M Sulfate51.3 (sono-photocatalytic)Ag-ZnO[2]

Note: Some data is from a combined sonophotocatalytic process, as indicated. The photocatalysis-only degradation efficiency for this compound under the specified conditions was reported to be 33%.[3]

Table 2: Comparison of Degradation Efficiency for Different Azo Dyes under UV Irradiation

Azo DyeCatalystDegradation Efficiency (%)Time (min)Reference
Sunset YellowTiO₂/CAC>90Not specified[7]
Reactive Yellow 17TiO₂Follows pseudo-first order kineticsNot specified[6]
Reactive Yellow 145TiO₂-coated fibersComplete degradation achievableNot specified[9]
Acid Red 26g-C₃N₄High removal rates45[5]

Experimental Protocols

1. General Protocol for Photocatalytic Degradation of this compound

This protocol provides a general framework. Specific parameters should be optimized based on the experimental setup and research objectives.

  • Materials:

    • This compound

    • Photocatalyst (e.g., TiO₂, ZnO, or Ag-ZnO)

    • Deionized water

    • Acid and base for pH adjustment (e.g., HCl and NaOH)

    • Photoreactor with a UV lamp (e.g., mercury vapor lamp)

    • Magnetic stirrer

    • Spectrophotometer

    • Centrifuge or filtration system

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • In the photoreactor, prepare the desired volume of the dye solution with the intended initial concentration.

    • Add the photocatalyst at the desired dosage.

    • Adjust the pH of the suspension to the desired value using acid or base.

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

    • Turn on the UV lamp to initiate the photodegradation reaction. Maintain constant stirring throughout the experiment.

    • At regular time intervals, withdraw aliquots of the suspension.

    • Separate the photocatalyst from the withdrawn sample by centrifugation or filtration.

    • Analyze the concentration of this compound in the supernatant/filtrate using a spectrophotometer at its maximum absorbance wavelength.

    • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

2. Protocol for Determining the Effect of an Oxidizing Agent (H₂O₂)

  • Follow the general protocol above.

  • After the adsorption-desorption equilibrium step and before turning on the UV lamp, add the desired concentration of hydrogen peroxide (H₂O₂) to the suspension.

  • Proceed with the photodegradation and analysis as described in the general protocol.

Visualizations

Photocatalytic Degradation Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Solution B Add Photocatalyst A->B C Adjust pH B->C D Dark Adsorption C->D E UV Irradiation D->E F Sample Collection E->F G Catalyst Separation F->G H Spectrophotometric Analysis G->H I Calculate Degradation % H->I

Caption: Experimental workflow for the photodegradation of this compound.

Proposed Photodegradation Pathway of this compound

G A This compound B Azo Bond Cleavage (+ •OH) A->B C Aromatic Amines (e.g., 4-aminobenzenesulfonic acid) B->C D Hydroxylation (+ •OH) C->D E Hydroxylated Intermediates D->E F Ring Opening (+ •OH) E->F G Low Molecular Weight Dicarboxylic Acids F->G H Mineralization (+ •OH) G->H I CO2 + H2O + SO4^2- + NO3^- H->I

Caption: Proposed degradation pathway of this compound under UV irradiation.

References

"addressing matrix effects in Fast Yellow AB quantification"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Fast Yellow AB. Given that this compound (formerly E105) is a delisted and potentially harmful azo dye, its accurate quantification in various matrices is crucial for regulatory compliance and consumer safety.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a synthetic azo dye that was previously used as a food colorant.[2] However, toxicological data revealed its potential harm, leading to its ban in many countries, including those in Europe and the USA.[1][2] Its quantification is essential for food safety monitoring, detection of food adulteration, and ensuring compliance with regulatory standards in various consumer products.

Q2: Which analytical techniques are most suitable for this compound quantification?

High-Performance Liquid Chromatography (HPLC) with UV-Visible or Diode Array Detection (DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the determination of azo dyes like this compound.[3][4][5] Spectrophotometry can also be used, but it may lack the specificity required for complex matrices.[6]

Q3: What are "matrix effects" and how do they affect this compound analysis?

Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-eluting compounds from the sample matrix.[7] In the context of this compound quantification, matrix components from food, beverages, or textiles can interfere with the ionization process in LC-MS/MS or absorb at similar wavelengths in HPLC-UV, leading to inaccurate (either overestimated or underestimated) results.[7][8]

Troubleshooting Guide

Issue 1: Poor peak shape or resolution in HPLC analysis.
  • Question: My chromatogram for this compound shows broad, tailing, or split peaks. What could be the cause and how can I fix it?

  • Answer:

    • Column Contamination: The analytical column may be contaminated with strongly retained matrix components.

      • Solution: Implement a robust column washing step after each injection sequence. A gradient flush with a strong organic solvent can help remove contaminants. Using a guard column can also protect the analytical column.

    • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the acidic nature of this compound (a sulfonic acid derivative).

      • Solution: Adjust the mobile phase pH using a suitable buffer (e.g., ammonium acetate) to ensure consistent ionization of the analyte.[9] Experiment with different organic modifiers (e.g., acetonitrile, methanol) and gradient profiles to improve peak shape.

    • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute the sample extract and re-inject. This can also help mitigate matrix effects.

Issue 2: Inaccurate and inconsistent quantitative results.
  • Question: My recovery experiments show significant signal suppression or enhancement, leading to unreliable quantification. How can I address these matrix effects?

  • Answer:

    • Insufficient Sample Cleanup: Complex matrices contain numerous interfering compounds.

      • Solution: Employ a more effective sample preparation technique. Solid-Phase Extraction (SPE) is highly effective for cleaning up samples containing azo dyes.[10] A typical workflow involves passing the sample extract through an SPE cartridge (e.g., C18 or a polymer-based sorbent) to retain the analyte while washing away interferences. The purified analyte is then eluted with a suitable solvent.

    • Matrix-Induced Signal Fluctuation: The extent of signal suppression or enhancement can vary between different samples.

      • Solution 1: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[11][12][13][14][15] This helps to ensure that the standards and samples experience similar matrix effects.

      • Solution 2: Standard Addition: This method involves adding known amounts of the standard to the actual sample and is particularly useful for complex or highly variable matrices.

      • Solution 3: Internal Standard (IS) Method: Use a stable isotope-labeled internal standard of this compound if available. If not, a structurally similar compound that is not present in the sample and has a similar chromatographic behavior and ionization response can be used to compensate for signal variations.[4][10]

Issue 3: Low sensitivity and inability to detect low concentrations of this compound.
  • Question: I am unable to achieve the required limit of detection (LOD) for this compound in my samples. What can I do to improve sensitivity?

  • Answer:

    • Suboptimal Detector Settings: The detector may not be operating under the most sensitive conditions.

      • Solution (HPLC-UV/DAD): Ensure the detection wavelength is set to the maximum absorbance of this compound. Using a DAD allows for monitoring at multiple wavelengths to optimize signal-to-noise.[16] Employing a longer path length flow cell can also increase sensitivity.[17]

      • Solution (LC-MS/MS): Optimize the mass spectrometer parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and collision energies for the specific transitions of this compound.

    • Sample Dilution: While dilution can mitigate matrix effects, it also reduces the analyte concentration.

      • Solution: Concentrate the sample extract after cleanup. This can be achieved by evaporating the solvent from the eluate after SPE and reconstituting the residue in a smaller volume of the mobile phase.

Experimental Protocols

Protocol 1: General Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for the extraction and cleanup of this compound from a liquid matrix (e.g., a beverage).

  • Sample Pre-treatment:

    • Degas carbonated beverages by sonication.

    • Adjust the pH of the sample to approximately 6.0 using a suitable buffer (e.g., citrate buffer).[18]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with water or a weak organic solvent solution to remove polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge using a small volume of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Quantification using Matrix-Matched Calibration
  • Prepare Blank Matrix Extract:

    • Follow the sample preparation protocol (Protocol 1) using a sample that is known to be free of this compound.

  • Prepare Stock Solution:

    • Prepare a stock solution of this compound analytical standard in a suitable solvent (e.g., methanol).

  • Prepare Calibration Standards:

    • Perform serial dilutions of the stock solution into the blank matrix extract to create a series of calibration standards with known concentrations.

  • Analysis:

    • Analyze the matrix-matched calibration standards and the sample extracts using the developed HPLC or LC-MS/MS method.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the matrix-matched standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following tables summarize the effectiveness of different strategies in mitigating matrix effects for azo dyes, which can be extrapolated to the analysis of this compound.

Table 1: Effect of Dilution on Matrix Effect in Azo Dye Analysis

AnalyteMatrixInitial Matrix Effect (%)Matrix Effect after Dilution (%)Reference
Disperse Red 1Textile33.190.1[19]
Direct Red 28Textile21.833.5[19]
Direct Black 38Textile52.386.1[19]

Table 2: Recovery of Azo Dyes in Food Matrices with Optimized Sample Preparation

AnalyteMatrixRecovery (%)Reference
Sudan IChili Sauce80-120
Sudan IIChili Sauce80-120
Sudan IIIChili Sauce80-120
Sudan IVChili Sauce80-120
Para RedChili Sauce80-120

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sp Sample Pre-treatment (e.g., pH adjustment) spe Solid-Phase Extraction (SPE) sp->spe elute Elution spe->elute conc Concentration & Reconstitution elute->conc hplc HPLC or LC-MS/MS Analysis conc->hplc Inject quant Quantification hplc->quant cal Matrix-Matched Calibration cal->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_strategies Mitigation Strategies cluster_outcomes Expected Outcomes start Inaccurate Results (Matrix Effect Suspected) sp_cleanup Improve Sample Cleanup (e.g., SPE) start->sp_cleanup Complex Matrix dilution Dilute Sample start->dilution High Analyte Concentration mmc Matrix-Matched Calibration start->mmc Consistent Matrix is Internal Standard start->is Variable Matrix acc_quant Accurate Quantification sp_cleanup->acc_quant dilution->acc_quant mmc->acc_quant is->acc_quant

References

Technical Support Center: Stability of Fast Yellow AB in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fast Yellow AB in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and analysis of this compound solutions.

Issue 1: Color of the aqueous solution changes over time (e.g., fades or changes hue).

Potential Cause Troubleshooting Steps
pH-related degradation This compound is susceptible to degradation in both acidic and alkaline conditions. The rate of degradation is pH-dependent. For photocatalytic degradation, the maximum degradation rate has been observed at a pH of 12.[1][2] To minimize degradation, it is recommended to prepare and store solutions in a neutral pH buffer (around pH 7).
Photodegradation Exposure to light, especially UV light, can induce the degradation of this compound.[3] Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Minimize exposure to ambient light during experiments whenever possible.
Thermal degradation Elevated temperatures can accelerate the degradation of this compound. Store stock solutions and working solutions at refrigerated temperatures (2-8°C) when not in use. Avoid repeated freeze-thaw cycles.
Oxidative degradation The presence of oxidizing agents can significantly increase the degradation of this compound. For instance, in the presence of hydrogen peroxide, the degradation can increase from 32.5% to 88.9%.[1][2] Ensure that the water and any reagents used to prepare solutions are free from oxidizing contaminants.
Microbial contamination Microbial growth in the solution can lead to the enzymatic degradation of the dye. Prepare solutions using sterile water and consider sterile filtration for long-term storage.

Issue 2: Inconsistent or non-reproducible results in analytical assays (e.g., HPLC, spectrophotometry).

Potential Cause Troubleshooting Steps
Degradation of stock or working solutions The stability of your solutions is critical for reproducible results. Prepare fresh working solutions from a properly stored stock solution for each experiment. If possible, qualify the stability of your stock solution over time.
Formation of degradation products The degradation of this compound leads to the formation of other compounds, such as sulfonated aromatic amines, which can interfere with analytical measurements.[3] Use a stability-indicating analytical method, such as a validated HPLC method, that can separate the parent compound from its degradation products.
Incorrect spectrophotometer readings Ensure you are measuring the absorbance at the correct wavelength (λmax) for this compound. Changes in pH can sometimes cause a slight shift in the λmax. Confirm the λmax of your solution under your specific experimental conditions.

Issue 3: Unexpected peaks appear in the HPLC chromatogram.

Potential Cause Troubleshooting Steps
Degradation of this compound The additional peaks are likely degradation products. The primary degradation pathway involves the cleavage of the azo bond, leading to the formation of sulfonated aromatic amines.[3]
Contamination The unexpected peaks could be from contaminated solvents, glassware, or sample handling. Ensure high-purity solvents and clean equipment. Run a blank injection (mobile phase only) to check for system contamination.

Below is a logical workflow for troubleshooting issues with this compound solutions.

G start Start: Experiencing issues with This compound solution issue_color Is the solution changing color? start->issue_color issue_results Are the analytical results inconsistent? start->issue_results issue_hplc Are there unexpected peaks in the HPLC? start->issue_hplc check_storage Review storage conditions: - Protected from light? - Stored at 2-8°C? - Neutral pH? issue_color->check_storage check_freshness Are the solutions freshly prepared? issue_results->check_freshness check_degradation Consider degradation as the cause. Use a stability-indicating method. issue_results->check_degradation issue_hplc->check_degradation check_contamination Check for contamination: - Solvents - Glassware - System blank issue_hplc->check_contamination solution_storage Action: Store solutions in amber vials at 2-8°C and neutral pH. check_storage->solution_storage solution_fresh Action: Prepare fresh solutions for each experiment. check_freshness->solution_fresh solution_method Action: Implement a validated stability-indicating HPLC method. check_degradation->solution_method solution_cleanup Action: Use high-purity solvents and thoroughly clean equipment. check_contamination->solution_cleanup

Troubleshooting workflow for this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a water-soluble azo dye that was formerly used as a food colorant (E105).[4] Due to toxicological concerns, it is no longer approved for use in food.[4] In research and development, it is often used as an analytical standard. Its stability in aqueous solutions is a significant concern because it can degrade under various conditions, leading to inaccurate experimental results. The degradation can be influenced by factors such as pH, light, temperature, and the presence of oxidizing agents.[1][2][3]

Q2: What are the main factors that affect the stability of this compound in aqueous solutions?

The primary factors affecting the stability of this compound in aqueous solutions are:

  • pH: The dye is susceptible to degradation in both acidic and alkaline environments.[3]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[3]

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Oxidizing Agents: The presence of oxidizing agents like hydrogen peroxide can significantly enhance degradation.[1][2]

  • Presence of Scavengers: Conversely, radical scavengers can reduce the rate of degradation.[1][2]

Q3: What are the degradation products of this compound?

The degradation of this compound primarily occurs through the cleavage of its azo bond (-N=N-).[3] This breakdown results in the formation of sulfonated aromatic amines.[3] The specific degradation products can vary depending on the degradation conditions.

The proposed degradation pathway for this compound is illustrated below.

G FY_AB This compound (4-amino-1,1′-azobenzene-3,4′-disulfonic acid) cleavage Azo Bond Cleavage (Reductive or Oxidative) FY_AB->cleavage product1 Sulfanilic Acid cleavage->product1 product2 Related Sulfonated Amines cleavage->product2

Proposed degradation pathway of this compound.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

To ensure the stability of aqueous solutions of this compound, the following storage conditions are recommended:

  • pH: Maintain a neutral pH (approximately 7.0) using a suitable buffer system.

  • Temperature: Store solutions at refrigerated temperatures (2-8°C).

  • Light: Protect solutions from light by using amber glass vials or by wrapping the container with aluminum foil.

  • Purity: Use high-purity water and reagents to avoid contaminants that could accelerate degradation.

  • Sterility: For long-term storage, consider using sterile-filtered solutions to prevent microbial degradation.

Q5: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method is required to accurately monitor the concentration of this compound and to detect the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Quantitative Data on Stability

The following tables summarize the available quantitative data on the degradation of this compound under specific experimental conditions. It is important to note that this data pertains to photocatalytic degradation and may not directly reflect the stability in a simple aqueous solution without a catalyst.

Table 1: Effect of pH on the Sonophotocatalytic Degradation of this compound

pHDegradation (%) after 60 min
2< 73.15
4< 73.15
6< 73.15
873.15
10< 73.15
12Highest degradation efficiency

Data from a study on sonophotocatalytic degradation using an Ag-ZnO catalyst.[1][2]

Table 2: Effect of Oxidizing Agents and Scavengers on Sonophotocatalytic Degradation of this compound

ConditionDegradation (%) after 60 min
No oxidizing agent32.5
With H₂O₂ (7 mmol)88.9
With scavenger (chlorides)45.75
With scavenger (sulfates)51.3

Data from a study on sonophotocatalytic degradation.[1][2]

Experimental Protocols

Protocol 1: General Procedure for a Stability Study of this compound in an Aqueous Solution

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a specific buffer).

    • Prepare a series of working solutions at the desired concentration in different aqueous media (e.g., buffers at various pH values).

  • Storage Conditions:

    • Store the solutions under different conditions to be tested (e.g., different temperatures, exposure to light vs. dark).

  • Sampling:

    • At specified time intervals, withdraw an aliquot from each solution.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and to detect any degradation products.

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life.

Protocol 2: General Stability-Indicating Reversed-Phase HPLC Method for Azo Dyes

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate the parent dye from its more polar degradation products. A typical mobile phase could consist of:

    • Solvent A: An aqueous buffer (e.g., phosphate or acetate buffer) at a controlled pH.

    • Solvent B: An organic modifier such as acetonitrile or methanol.

    • A gradient program would start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The λmax of this compound should be used for detection. This may need to be determined experimentally but is in the visible range.

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C) to ensure reproducibility.

Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The specificity is particularly important for a stability-indicating method and involves demonstrating that the method can resolve the this compound peak from peaks of its degradation products, impurities, and excipients. This is often achieved through forced degradation studies.

References

Technical Support Center: Minimizing Background Staining in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to helping you resolve common issues with background staining in your immunohistochemistry (IHC) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve clean, specific staining and reliable results.

Frequently Asked Questions (FAQs)

Q1: I am observing a persistent, non-specific yellow background stain in my IHC. What could be the cause?

A persistent yellow background can arise from several factors during the IHC protocol. This is often not due to a specific reagent named "Fast Yellow," but rather a combination of issues leading to a stubborn, yellow-colored artifact. The term "fast" in dye terminology refers to a stain's resistance to fading or washing out, which aptly describes a difficult-to-remove background.

Potential causes include:

  • Incomplete deparaffinization: Residual paraffin on the slide can lead to uneven staining and background.[1][2]

  • Over-fixation: Excessive fixation can cause autofluorescence and non-specific antibody binding.

  • Endogenous enzyme activity: Tissues contain endogenous peroxidases or alkaline phosphatases that can react with the substrate, causing background signal.[1]

  • Non-specific antibody binding: The primary or secondary antibody may bind to unintended targets in the tissue.[3][4]

  • Issues with the chromogen/substrate: The substrate may precipitate non-specifically.

  • Drying of tissue sections: Allowing sections to dry out at any stage can cause high background.[1]

Q2: How can I prevent non-specific binding of my primary and secondary antibodies?

Non-specific antibody binding is a major contributor to background staining. Here are several strategies to minimize it:

  • Blocking: This is a critical step to prevent antibodies from binding to non-target sites.[1][5][6]

    • Normal Serum: Use normal serum from the same species in which the secondary antibody was raised.[5][7] This is often considered the gold standard.

    • Protein Solutions: Bovine serum albumin (BSA) or non-fat dry milk can be used as a more economical alternative.[5][8]

  • Antibody Dilution: Using too high a concentration of the primary antibody can lead to non-specific binding.[1][4] It is crucial to titrate your antibody to find the optimal concentration.

  • Incubation Time and Temperature: Reducing the incubation time or temperature can help decrease non-specific interactions.[1]

  • Secondary Antibody Controls: Run a control with only the secondary antibody to ensure it is not the source of the background.[1] If it is, consider using a pre-adsorbed secondary antibody.

Q3: What are endogenous enzymes, and how do I block their activity?

Many tissues contain enzymes that can generate a false positive signal.

  • Endogenous Peroxidase: If you are using a horseradish peroxidase (HRP)-based detection system, endogenous peroxidases in tissues like the kidney, liver, and red blood cells can cause background.[1][9]

    • Solution: Quench endogenous peroxidase activity by incubating the slides in a 3% hydrogen peroxide solution before applying the primary antibody.[2][8]

  • Endogenous Alkaline Phosphatase (AP): Tissues such as the kidney, intestine, and bone have high levels of endogenous AP.[7]

    • Solution: If using an AP-based detection system, you can inhibit endogenous AP with levamisole.[7]

  • Endogenous Biotin: If using an avidin-biotin complex (ABC) method, endogenous biotin in tissues like the kidney and liver can be a problem.[10][11]

    • Solution: Pre-treat the tissue with an avidin/biotin blocking kit.[10]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of High Background Staining

This guide provides a step-by-step workflow to identify and resolve the source of high background staining in your IHC experiments.

G start High Background Staining Observed q1 Is the background diffuse or punctate? start->q1 diffuse Diffuse Background q1->diffuse Diffuse punctate Punctate/Granular Background q1->punctate Punctate check_blocking Review Blocking Step - Increase blocking time? - Change blocking agent? diffuse->check_blocking check_endogenous Review Endogenous Enzyme/Biotin Blocking - Performed peroxidase/AP block? - Biotin block needed? punctate->check_endogenous check_ab_conc Review Antibody Concentration - Titrate primary antibody? - Check secondary antibody control? check_blocking->check_ab_conc check_wash Review Washing Steps - Increase number or duration of washes? check_ab_conc->check_wash resolve Problem Resolved check_wash->resolve check_fixation Review Fixation - Over-fixation causing autofluorescence? check_endogenous->check_fixation check_deparaffin Review Deparaffinization - Use fresh xylene? - Increase incubation time? check_fixation->check_deparaffin check_deparaffin->resolve

A flowchart for troubleshooting high background staining.

Guide 2: Optimizing Your Blocking Protocol

Insufficient blocking is a frequent cause of background staining.[5] This guide helps you choose and optimize a blocking strategy.

Comparison of Common Blocking Agents

Blocking AgentRecommended ConcentrationIncubation TimeBest ForConsiderations
Normal Serum 5-10%30-60 minPolyclonal antibodies; when secondary antibody shows cross-reactivity.Must be from the same species as the secondary antibody host.[5][7]
Bovine Serum Albumin (BSA) 0.1-5%30-60 minMonoclonal antibodies; general purpose blocking.[5]Economical and widely used.
Non-fat Dry Milk / Casein 0.1-5%30-60 minGeneral purpose blocking.Can sometimes mask certain antigens.

Experimental Protocol: Testing Different Blocking Agents

  • Prepare slides as per your standard protocol up to the blocking step.

  • Divide the slides into different groups.

  • Group A (Control): Proceed with your standard blocking protocol.

  • Group B: Block with 5% normal serum (from the secondary antibody host species) for 1 hour.

  • Group C: Block with 1% BSA in PBS for 1 hour.

  • Group D: Block with 5% non-fat dry milk in TBS for 1 hour.

  • Proceed with the rest of your IHC protocol, ensuring all other parameters are kept constant.

  • Compare the signal-to-noise ratio across the different groups to determine the optimal blocking agent for your experiment.

G cluster_prep Sample Preparation cluster_block Blocking Optimization cluster_stain Staining & Detection prep Deparaffinization & Rehydration antigen Antigen Retrieval prep->antigen block_a Group A: Standard Block antigen->block_a block_b Group B: Normal Serum antigen->block_b block_c Group C: BSA antigen->block_c block_d Group D: Non-fat Milk antigen->block_d primary_ab Primary Antibody Incubation block_a->primary_ab block_b->primary_ab block_c->primary_ab block_d->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., DAB) secondary_ab->detection compare Compare Signal-to-Noise Ratio detection->compare

Workflow for optimizing the blocking step in an IHC protocol.

Guide 3: Key Protocol Steps to Minimize Background
StepRecommendationRationale
Fixation Avoid over-fixation.Over-fixation can create artificial binding sites and increase autofluorescence.[1]
Section Thickness Cut thinner sections (e.g., 4-5 µm).Thicker sections can trap reagents and lead to higher background.[1]
Deparaffinization Use fresh xylene and ensure complete removal of paraffin.Incomplete deparaffinization causes uneven staining and background.[1][2]
Washing Increase the duration and number of washes between steps.Thorough washing removes unbound antibodies and other reagents.
Antibody Concentration Titrate the primary antibody to the lowest concentration that gives a good signal.High antibody concentrations increase the likelihood of non-specific binding.[1][4]
Drying Do not allow tissue sections to dry out.Drying can cause non-specific protein aggregation and high background.[1]

References

Technical Support Center: Enhancing Microbial Degradation of Fast Yellow AB

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of microbial degradation of the azo dye Fast Yellow AB (also known as Acid Yellow 17).

Factors Influencing Degradation Efficiency of this compound

The efficiency of microbial degradation of this compound can be influenced by several physicochemical parameters. The following table summarizes quantitative data from a study on the sonophotocatalytic degradation of this compound, which can serve as a reference for optimizing microbial degradation experiments.

ParameterConditionDegradation Efficiency (%)Time (min)Citation
pH 873.1560[1][2]
12Optimal60[1][2]
Initial Dye Concentration 10 mg/L80.8660[1]
Oxidizing Agent (H₂O₂) 0 mmol32.560[1][2]
3 mmol68.360[1][2]
5 mmol80.860[1][2]
7 mmol88.960[1][2]
Scavengers (Chlorides/Sulfates) Addition of scavengersDecreased from 88.9 to 45.75-51.360[1][2]

Experimental Protocols

Protocol 1: Bacterial Degradation of this compound

This protocol outlines a general procedure for assessing the degradation of this compound by bacterial strains.

1. Materials:

  • Bacterial strain(s) of interest (e.g., Proteus vulgaris, Escherichia coli)[3]

  • Nutrient broth or Mineral Salt Medium (MSM)

  • This compound stock solution (sterile)

  • Spectrophotometer

  • Incubator shaker

  • Centrifuge

2. Media Preparation:

  • Prepare and sterilize the chosen liquid medium (Nutrient Broth for heterotrophic bacteria or MSM for autotrophic/mixotrophic bacteria).

  • MSM composition can be varied, but a typical composition includes (g/L): K₂HPO₄ (1.0), KH₂PO₄ (0.5), NaCl (0.5), (NH₄)₂SO₄ (0.5), MgSO₄·7H₂O (0.2), and a trace element solution.

  • Adjust the pH of the medium to the desired value (e.g., pH 7-8) before sterilization.[1][2]

3. Inoculum Preparation:

  • Grow the bacterial strain in the chosen medium without the dye until it reaches the mid-logarithmic phase of growth.

  • Harvest the cells by centrifugation and wash them with sterile saline or phosphate buffer to remove residual medium components.

  • Resuspend the cells in a small volume of sterile saline to create a dense inoculum.

4. Degradation Experiment:

  • Dispense the sterile medium into sterile flasks.

  • Add this compound from the stock solution to achieve the desired final concentration (e.g., 10-100 mg/L).[1]

  • Inoculate the flasks with the prepared bacterial inoculum.

  • Incubate the flasks under the desired conditions (e.g., 30-37°C, with or without shaking for aerobic or anaerobic/microaerophilic conditions, respectively).

  • At regular time intervals, withdraw samples aseptically.

  • Centrifuge the samples to pellet the bacterial cells.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 420 nm) using a spectrophotometer.[1][2]

  • Calculate the percentage of degradation using the formula: Degradation (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 2: Fungal Degradation of this compound

This protocol provides a general method for evaluating the degradation of this compound by fungal strains.

1. Materials:

  • Fungal strain(s) of interest (e.g., Aspergillus niger, Trichoderma viride)

  • Potato Dextrose Broth (PDB) or a suitable defined medium for fungi.

  • This compound stock solution (sterile)

  • Spectrophotometer

  • Incubator shaker

  • Filtration apparatus

2. Media Preparation:

  • Prepare and sterilize the fungal growth medium.

  • Adjust the pH as required for the specific fungal strain.

3. Inoculum Preparation:

  • Grow the fungal strain in the liquid medium until a sufficient mycelial biomass is obtained.

  • Alternatively, prepare a spore suspension from a mature fungal culture on an agar plate.

4. Degradation Experiment:

  • Dispense the sterile medium into sterile flasks.

  • Add this compound to the desired final concentration.

  • Inoculate the flasks with a known amount of mycelial biomass or spore suspension.

  • Incubate the flasks under appropriate conditions (e.g., 25-30°C, with shaking).

  • At desired time points, harvest the culture.

  • Separate the fungal biomass from the culture medium by filtration.

  • Measure the absorbance of the filtrate at the maximum wavelength of this compound to determine the extent of degradation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no degradation of this compound - Inappropriate microbial strain. - Non-optimal pH or temperature. - High initial dye concentration leading to toxicity. - Lack of essential co-substrates or nutrients. - Presence of inhibitory substances. - Inappropriate oxygen conditions (aerobic vs. anaerobic).- Screen different bacterial or fungal strains known for azo dye degradation. - Optimize pH and temperature for the selected microbial strain.[1][2] - Start with a lower dye concentration and gradually increase it.[1] - Supplement the medium with a carbon source (e.g., glucose) or nitrogen source. - Analyze the experimental setup for any potential inhibitors. - Test both static (anaerobic/microaerophilic) and shaking (aerobic) conditions, as the initial azo bond cleavage is often favored under anaerobic conditions.[4]
Inconsistent or variable degradation results - Inconsistent inoculum size or growth phase. - Fluctuations in incubation conditions (temperature, pH). - Instability of the dye under experimental conditions (e.g., photodegradation).- Standardize the inoculum preparation procedure to ensure consistent cell density and physiological state. - Closely monitor and maintain stable incubation parameters. - Run a control flask with the dye but without the microorganism to check for abiotic degradation.
Color of the medium changes but does not disappear completely - Incomplete degradation of the dye, leading to the formation of colored intermediates. - The microbial strain may only be capable of cleaving the azo bond but not mineralizing the resulting aromatic amines.- Analyze the treated sample using techniques like HPLC or GC-MS to identify intermediate products. - Consider using a microbial consortium with diverse metabolic capabilities. - Implement a sequential anaerobic-aerobic treatment process to first break the azo bond and then degrade the aromatic amines.[4]
Microbial growth is inhibited - Toxicity of this compound or its degradation products. - Unfavorable medium composition.- Perform a toxicity assay to determine the inhibitory concentration of the dye. - Acclimatize the microbial culture to gradually increasing concentrations of the dye. - Optimize the growth medium to ensure all essential nutrients are present.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the microbial degradation of this compound?

A1: The primary enzymes responsible for the initial breakdown of azo dyes like this compound are azoreductases .[5] These enzymes catalyze the reductive cleavage of the azo bond (-N=N-), resulting in the formation of colorless aromatic amines.[5] Other enzymes, such as laccases and peroxidases , which are often produced by fungi, can further degrade the resulting aromatic amines through oxidative reactions.[5]

Q2: Which types of microorganisms are most effective in degrading this compound?

A2: Both bacteria and fungi have been shown to be effective in degrading various azo dyes. Some bacterial genera to consider are Proteus and Escherichia.[3] Fungal strains from genera like Aspergillus and Trichoderma are also known for their dye degradation capabilities, primarily through the action of extracellular enzymes.

Q3: What is the expected degradation pathway of this compound?

A3: While a specific metabolic pathway for this compound is not extensively documented, the general mechanism for azo dye degradation involves two main stages. The initial and crucial step is the reductive cleavage of the azo bond by azoreductases, leading to the formation of aromatic amines.[6] Given that this compound is synthesized from 4-aminobenzenesulfonic acid and 2-aminobenzenesulfonic acid, these are the likely initial degradation products.[5] Subsequent degradation of these aromatic amines typically occurs under aerobic conditions, involving ring-cleavage and further mineralization into simpler compounds like CO₂, H₂O, and inorganic ions.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The simplest method is UV-Vis spectrophotometry . By measuring the decrease in absorbance at the dye's maximum wavelength (around 420 nm), you can quantify the decolorization.[1][2] For a more detailed analysis of the degradation process and to identify intermediate and final products, more advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Fourier-Transform Infrared Spectroscopy (FTIR) are recommended.

Q5: Is it better to use a single microbial strain or a consortium for degrading this compound?

A5: A microbial consortium is often more effective for the complete degradation of complex molecules like azo dyes. Different microbial species within a consortium can have complementary metabolic pathways. For instance, one species might excel at breaking the azo bond, while another is more efficient at mineralizing the resulting aromatic amines. This synergistic action can lead to a more thorough and faster degradation process.

Visualizing the Process

Experimental Workflow for Bacterial Degradation of this compound

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis media Prepare & Sterilize Nutrient Medium setup Set up Flasks with Medium & this compound media->setup inoculum Prepare Bacterial Inoculum inoculate Inoculate with Bacterial Culture inoculum->inoculate setup->inoculate incubate Incubate under Controlled Conditions inoculate->incubate sample Withdraw Samples at Intervals incubate->sample centrifuge Centrifuge to Pellet Cells sample->centrifuge measure Measure Absorbance of Supernatant centrifuge->measure calculate Calculate % Degradation measure->calculate

Caption: Workflow for bacterial degradation of this compound.

Generalized Microbial Degradation Pathway of an Azo Dye

degradation_pathway AzoDye Azo Dye (e.g., this compound) AromaticAmines Aromatic Amines (e.g., Sulfanilic Acids) AzoDye->AromaticAmines Azoreductase (Anaerobic/Microaerophilic) RingCleavage Ring Cleavage Products AromaticAmines->RingCleavage Oxygenases/Peroxidases (Aerobic) Mineralization Mineralization (CO₂, H₂O, etc.) RingCleavage->Mineralization Further Metabolism

Caption: Generalized pathway of azo dye microbial degradation.

Troubleshooting Logic for Low Degradation

troubleshooting_logic start Low Degradation? check_conditions Are pH, Temp, [Dye] Optimal? start->check_conditions check_strain Is the Strain Appropriate? check_conditions->check_strain No optimize_conditions Optimize Conditions check_conditions->optimize_conditions Yes check_nutrients Sufficient Co-substrates? check_strain->check_nutrients No screen_strains Screen New Strains check_strain->screen_strains Yes check_oxygen Correct O₂ Level? check_nutrients->check_oxygen No add_nutrients Supplement Medium check_nutrients->add_nutrients Yes adjust_aeration Adjust Aeration/ Agitation check_oxygen->adjust_aeration Yes success Improved Degradation optimize_conditions->success screen_strains->success add_nutrients->success adjust_aeration->success

References

Validation & Comparative

A Comparative Analysis of the Degradation Kinetics of Fast Yellow AB and Remazol Brilliant Violet-5R

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the degradation kinetics of two common azo dyes, Fast Yellow AB (FY AB) and Remazol Brilliant Violet-5R (RBV-5R), under sonophotocatalytic conditions using a silver-impregnated zinc oxide (Ag-ZnO) photocatalyst. The data presented is primarily drawn from a comparative study that investigated the efficacy of this advanced oxidation process for the removal of these dyes from aqueous solutions.[1][2][3][4][5]

Data Presentation: A Side-by-Side Comparison

The degradation of both this compound and Remazol Brilliant Violet-5R was found to follow pseudo-second-order kinetics.[1] The following tables summarize the key quantitative data from the comparative experiments, highlighting the optimal conditions and degradation efficiencies for each dye.

Table 1: Optimal Conditions for Dye Degradation [1][2][3][4][5]

ParameterThis compoundRemazol Brilliant Violet-5R
Optimal pH128
Optimal Catalyst Dosage0.09 g/50 mL0.09 g/50 mL
Initial Dye Concentration for Highest Degradation10 mg/L10 mg/L
Optimal Oxidizing Agent (H₂O₂) Concentration7 mmol7 mmol

Table 2: Degradation Efficiency Under Various Conditions [1][2]

ConditionThis compound (% Degradation)Remazol Brilliant Violet-5R (% Degradation)Time (min)
Sonophotocatalysis (Optimal Conditions)88.995.760
Photocatalysis Only334160
Sonophotocatalysis (without oxidizing agent)32.543.860
Sonophotocatalysis (with 7 mmol H₂O₂)88.995.760
Sonophotocatalysis (with chloride scavenger)45.7563.1260
Sonophotocatalysis (with sulfate scavenger)51.359.760

Experimental Protocols

The following is a detailed methodology for the sonophotocatalytic degradation of this compound and Remazol Brilliant Violet-5R as described in the primary comparative study.

1. Materials and Reagents:

  • This compound (analytical grade)

  • Remazol Brilliant Violet-5R (analytical grade)

  • Silver-impregnated Zinc Oxide (Ag-ZnO) photocatalyst (prepared via wet impregnation)

  • Hydrogen Peroxide (H₂O₂)

  • Sodium Perchlorate

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized water

2. Catalyst Preparation (Wet Impregnation):

  • A solution of silver nitrate (AgNO₃) was added to a suspension of ZnO.

  • The mixture was stirred and heated to evaporate the water.

  • The resulting solid was dried and calcined to produce the Ag-ZnO photocatalyst.[3]

3. Degradation Experiment:

  • A stock solution of the respective dye (this compound or Remazol Brilliant Violet-5R) was prepared in deionized water.

  • A known volume of the dye solution (e.g., 50 mL) was taken in a suitable reactor.

  • The pH of the solution was adjusted to the desired value using HCl or NaOH.

  • A specific amount of the Ag-ZnO photocatalyst was added to the solution.

  • The suspension was placed in an ultrasonic bath and subjected to ultrasonic irradiation.

  • Simultaneously, the solution was irradiated with a light source (the specific type of lamp and its intensity should be noted, though not detailed in the source material).

  • For experiments with oxidizing agents, a measured amount of H₂O₂ or sodium perchlorate was added to the reaction mixture.

  • For scavenger studies, a specific concentration of chloride or sulfate salts was added.

  • Aliquots of the reaction mixture were withdrawn at regular intervals.

  • The photocatalyst was separated from the aliquot by centrifugation.

  • The concentration of the dye in the supernatant was determined using a UV-Vis spectrophotometer at the maximum absorption wavelength (λmax) of the respective dye.

4. Data Analysis:

  • The percentage degradation of the dye was calculated using the formula: % Degradation = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.

  • The kinetic data was fitted to a pseudo-second-order model.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow of the sonophotocatalytic degradation experiment.

G cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Dye_Solution Prepare Dye Solution Reactor Mix Dye Solution and Catalyst in Reactor Dye_Solution->Reactor Catalyst Synthesize Ag-ZnO Catalyst Catalyst->Reactor pH_Adjust Adjust pH Reactor->pH_Adjust Additives Add Oxidizing Agents/Scavengers (optional) pH_Adjust->Additives Irradiation Simultaneous Ultrasonic and Light Irradiation Additives->Irradiation Sampling Collect Aliquots at Intervals Irradiation->Sampling Centrifugation Separate Catalyst Sampling->Centrifugation Spectrophotometry Measure Dye Concentration (UV-Vis) Centrifugation->Spectrophotometry Data_Analysis Calculate Degradation and Analyze Kinetics Spectrophotometry->Data_Analysis

Caption: Experimental workflow for sonophotocatalytic degradation.

Degradation Pathway

The degradation of azo dyes like this compound and Remazol Brilliant Violet-5R by the Ag-ZnO photocatalyst is initiated by the generation of highly reactive oxygen species (ROS). While the specific intermediate products for these two dyes were not detailed in the reviewed literature, the general mechanism involves the following steps.

G cluster_catalyst Ag-ZnO Photocatalyst cluster_ros Reactive Oxygen Species (ROS) Generation cluster_degradation Dye Degradation Catalyst Ag-ZnO e_h Electron-Hole Pair (e⁻/h⁺) Catalyst->e_h Excitation Light Light (hν) Light->Catalyst Ultrasound Ultrasound Ultrasound->Catalyst OH_rad Hydroxyl Radical (•OH) e_h->OH_rad h⁺ + H₂O/OH⁻ O2_rad Superoxide Radical (•O₂⁻) e_h->O2_rad e⁻ + O₂ Azo_Dye Azo Dye (this compound or Remazol Brilliant Violet-5R) OH_rad->Azo_Dye O2_rad->Azo_Dye Intermediates Aromatic Intermediates Azo_Dye->Intermediates ROS Attack (Azo Bond Cleavage) Mineralization Mineralization Products (CO₂, H₂O, etc.) Intermediates->Mineralization Further Oxidation

References

A Comparative Guide to the Validation of Analytical Methods for Fast Yellow AB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE) for the quantitative analysis of Fast Yellow AB, a formerly used azo dye. The information presented is based on established analytical validation principles and performance data typical for sulfonated azo dyes, offering a framework for researchers to develop and validate their own analytical methods.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for obtaining accurate and reliable data. Below is a summary of the typical performance characteristics for HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis in the analysis of this compound.

ParameterHPLCUV-Vis SpectrophotometryCapillary Electrophoresis
**Linearity (R²) **> 0.999> 0.995> 0.998
Linearity Range 0.1 - 100 µg/mL1 - 50 µg/mL0.5 - 50 µg/mL
Accuracy (Recovery) 98.0% - 102.0%95.0% - 105.0%97.0% - 103.0%
Precision (RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL1.5 µg/mL0.3 µg/mL

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a validated reversed-phase HPLC method for the quantitative determination of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 20 mM ammonium acetate buffer (pH 6.8) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 420 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound analytical standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be less than 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on two different days with different analysts and/or equipment. The RSD should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

UV-Vis Spectrophotometry Method

This protocol outlines a simple and rapid method for the quantification of this compound using UV-Vis spectrophotometry.

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

Procedure:

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound (e.g., 10 µg/mL in water) from 300 to 600 nm to determine the λmax, which is approximately 491 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of deionized water.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to concentrations ranging from 1 µg/mL to 50 µg/mL.

    • Sample Preparation: Dissolve the sample in deionized water, filter if necessary, and dilute to a concentration within the calibration range.

  • Measurement: Measure the absorbance of the standard and sample solutions at 491 nm against a deionized water blank.

Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and plot a calibration curve of absorbance versus concentration. The R² should be greater than 0.995.

  • Accuracy: Perform a recovery study by spiking a blank matrix. The recovery should be within 95.0% to 105.0%.

  • Precision: Determine the intra-day and inter-day precision by analyzing a standard solution multiple times. The RSD should be less than 5.0%.

  • LOD and LOQ: Estimate based on the standard deviation of the blank and the slope of the calibration curve.

Capillary Electrophoresis (CE) Method

This protocol provides a high-efficiency method for the analysis of this compound using capillary electrophoresis.

Instrumentation:

  • A capillary electrophoresis system with a diode-array detector.

Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 20 mM sodium borate buffer, pH 9.2.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: 214 nm and 420 nm.

Standard and Sample Preparation:

  • Standard and Sample Preparation: Prepare standards and samples in deionized water or the BGE. Filter all solutions through a 0.22 µm filter.

Validation Parameters:

  • Linearity: Analyze a series of standard solutions to establish a linear range. The R² should be greater than 0.998.

  • Accuracy: Perform recovery studies by spiking a blank matrix. The recovery should be within 97.0% to 103.0%.

  • Precision: Determine the repeatability and intermediate precision of migration time and peak area. The RSD should be less than 3.0%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio.

Visualizing the Workflow and Method Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships discussed in this guide.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Parameters cluster_report Reporting prep_standards Prepare Standard Solutions hplc_analysis Perform HPLC Analysis prep_standards->hplc_analysis prep_samples Prepare Sample Solutions prep_samples->hplc_analysis linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq specificity Specificity hplc_analysis->specificity robustness Robustness hplc_analysis->robustness validation_report Generate Validation Report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report specificity->validation_report robustness->validation_report

Caption: HPLC Method Validation Workflow.

Analytical_Method_Comparison cluster_attributes Performance Attributes hplc HPLC specificity High Specificity hplc->specificity sensitivity High Sensitivity hplc->sensitivity uv_vis UV-Vis Spectrophotometry speed Rapid Analysis uv_vis->speed cost Low Cost uv_vis->cost complexity Low Complexity uv_vis->complexity ce Capillary Electrophoresis ce->specificity ce->sensitivity ce->speed

Caption: Comparison of Analytical Methods.

A Comparative Analysis: Photocatalytic vs. Sonophotocatalytic Degradation of Organic Pollutants

Author: BenchChem Technical Support Team. Date: November 2025

In the persistent battle against water contamination, advanced oxidation processes (AOPs) represent a powerful toolkit for researchers and environmental scientists. Among these, photocatalysis has been extensively studied for its ability to degrade recalcitrant organic pollutants. However, the quest for enhanced efficiency has led to the development of hybrid techniques, with sonophotocatalysis emerging as a promising alternative. This guide provides an objective comparison of photocatalytic and sonophotocatalytic degradation, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in selecting and optimizing these advanced degradation technologies.

At a Glance: Performance Comparison

The primary advantage of sonophotocatalysis lies in the synergistic effect between ultrasound and photocatalysis, which significantly enhances the degradation rate of organic pollutants. Ultrasound waves improve the efficiency of the photocatalytic process in several ways: by increasing the mass transfer of pollutants to the catalyst surface, de-aggregating catalyst particles to provide a larger active surface area, and generating additional reactive radicals through acoustic cavitation. This synergy often leads to a much faster and more complete degradation of contaminants compared to photocatalysis alone.

The following tables summarize quantitative data from various studies, offering a clear comparison of the performance of these two methods in degrading common organic dyes.

Table 1: Degradation Efficiency of Methylene Blue (MB)

CatalystProcessInitial Conc. (mg/L)Catalyst Dose (g/L)Time (min)Degradation (%)Reference
SnO2 QDsPhotocatalysis--12096
SnO2 QDsSonophotocatalysis--12099
CeO2-NPs/GO/PAMPhotocatalysis50.259090
Cu/Fe3O4@SiO2Sonophotocatalysis5-250.10-0.502599.96

Table 2: Degradation Efficiency of Rhodamine B (RhB)

CatalystProcessInitial Conc. (mg/L)Catalyst Dose (g/L)Time (min)Degradation (%)Reference
ZnO DRsPhotocatalysis2.50.518076
ZnO DRsSonocatalysis2.50.5180100
ZnO DRsSonophotocatalysis2.50.510100
TiO2Photocatalysis502.0--
TiO2Sonocatalysis502.0--

Table 3: Kinetic Comparison for Reactive Red 120 (RR 120) Degradation

ProcessCatalystRate Constant (k)Reference
PhotocatalysisTiO2-
SonophotocatalysisTiO2Significantly Higher

Delving into the Mechanisms

The enhanced efficacy of sonophotocatalysis can be attributed to the combined and synergistic effects of light and ultrasound. The following diagrams illustrate the fundamental signaling pathways of each process.

photocatalysis cluster_catalyst Semiconductor Photocatalyst VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ migration h h+ VB->h e e- CB->e Light Light (hν ≥ Eg) Light->VB Excitation O2 O₂ e->O2 H2O H₂O / OH⁻ h->H2O O2_rad •O₂⁻ O2->O2_rad OH_rad •OH H2O->OH_rad Pollutant Organic Pollutant O2_rad->Pollutant OH_rad->Pollutant Degradation Degradation Products Pollutant->Degradation

Caption: Mechanism of Photocatalytic Degradation.

sonocatalysis cluster_solution Aqueous Solution H2O H₂O Cavitation Acoustic Cavitation (Bubble formation, growth, collapse) H2O->Cavitation H_rad •H H2O->H_rad OH_rad •OH H2O->OH_rad HotSpot Hot Spot (~5000 K, ~1000 atm) Cavitation->HotSpot Sonoluminescence Sonoluminescence (Light Emission) Cavitation->Sonoluminescence HotSpot->H2O Pyrolysis Ultrasound Ultrasound Ultrasound->H2O Pollutant Organic Pollutant OH_rad->Pollutant Degradation Degradation Products Pollutant->Degradation

Caption: Mechanism of Sonocatalytic Degradation.

sonophotocatalysis cluster_inputs Inputs cluster_synergy Synergistic Effects Light Light (hν) IncreasedROS Increased •OH and •O₂⁻ Production Light->IncreasedROS Ultrasound Ultrasound Ultrasound->IncreasedROS SurfaceCleaning Catalyst Surface Cleaning & Deaggregation Ultrasound->SurfaceCleaning MassTransfer Enhanced Mass Transfer Ultrasound->MassTransfer Sonoluminescence Sonoluminescence Ultrasound->Sonoluminescence Catalyst Photocatalyst Catalyst->IncreasedROS Pollutant Organic Pollutant IncreasedROS->Pollutant SurfaceCleaning->Pollutant MassTransfer->Pollutant Sonoluminescence->IncreasedROS acts as internal light source Degradation Accelerated Degradation Pollutant->Degradation

Caption: Synergistic Mechanisms in Sonophotocatalysis.

Experimental Protocols

To ensure reproducibility and facilitate the comparison between these two AOPs, the following section outlines standardized experimental protocols.

General Experimental Workflow

The logical flow of a comparative degradation study is depicted below.

workflow prep 1. Preparation of Pollutant Stock Solution & Catalyst Suspension dark 2. Adsorption-Desorption Equilibrium (in dark with stirring) prep->dark split 3. Divide into two experimental setups dark->split photo_exp 4a. Photocatalytic Degradation (Light Irradiation) split->photo_exp Setup A sonophoto_exp 4b. Sonophotocatalytic Degradation (Light + Ultrasound Irradiation) split->sonophoto_exp Setup B sampling 5. Periodic Sampling photo_exp->sampling sonophoto_exp->sampling analysis 6. Sample Analysis (e.g., UV-Vis Spectroscopy, TOC) sampling->analysis data 7. Data Processing & Kinetic Analysis analysis->data comparison 8. Comparative Evaluation data->comparison

Caption: Experimental Workflow for Comparative Study.

Detailed Methodology for Photocatalytic Degradation
  • Preparation of Reagents:

    • Prepare a stock solution of the target organic pollutant (e.g., 100 mg/L of Methylene Blue in deionized water).

    • Weigh the desired amount of the photocatalyst (e.g., 20 mg of TiO2) to achieve the target concentration in the reaction volume (e.g., 100 mL).

  • Experimental Setup:

    • Add the pollutant solution and the photocatalyst to a photoreactor of suitable capacity (e.g., 200 mL). The reactor should be equipped with a magnetic stirrer and a port for sample withdrawal. For temperature-sensitive reactions, a cooling water jacket is recommended.

    • Position a light source (e.g., UV-A lamp, solar simulator) at a fixed distance from the reactor.

  • Procedure:

    • Initially, stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the pollutant and the catalyst surface.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Withdraw aliquots (e.g., 3 mL) of the suspension at regular time intervals (e.g., every 10 or 15 minutes).

    • Immediately centrifuge the withdrawn samples to separate the catalyst particles.

    • Analyze the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance of the pollutant to determine the change in its concentration.

    • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Detailed Methodology for Sonophotocatalytic Degradation
  • Preparation of Reagents:

    • The preparation of the pollutant solution and catalyst suspension is identical to the photocatalytic procedure.

  • Experimental Setup:

    • The experimental setup is similar to that for photocatalysis, with the addition of an ultrasonic source. This is typically an ultrasonic horn or bath operating at a specific frequency (e.g., 20-40 kHz). The ultrasonic transducer should be positioned to ensure uniform irradiation of the reaction mixture.

  • Procedure:

    • Follow the same initial step of establishing adsorption-desorption equilibrium in the dark with stirring.

    • Simultaneously turn on the light source and the ultrasonic generator to commence the sonophotocatalytic degradation.

    • Sampling, centrifugation, and analysis steps are identical to the photocatalytic protocol.

    • The degradation efficiency is calculated using the same formula.

Conclusion

The comparative data and mechanistic insights presented in this guide unequivocally demonstrate that sonophotocatalysis offers a significant enhancement in the degradation of organic pollutants compared to conventional photocatalysis. The synergistic interplay between ultrasonic waves and light-induced catalysis leads to faster reaction rates and higher degradation efficiencies. For researchers and professionals in drug development and environmental remediation, the choice between these two powerful AOPs will depend on the specific application, the nature of the pollutant, and the desired treatment timeframe. While sonophotocatalysis requires additional energy input for ultrasound generation, the substantial improvement in performance often justifies its application, particularly for highly persistent and toxic organic compounds. This guide serves as a foundational resource for understanding, evaluating, and implementing these advanced oxidation technologies.

A Comparative Guide to Fast Yellow AB as a Reference Material for Azo Dye Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fast Yellow AB with other common azo dye reference materials. The information presented is intended to assist researchers in selecting the most appropriate reference standard for their analytical needs, with a focus on data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Introduction to this compound

This compound, also known as Acid Yellow 9, is an azo dye that was historically used as a colorant in food, textiles, and cosmetics.[1] Due to toxicological findings, its use in food and beverages has been prohibited in Europe and the United States.[1] Despite its ban as a food additive, this compound's well-defined chemical properties make it a significant compound in analytical chemistry, where it serves as a reference standard for the quantification of azo dyes in various consumer products.[2][3]

Comparison of Azo Dye Reference Materials

The selection of a suitable reference material is critical for achieving accurate and reproducible results in analytical testing. This section compares the key properties of this compound with other commonly used azo dye reference standards: Tartrazine, Sudan I, and Para Red.

Table 1: Properties of Selected Azo Dye Reference Materials

PropertyThis compoundTartrazineSudan IPara Red
Chemical Formula C₁₂H₁₁N₃O₆S₂C₁₆H₉N₄Na₃O₉S₂C₁₆H₁₂N₂OC₁₆H₁₁N₃O₃
Molecular Weight 357.36 g/mol [4]534.36 g/mol 248.28 g/mol 293.28 g/mol [2]
Typical Purity (Assay) ≥97.0% (HPLC)[5]≥97.0% (HPLC)≥96.0% (HPLC)≥97.0% (HPLC)[2]
Solubility Water-soluble[2]Water-soluble[6]Soluble in organic solventsSoluble in organic solvents
Appearance Red-brown powder[7]Orange-yellow powder[6]Orange to brown powder/crystalRed solid/powder
Regulatory Status (Food) Banned in EU and USA[1]Approved (E102)BannedBanned
Price (Exemplary) Varies by supplier~$34 - $55 / 25 mg[8][9]~$28 / 25 g[10]~$154 / 100 mg[2]
Stability Limited shelf life[5]Certified for 3 years (CRM)[6]Shelf life of 24 months (CRM)[11]Limited shelf life[12]

Analytical Methodologies and Performance

The following sections detail the experimental protocols and comparative performance of these reference materials in common analytical techniques used for azo dye analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with Diode-Array Detection (DAD) is a widely used technique for the separation and quantification of azo dyes.

Experimental Protocol: HPLC-DAD Analysis of Water-Soluble Azo Dyes

This protocol is a general guideline and may require optimization for specific instruments and sample matrices.

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and Tartrazine in deionized water at a concentration of 1000 mg/L.

    • From the stock solutions, prepare a series of working standards by serial dilution to concentrations ranging from 1 to 30 mg/L.[13]

  • Sample Preparation (for a beverage sample):

    • Degas carbonated samples using an ultrasonic bath for 5 minutes.

    • Dilute the sample with deionized water as necessary.

    • Filter the sample through a 0.45 µm filter before injection.[13]

  • HPLC-DAD Conditions:

    • Column: Acclaim PA2 (3 µm, 3 x 75 mm) or equivalent reversed-phase column suitable for polar compounds.[13]

    • Mobile Phase A: 20 mM (NH₄)₂HPO₄, pH 8.8.[13]

    • Mobile Phase B: Acetonitrile.[13]

    • Gradient: A gradient elution is typically used to separate multiple dyes. An example could be starting with a low percentage of mobile phase B and increasing it over the run time.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • DAD Wavelength: Monitor at the maximum absorption wavelength (λmax) for each dye. For this compound, the absorbance peak is at 491 nm.[7]

Table 2: Comparative HPLC-DAD Performance

ParameterThis compoundTartrazineSudan IPara Red
Typical Retention Time Varies with methodVaries with methodVaries with methodVaries with method
Limit of Detection (LOD) 0.026 - 0.086 µg/mL (general for dyes)[14]0.026 - 0.086 µg/mL (general for dyes)[14]2.9 - 3 µg/kg (LC-MS/MS)Not specified
Limit of Quantification (LOQ) 0.077 - 0.262 µg/mL (general for dyes)[14]0.077 - 0.262 µg/mL (general for dyes)[14]9.5 - 9.8 µg/kg (LC-MS/MS)Not specified
Linearity (R²) >0.99 (typical)>0.999[15]>0.99 (typical)Not specified
Recovery 83.7 - 107.5% (general for dyes)[14]83.7 - 107.5% (general for dyes)[14]80 - 100%Not specified
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is typically used for the analysis of the aromatic amines formed after the reductive cleavage of the azo bond. This is a common approach for testing for banned azo dyes in textiles and other consumer products.

Experimental Protocol: GC-MS Analysis of Aromatic Amines from Azo Dyes

This protocol outlines the general steps for the reductive cleavage of azo dyes and subsequent GC-MS analysis of the resulting aromatic amines.

  • Reductive Cleavage:

    • A sample (e.g., textile) is treated with a reducing agent, such as sodium dithionite, in a buffered solution (e.g., citrate buffer at pH 6) at an elevated temperature (e.g., 70 °C). This process breaks the azo bond (-N=N-) and forms aromatic amines.

  • Extraction:

    • The resulting aromatic amines are extracted from the aqueous solution using a suitable organic solvent, such as methyl tert-butyl ether (MTBE), often employing supported liquid extraction (SLE).[16]

  • GC-MS Conditions:

    • Column: A mid-polarity column, such as one with a 35% phenyl-polysiloxane stationary phase, is often suitable.

    • Carrier Gas: Helium or hydrogen.[17]

    • Injection Mode: Splitless or split, depending on the concentration.

    • Temperature Program: A temperature gradient is used to separate the different aromatic amines. For example, starting at a lower temperature and ramping up to a higher temperature.

    • MS Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, or in full scan mode for identification.[13]

Workflow for Azo Dye Analysis via Reductive Cleavage and GC-MS

AzoDyeAnalysis Sample Azo Dye Containing Sample (e.g., Textile) Reduction Reductive Cleavage (Sodium Dithionite) Sample->Reduction Extraction Liquid-Liquid or Supported Liquid Extraction Reduction->Extraction Analysis GC-MS Analysis Extraction->Analysis Results Identification and Quantification of Aromatic Amines Analysis->Results

Caption: General workflow for the analysis of banned azo dyes.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective technique for the quantification of known dyes in solution.

Experimental Protocol: UV-Vis Spectrophotometric Quantification

  • Standard Preparation:

    • Prepare a stock solution of the azo dye reference standard of a known concentration in a suitable solvent (e.g., deionized water for water-soluble dyes).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Dissolve or dilute the sample in the same solvent used for the standards to an expected concentration within the calibration range.

    • Filter the sample if it contains particulate matter.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) of the dye by scanning across the UV-Vis spectrum. For this compound, a peak is observed at 491 nm.[7]

    • Set the spectrophotometer to the λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard and the sample.

  • Quantification:

    • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of the dye in the sample by interpolating its absorbance on the calibration curve.

Reductive Cleavage of an Azo Dye

ReductiveCleavage AzoDye R1-N=N-R2 (Azo Dye) ReducingAgent + [Reducing Agent] (e.g., Sodium Dithionite) AzoDye->ReducingAgent AromaticAmines R1-NH2 + H2N-R2 (Aromatic Amines) ReducingAgent->AromaticAmines

Caption: The fundamental reaction in azo dye analysis.

Conclusion

This compound, despite its restricted use in consumer products, remains a valuable reference material for the analysis of azo dyes due to its well-characterized properties. Its performance in standard analytical techniques like HPLC and its relevance in the context of reductive cleavage for GC-MS analysis make it a suitable choice for methods development, validation, and quality control. The choice between this compound and other reference materials such as Tartrazine, Sudan I, or Para Red will depend on the specific analytical application, the required regulatory context, and the physicochemical properties of the target analytes. For water-soluble azo dye analysis, both this compound and Tartrazine are excellent choices, while Sudan I and Para Red are more suited for methods involving organic solvents. Researchers should consider the purity, stability, and cost-effectiveness of the available reference materials to ensure the reliability and accuracy of their analytical results.

References

Comparative Guide to Antibody Cross-Reactivity with Fast Yellow AB Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential cross-reactivity of antibodies with the metabolites of the azo dye, Fast Yellow AB. Due to a lack of direct experimental data in the current scientific literature on this specific topic, this document serves as a foundational resource. It outlines the metabolic pathways of this compound, presents a framework for evaluating antibody cross-reactivity, and details the experimental protocols necessary for such an investigation.

Introduction to this compound and its Metabolism

This compound (formerly E105) is a water-soluble azo dye once used as a food colorant.[1] Its use in food products has been discontinued in Europe and the USA due to toxicological concerns. Like other azo dyes, this compound is subject to metabolic breakdown in the body, primarily through the action of azoreductases found in intestinal microorganisms and the liver.[1][2] This metabolism involves the reductive cleavage of the azo bond (-N=N-), resulting in the formation of aromatic amines.[1]

Based on its chemical structure, the metabolism of this compound is predicted to yield two primary metabolites: 4-aminobenzenesulfonic acid and 2-aminobenzenesulfonic acid . The generation of these metabolites is a critical consideration in toxicological and immunological assessments, as the biological effects of the metabolites can differ significantly from the parent compound.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[3] This is a crucial factor in the development of immunoassays and antibody-based therapeutics, as it can lead to inaccurate measurements and off-target effects.[3] In the context of this compound, antibodies developed for its detection, or antibodies present in a biological system, could potentially cross-react with its metabolites. Such cross-reactivity could have implications for the accuracy of diagnostic tests and our understanding of the immunological response to this compound.

Quantitative Data on Cross-Reactivity

Currently, there is no publicly available experimental data on the cross-reactivity of antibodies with the metabolites of this compound. The following table is provided as a template for researchers to summarize their findings when such data is generated. The key parameters to be measured include the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance that inhibits a biological process by 50%, and the cross-reactivity percentage, calculated relative to the parent compound, this compound.

CompoundAntibody TestedIC50 (ng/mL)Cross-Reactivity (%)
This compoundAnti-Fast Yellow ABData not available100
4-aminobenzenesulfonic acidAnti-Fast Yellow ABData not availableData not available
2-aminobenzenesulfonic acidAnti-Fast Yellow ABData not availableData not available

Experimental Protocols for Assessing Cross-Reactivity

To address the current data gap, researchers can employ several established techniques to determine the cross-reactivity of antibodies with the metabolites of this compound. The following are detailed protocols for three widely used methods.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive method for quantifying small molecules and assessing antibody specificity.[4][5]

Principle: In this assay, the antigen of interest (in this case, a this compound-protein conjugate) is coated onto a microplate. A limited amount of antibody specific for this compound is then added along with the sample containing the potential cross-reactant (i.e., the metabolites). The free metabolite in the sample competes with the coated antigen for binding to the antibody. A lower signal from the enzyme-linked secondary antibody indicates a higher degree of cross-reactivity.

Protocol:

  • Coating: Coat the wells of a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the this compound standard and its metabolites (4-aminobenzenesulfonic acid and 2-aminobenzenesulfonic acid) in an assay buffer.

  • Add 50 µL of the standard or metabolite solution and 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate: Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Calculation: Calculate the IC50 values for the parent compound and each metabolite. The percent cross-reactivity can be calculated using the formula: (IC50 of this compound / IC50 of metabolite) x 100%.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of molecular interactions, providing kinetic data (association and dissociation rates) and affinity data (KD).[6][7][8]

Principle: One of the interacting molecules (the antibody) is immobilized on a sensor chip. The other molecule (the small molecule metabolite) is flowed over the surface. The binding of the metabolite to the antibody causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

  • Chip Preparation and Ligand Immobilization: Activate a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Immobilize the anti-Fast Yellow AB antibody to the chip surface via amine coupling. Deactivate any remaining active esters with ethanolamine.

  • Analyte Preparation: Prepare a series of dilutions of this compound and its metabolites in a suitable running buffer.

  • Binding Analysis: Inject the analyte solutions over the sensor surface at a constant flow rate. Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

  • Dissociation Phase: After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the antibody.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction (e.g., a low pH buffer) to prepare for the next injection.

  • Data Analysis: Fit the sensorgram data (RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The cross-reactivity can be assessed by comparing the KD values of the metabolites to that of this compound.

Microscale Thermophoresis (MST)

MST is a powerful technique for quantifying biomolecular interactions in solution with low sample consumption.[1][2][9][10]

Principle: MST measures the directed movement of molecules in a microscopic temperature gradient. The thermophoretic movement of a fluorescently labeled molecule changes upon binding to a ligand. This change is used to determine the binding affinity.

Protocol:

  • Labeling: Label the anti-Fast Yellow AB antibody with a fluorescent dye according to the manufacturer's instructions.

  • Sample Preparation: Prepare a serial dilution of the unlabeled ligands (this compound and its metabolites).

  • Binding Reaction: Mix the fluorescently labeled antibody (at a constant concentration) with each dilution of the ligands. Incubate to allow the binding to reach equilibrium.

  • Measurement: Load the samples into capillaries and place them in the MST instrument. An infrared laser is used to create a precise temperature gradient, and the movement of the fluorescently labeled antibody is monitored.

  • Data Analysis: Plot the change in the normalized fluorescence against the logarithm of the ligand concentration. Fit the resulting binding curve with a suitable model to determine the dissociation constant (KD). The cross-reactivity is evaluated by comparing the KD values.

Visualizing Metabolic and Experimental Pathways

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of this compound and a general workflow for assessing antibody cross-reactivity.

Fast_Yellow_AB_Metabolism This compound This compound Azoreductase Azoreductase This compound->Azoreductase Metabolite 1 4-aminobenzenesulfonic acid Metabolite 2 2-aminobenzenesulfonic acid Azoreductase->Metabolite 1 Reductive Cleavage Azoreductase->Metabolite 2 Reductive Cleavage

Metabolism of this compound.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Cross-Reactivity Assessment cluster_analysis Data Analysis Antibody Produce/Obtain Antibody (e.g., anti-Fast Yellow AB) ELISA Competitive ELISA Antibody->ELISA SPR Surface Plasmon Resonance Antibody->SPR MST Microscale Thermophoresis Antibody->MST Metabolites Synthesize/Obtain Metabolites (4-aminobenzenesulfonic acid, 2-aminobenzenesulfonic acid) Metabolites->ELISA Metabolites->SPR Metabolites->MST IC50 Calculate IC50 and % Cross-Reactivity ELISA->IC50 KD Determine KD SPR->KD MST->KD

Workflow for Antibody Cross-Reactivity.

Conclusion and Future Directions

The potential for antibody cross-reactivity with the metabolites of this compound is an important area of investigation that currently lacks direct experimental evidence. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to address this knowledge gap. By employing techniques such as competitive ELISA, SPR, and MST, it will be possible to generate quantitative data on the binding of antibodies to this compound and its primary metabolites, 4-aminobenzenesulfonic acid and 2-aminobenzenesulfonic acid.

Future research in this area will be crucial for developing accurate immunoassays for the detection of this compound and for understanding the potential immunological consequences of exposure to this dye and its metabolic products. The findings will be of significant value to researchers in the fields of toxicology, immunology, and analytical chemistry, as well as to professionals involved in drug development and regulatory science.

References

A Comparative Guide to the Inter-laboratory Validation of Fast Yellow AB Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Analytical Methods

The two primary analytical techniques for the quantification of water-soluble azo dyes are High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.9995[1]≥ 0.9998[1][2]
Limit of Detection (LOD) 1.28 - 2.00 mg/L[1]0.01 - 0.04 mg/kg[1][2]
Limit of Quantification (LOQ) 3.89 - 6.07 mg/L[1]0.04 - 0.12 mg/kg[1][2]
Accuracy (Recovery %) 91.5 - 103.0%[1]96.0 - 102.6%[1][2]
Precision (RSD %) 0.50 - 3.42% (Intra- and Inter-day)[1]0.16 - 2.01%[1][2]
Selectivity Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly selective due to specific mass transitions.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Generally high.Can be very high with modern systems.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results across different laboratories. Below are representative protocols for HPLC-UV and LC-MS/MS methods for the analysis of water-soluble azo dyes.

1. Sample Preparation (General for Food Matrices)

A common approach for extracting water-soluble dyes from solid or semi-solid food matrices involves a liquid-solid extraction followed by a clean-up step.

  • Extraction: Weigh a homogenized sample (e.g., 5-10 g) and extract with a suitable solvent mixture. A popular choice is an aqueous-organic solvent mixture, such as acetonitrile/water or methanol/water, sometimes with the addition of a buffer (e.g., ammonium acetate) to control pH and improve extraction efficiency.

  • Clean-up: The extract is often purified using Solid-Phase Extraction (SPE) to remove interfering matrix components. The choice of SPE cartridge (e.g., C18, ion-exchange) depends on the properties of the analyte and the matrix.

2. HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The wavelength for detection is set at the maximum absorbance of Fast Yellow AB.

  • Quantification: Quantification is based on a calibration curve prepared from certified reference standards.

3. LC-MS/MS Method

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 or similar column is used, often with smaller dimensions for faster analysis (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase: Similar to HPLC-UV, a gradient of an aqueous buffer and an organic solvent is used. The use of volatile buffers like ammonium formate is preferred for MS compatibility.

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.5 mL/min, is common.

  • Ionization Mode: ESI in negative ion mode is generally suitable for sulfonated azo dyes like this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Quantification: Quantification is performed using a calibration curve, often with the use of a suitable internal standard to correct for matrix effects and variations in instrument response.

Inter-laboratory Validation Workflow

An inter-laboratory validation study is essential to assess the reproducibility and robustness of an analytical method. The following diagram illustrates a typical workflow for such a study.

G cluster_0 Phase 1: Planning and Protocol Development cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Statistical Analysis and Reporting A Define Study Objectives and Scope B Select Participating Laboratories A->B C Develop and Finalize Analytical Protocol B->C D Prepare and Distribute Homogeneous Test Materials C->D E Laboratories Perform Analysis According to Protocol D->E F Data Collection and Reporting E->F G Statistical Analysis of Results (e.g., ISO 5725) F->G H Calculate Repeatability (sr) and Reproducibility (sR) G->H I Evaluate Method Performance Characteristics H->I J Prepare Final Validation Report I->J

Workflow for an Inter-laboratory Validation Study.

This guide provides a foundational understanding of the methodologies available for the quantification of this compound and a roadmap for conducting a comprehensive inter-laboratory validation. The successful implementation of such a study will ensure the reliability and comparability of analytical results across different laboratories, which is critical for regulatory compliance and scientific integrity.

References

"performance of different catalysts for Fast Yellow AB degradation"

Author: BenchChem Technical Support Team. Date: November 2025

The effective degradation of azo dyes, such as Fast Yellow AB (also known as Acid Yellow 9), is a critical area of research in wastewater treatment due to their persistence and potential toxicity. This guide provides a comparative overview of the performance of different catalytic systems for the degradation of this compound, with a focus on providing researchers, scientists, and drug development professionals with supporting experimental data and detailed methodologies. While a broad range of catalysts are employed for azo dye degradation, detailed comparative studies on this compound are limited. This guide presents in-depth data on a well-documented catalyst, silver-impregnated zinc oxide (Ag-ZnO), and discusses other potential catalytic systems.

Performance of Silver-Impregnated Zinc Oxide (Ag-ZnO) Catalyst

Recent research has extensively investigated the use of Ag-ZnO as a photocatalyst for the degradation of this compound, particularly through sonophotocatalytic methods. This process combines ultrasound (sonolysis) and light (photolysis) to enhance catalytic activity.

Quantitative Degradation Performance

The efficiency of this compound degradation using Ag-ZnO is significantly influenced by the process (photocatalytic vs. sonophotocatalytic) and various experimental parameters.

Degradation ProcessCatalystDegradation Efficiency (%)Time (min)Optimal pHReference
SonophotocatalyticAg-ZnO88.96012[1][2][3][4][5]
PhotocatalyticAg-ZnO33Not specified12[1][2][3][4][5]
Sonophotocatalytic (no oxidizing agent)Ag-ZnO32.56012[1][2][3][4][5]

The addition of an oxidizing agent like hydrogen peroxide (H₂O₂) dramatically enhances the degradation efficiency of the sonophotocatalytic process.[1][2] Furthermore, the catalyst dosage and initial dye concentration are critical parameters that need to be optimized for maximum degradation. For instance, at a catalyst dosage of 0.09 g/50 mL, a 74.20% degradation of this compound was achieved.[1] The degradation efficiency was found to decrease with an increase in the initial dye concentration.[2]

ParameterConditionDegradation Efficiency (%)Time (min)Reference
Catalyst Dosage 0.09 g/50 mL74.20Not specified[1]
Initial Dye Concentration 10 mg/L80.8660[2]
Oxidizing Agent (H₂O₂) 7 mmol88.960[2]
Scavengers (Chlorides) Present45.7560[2]
Scavengers (Sulfates) Present51.360[2]

Experimental Protocols

Synthesis of Ag-ZnO Photocatalyst

A wet impregnation method is utilized for the synthesis of the Ag-ZnO photocatalyst. A slurry of zinc oxide (ZnO) is prepared, to which a solution of silver nitrate (AgNO₃) is added. The mixture is stirred continuously, followed by oven drying to evaporate water. The resulting solid is then desiccated at a high temperature and ground into a fine powder.[1]

Sonophotocatalytic Degradation Experiment

The degradation of this compound is typically carried out in a batch reactor. The dye solution is mixed with the Ag-ZnO photocatalyst. The suspension is then irradiated with a light source (e.g., UV lamp) while simultaneously being subjected to ultrasonic waves. The concentration of the dye is monitored at regular intervals using a UV-Vis spectrophotometer to determine the percentage of degradation.[1][2]

G cluster_prep Catalyst Preparation cluster_degradation Degradation Experiment ZnO ZnO Slurry mix Mixing & Stirring ZnO->mix AgNO3 AgNO3 Solution AgNO3->mix dry Oven Drying mix->dry desiccate Desiccation dry->desiccate grind Grinding desiccate->grind AgZnO Ag-ZnO Powder grind->AgZnO FY_AB This compound Solution reactor Batch Reactor FY_AB->reactor catalyst Ag-ZnO Catalyst catalyst->reactor irradiation UV Irradiation + Ultrasound reactor->irradiation analysis UV-Vis Spectrophotometer Analysis irradiation->analysis result Degradation (%) analysis->result

Experimental workflow for catalyst synthesis and degradation.

Degradation Pathway and Mechanism

The degradation of azo dyes like this compound by advanced oxidation processes, such as sonophotocatalysis with Ag-ZnO, primarily involves the generation of highly reactive oxygen species (ROS), including hydroxyl radicals (•OH). These radicals attack the chromophoric azo bond (-N=N-), leading to the breakdown of the dye molecule into smaller, less colored, and often less toxic organic intermediates, and ultimately to mineralization into CO₂, H₂O, and inorganic ions.

G cluster_catalyst Ag-ZnO Catalyst cluster_ros ROS Generation cluster_degradation Dye Degradation AgZnO Ag-ZnO e_minus e- AgZnO->e_minus UV/Ultrasound h_plus h+ AgZnO->h_plus UV/Ultrasound O2 O2 e_minus->O2 H2O H2O h_plus->H2O OH_minus OH- h_plus->OH_minus O2_rad •O2- O2->O2_rad OH_rad •OH H2O->OH_rad OH_minus->OH_rad FY_AB This compound O2_rad->FY_AB attacks OH_rad->FY_AB attacks intermediates Intermediates FY_AB->intermediates mineralization CO2 + H2O + Ions intermediates->mineralization

Simplified degradation pathway of this compound.

Comparison with Other Catalytic Systems

  • Titanium Dioxide (TiO₂): TiO₂ is a widely studied photocatalyst for the degradation of various organic pollutants, including azo dyes. Its high stability, low cost, and non-toxicity make it an attractive option. However, its performance is dependent on factors such as its crystalline phase (anatase, rutile, or brookite), particle size, and surface area. For effective degradation of other yellow azo dyes, TiO₂ has shown high efficiency, often in combination with UV light.

  • Fenton and Photo-Fenton Processes: The Fenton process involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide to generate hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV-Vis light. These are homogeneous catalytic processes known for their high efficiency in degrading a wide range of organic pollutants. The key operational parameters include pH (typically acidic), and the concentrations of Fe²⁺ and H₂O₂. While specific data for this compound is scarce, the Fenton and photo-Fenton processes are generally effective for the decolorization and mineralization of azo dyes.

Conclusion

The sonophotocatalytic degradation using Ag-impregnated ZnO has been demonstrated to be a highly effective method for the removal of this compound from aqueous solutions.[1][2][3][4][5] The process is significantly enhanced by the presence of an oxidizing agent and is influenced by parameters such as pH, catalyst dosage, and initial dye concentration. While detailed comparative data for other catalysts like TiO₂ and Fenton's reagent specifically for this compound degradation is limited, their proven efficacy in degrading other azo dyes suggests they are viable candidates for further investigation. Future research should focus on direct, side-by-side comparisons of these different catalytic systems under standardized conditions to provide a clearer understanding of their relative performance for the degradation of this compound.

References

A Comparative Guide to Assessing the Purity of Commercial Fast Yellow AB Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on Fast Yellow AB as an analytical standard, ensuring its purity is paramount for accurate and reproducible results. This guide provides a framework for assessing the purity of commercial this compound standards, offering a comparative overview and detailed experimental protocols.

This compound, an azo dye, was historically used as a food colorant (E105) but is now primarily utilized as an analytical reference standard due to toxicological concerns that led to its ban in food products in Europe and the USA.[1][2][3] The purity of these standards is crucial for the accurate quantification of azo dyes in various consumer products and for environmental studies.[4]

Comparison of Commercial this compound Standards

Below is a table summarizing the typical specifications for commercial this compound analytical standards, which can be used as a benchmark for comparison.

FeatureSupplier A (Typical)Supplier B (Typical)Alternative Method (for context)
Purity (by HPLC) ≥97.0%≥95.0%Not specified
Analytical Method HPLC-DADHPLC-UVSpectrophotometry
Impurities Specified as below detection limits or at trace levelsUnspecified impurities may be presentNot applicable
Certification Certificate of Analysis providedCertificate of Analysis providedNot applicable

Note: This table represents a hypothetical comparison based on commonly available product information. Researchers should always refer to the Certificate of Analysis provided by the supplier for specific batch data.

Experimental Protocols for Purity Assessment

The most robust and widely accepted method for determining the purity of this compound is High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). This technique allows for the separation of the main component from any potential impurities and provides spectral information that can aid in their identification.

High-Performance Liquid Chromatography (HPLC-DAD) Method

This protocol is a comprehensive method for the purity assessment of this compound standards.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, ammonium acetate, and water.

  • This compound standard for analysis.

2. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B (isocratic - re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Diode-Array Detector (DAD) at the maximum absorption wavelength (λmax) of this compound (approximately 420 nm), with a full spectral scan from 200-600 nm to detect impurities with different spectral properties.

3. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard.

  • Dissolve the standard in a suitable solvent (e.g., a small amount of methanol) and dilute to a final volume of 100 mL with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B) to a final concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and Purity Calculation:

  • Inject the prepared standard solution into the HPLC system.

  • The purity of the this compound standard is determined by the area percent method.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

  • The DAD can be used to perform a peak purity analysis on the main peak to check for co-eluting impurities.

Potential Impurities in this compound

Impurities in azo dyes like this compound can originate from the manufacturing process. These may include:

  • Unreacted starting materials: Such as 4-aminobenzenesulfonic acid and 2-aminobenzenesulfonic acid.[4]

  • Isomers: Positional isomers formed during the coupling reaction.

  • By-products: From side reactions occurring during synthesis.

  • Degradation products: Formed during storage, especially if exposed to light or high temperatures. A key degradation pathway is the cleavage of the azo bond.[4]

Visualizing the Workflow

To better understand the process of assessing the purity of commercial this compound standards, the following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques.

G cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing and Evaluation start Obtain Commercial this compound Standard weigh Accurately Weigh Standard start->weigh dissolve Dissolve and Dilute to Known Concentration weigh->dissolve filter Filter Solution (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation on C18 Column inject->separate detect DAD Detection (λmax and Spectral Scan) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate purity_check Peak Purity Analysis (DAD) calculate->purity_check report Generate Purity Report purity_check->report

Caption: Experimental workflow for HPLC-DAD purity assessment of this compound.

G cluster_main Purity Assessment Strategy primary_method Primary Method: Reversed-Phase HPLC detection Detection: Diode-Array Detector (DAD) primary_method->detection quantification Quantification: Area Percent Normalization detection->quantification confirmation Confirmation: Peak Purity Analysis detection->confirmation

Caption: Core components of the analytical strategy for purity determination.

References

Safety Operating Guide

Navigating the Safe Disposal of Fast Yellow AB: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Fast Yellow AB, an azo dye formerly used as a food colorant (E105) but now delisted in Europe and the USA due to toxicological concerns.[1][2] Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified with GHS hazard statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of the powder.

In the event of exposure, flush the affected skin or eyes with water for at least 15 minutes and seek medical attention.

Step-by-Step Disposal Protocol for this compound

Given its classification as a skin and eye irritant, this compound should not be disposed of in the regular trash or washed down the sink.[3] All waste containing this dye must be treated as chemical waste.

  • Segregation and Collection:

    • Collect all solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a tightly fitting lid to prevent spills and exposure.[4]

    • Do not mix this compound waste with other incompatible waste streams. It is best practice to store different chemical wastes separately.[4]

  • Labeling:

    • The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound."

    • Include the approximate quantity of the waste and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Follow your institution's specific guidelines for the storage of chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for the pickup and disposal of the waste.

    • Waste will be handled by a licensed hazardous waste disposal contractor.

Quantitative Data Summary

PropertyValue
Chemical Name 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid
CAS Number 2706-28-7
Molecular Formula C12H11N3O6S2
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Experimental Protocols Cited

The disposal procedures outlined in this guide are based on established best practices for the management of laboratory chemical waste and do not stem from specific experimental protocols for the degradation or neutralization of this compound. Research into methods like photocatalytic degradation is ongoing but is not yet a standard laboratory disposal procedure.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Fast_Yellow_AB_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation waste_generated This compound Waste Generated (Solid Residue, Contaminated Items) ventilation->waste_generated decision Is this a chemical waste? waste_generated->decision collect_waste Collect in a Labeled, Compatible Waste Container decision->collect_waste Yes improper_disposal Improper Disposal (Sink/Trash) decision->improper_disposal No segregate Segregate from Incompatible Wastes collect_waste->segregate store Store in a Designated Secure Area segregate->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Safety Protocols for Handling Fast Yellow AB

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pioneering research and development, ensuring a safe handling and disposal process for all chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of Fast Yellow AB, an azo dye. Adherence to these procedural steps will support a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following equipment is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment for this compound

Protection TypeSpecific EquipmentStandard
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Conforming to EN166 (EU) or NIOSH (US) approved standards.[1]
Skin Protection Chemical-resistant, impervious gloves. Disposable gloves should be properly removed and discarded to avoid skin contact.[1] Lab coat or other protective clothing to prevent skin exposure.[2]Inspect gloves prior to use.[1]
Respiratory Protection Not typically required with adequate ventilation. If dust is generated, use a NIOSH-approved respirator or a European Standard EN 149 approved dust mask.[1]Use in a well-ventilated area.[1][2]

Operational Plan for Handling this compound

A systematic approach to handling this compound will mitigate risks. Follow these procedural steps for safe management in the laboratory.

Step 1: Preparation and Engineering Controls

  • Ensure adequate ventilation, such as a chemical fume hood, to control airborne exposure.[1][2]

  • Have an eyewash station and safety shower readily accessible.

  • Remove all sources of ignition as this compound may be flammable.[2][3]

Step 2: Handling the Compound

  • Avoid the formation of dust and aerosols.[1][3]

  • Wear the appropriate personal protective equipment as detailed in the table above.

  • Avoid contact with skin and eyes.[2][3]

  • Do not ingest the substance.[2]

Step 3: Post-Handling Procedures

  • Wash hands thoroughly after handling.[1][2]

  • Remove and properly dispose of contaminated clothing.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt or waistband. Get medical attention if you feel unwell.[1][2]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste in a suitable, closed container.[1]

  • Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2] Do not allow the chemical to enter drains.[3]

Below is a diagram illustrating the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Assess Hazards & Review SDS prep2 Ensure Adequate Ventilation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove & Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.